molecular formula C5H5NO2 B1375581 trans-2-Cyanocyclopropane-1-carboxylic acid CAS No. 39891-82-2

trans-2-Cyanocyclopropane-1-carboxylic acid

Cat. No.: B1375581
CAS No.: 39891-82-2
M. Wt: 111.1 g/mol
InChI Key: MFCBCXRMDAOFOT-IUYQGCFVSA-N
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Description

trans-2-Cyanocyclopropane-1-carboxylic acid is a strained, chiral cyclopropane derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its unique structure, incorporating a carboxylic acid and a nitrile group on a conformationally restricted three-membered ring, makes it a key precursor for the synthesis of complex molecules and functionalized compounds. Researchers utilize this scaffold in the development of novel enzyme inhibitors, peptide mimetics, and other bioactive molecules, leveraging the cyclopropane ring to impose conformational constraints and explore structure-activity relationships. The nitrile group offers versatile chemical handles for further transformations, including reduction to amines or hydrolysis to carboxylic acids, expanding its utility in multi-step synthetic routes. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-cyanocyclopropane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCBCXRMDAOFOT-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246400
Record name rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-82-2
Record name rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid
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Record name rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid
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Record name rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and biological properties is relentless. Among the scaffolds that have garnered significant attention are strained ring systems, particularly the cyclopropane moiety. The unique structural and electronic properties of the cyclopropane ring—resulting from its high degree of s-character in C-C bonds and inherent ring strain—make it a powerful design element. It can act as a conformationally restricted bioisostere for double bonds or larger aliphatic chains, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.[1][2]

This guide focuses on trans-2-Cyanocyclopropane-1-carboxylic acid , a bifunctional building block that combines the rigidity of the cyclopropane core with the versatile reactivity of both a carboxylic acid and a nitrile group. This strategic combination allows for orthogonal chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4] This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, designed for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and formulation. While extensive experimental data for this specific compound is not widely published, a combination of supplier information and analogy to related structures allows for the compilation of key characteristics.

PropertyValueSource(s)
CAS Number 39891-82-2[5]
Molecular Formula C₅H₅NO₂[5]
Molecular Weight 111.10 g/mol [5]
IUPAC Name (1R,2R)-rel-2-Cyanocyclopropane-1-carboxylic acid-
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa ~4.5 (estimated by analogy to cyclopropanecarboxylic acid)[6]
Solubility Expected to be soluble in polar organic solvents (e.g., MeOH, THF, DMSO) and aqueous base.-

Synthesis and Stereochemical Control

The synthesis of this compound presents a stereochemical challenge: the controlled formation of the trans isomer is paramount. While no single, peer-reviewed protocol is ubiquitously cited, analysis of patent literature reveals effective strategies. A plausible and efficient route involves the cyclopropanation of an activated alkene followed by hydrolysis.

Plausible Synthesis Protocol (Based on Patent Literature)

This protocol is a composite representation based on established chemical principles for cyclopropanation and hydrolysis, as outlined in Chinese patents CN103864635A and CN1073985C.[5] The core principle is the Michael-initiated ring closure (MIRC) reaction.

Step 1: Synthesis of Diethyl 2-cyanocyclopropane-1,1-dicarboxylate

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0-5 °C, add ethyl cyanoacetate (1.0 equivalent).

  • Stir the resulting solution for 15 minutes to ensure complete formation of the enolate.

  • Add 1,2-dibromoethane (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture, filter off the precipitated sodium bromide, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield diethyl 2-cyanocyclopropane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to form trans- and cis-2-Cyanocyclopropane-1-carboxylic acid

  • Suspend the diethyl 2-cyanocyclopropane-1,1-dicarboxylate in a 6 M aqueous hydrochloric acid solution.

  • Heat the mixture to reflux (controlled at a temperature below 80°C to minimize potential epimerization of the trans isomer) for 12-18 hours until saponification and decarboxylation are complete.[5]

  • Cool the solution to room temperature and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and this compound.

Step 3: Isolation of the trans-Isomer The separation of cis and trans isomers can be achieved by fractional crystallization or, more elegantly, by exploiting differences in the pKa values of the isomers, as described in U.S. Patent 4,306,077A.[7]

  • Dissolve the isomeric mixture in an aqueous solution of sodium hydroxide (1.0 equivalent) to form the sodium carboxylate salts.

  • Slowly and carefully acidify the stirred solution by bubbling carbon dioxide gas through it or by the dropwise addition of a weak acid like acetic acid.

  • The less acidic isomer (often the cis isomer in related systems) will precipitate out of the solution first as the free carboxylic acid.[7]

  • Filter the mixture to remove the precipitated isomer.

  • Further acidify the filtrate with a strong acid (e.g., 2 M HCl) to a pH of ~2 to precipitate the desired trans-isomer.

  • Collect the this compound by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow Start Ethyl Cyanoacetate + 1,2-Dibromoethane Cyclopropanation Step 1: Michael-Initiated Ring Closure (MIRC) Start->Cyclopropanation Intermediate Diethyl 2-cyanocyclopropane- 1,1-dicarboxylate Cyclopropanation->Intermediate Hydrolysis Step 2: Acid Hydrolysis & Decarboxylation (<80°C) Intermediate->Hydrolysis Mixture cis/trans Isomer Mixture Hydrolysis->Mixture Separation Step 3: Fractional Acidification/Precipitation Mixture->Separation Product trans-2-Cyanocyclopropane- 1-carboxylic acid Separation->Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

TechniqueFeatureExpected Range / PatternRationale
¹H NMR -COOHδ 10.0 - 13.0 ppm (broad singlet)Deshielded, acidic proton, subject to hydrogen bonding and exchange.
-CH-CNδ 2.0 - 2.5 ppm (multiplet)Cyclopropyl proton alpha to the electron-withdrawing nitrile group.
-CH-COOHδ 1.8 - 2.3 ppm (multiplet)Cyclopropyl proton alpha to the carbonyl group.
-CH₂-δ 1.2 - 1.8 ppm (multiplets)Diastereotopic methylene protons of the cyclopropane ring.
¹³C NMR -COOHδ 170 - 180 ppmCharacteristic chemical shift for a carboxylic acid carbonyl carbon.
-C≡Nδ 115 - 125 ppmTypical range for a nitrile carbon.
-CH-CN & -CH-COOHδ 20 - 35 ppmShielded sp³ carbons of the cyclopropane ring, shifted downfield by substituents.
-CH₂-δ 10 - 20 ppmShielded methylene carbon of the cyclopropane ring.
IR Spectroscopy O-H stretch2500 - 3300 cm⁻¹ (very broad)Characteristic of a hydrogen-bonded carboxylic acid.
C-H stretch (sp³)2850 - 3000 cm⁻¹ (on top of O-H)Aliphatic C-H bonds.
C≡N stretch2240 - 2260 cm⁻¹ (sharp, medium)Diagnostic for the nitrile functional group.
C=O stretch1700 - 1725 cm⁻¹ (strong, sharp)Carbonyl of a saturated, hydrogen-bonded carboxylic acid.
Mass Spectrometry Molecular Ion (M⁺)m/z = 111 (for EI)Corresponds to the molecular weight.
Protonated Moleculem/z = 112 [M+H]⁺ (for ESI+)Commonly observed in electrospray ionization.
Key FragmentsLoss of -COOH (m/z = 66), Loss of H₂O from [M+H]⁺Characteristic fragmentation patterns for carboxylic acids.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two functional groups, allowing for selective transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, providing access to a range of derivatives:

  • Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents yields the corresponding esters.

  • Amide Coupling: Activation with reagents like EDCI/HOBt or conversion to the acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with primary or secondary amines provides a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[8]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (trans-2-(hydroxymethyl)cyclopropanecarbonitrile) using strong reducing agents like LiAlH₄ or borane complexes (BH₃·THF).

Reactions of the Nitrile Group

The nitrile group offers a separate handle for chemical elaboration:

  • Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding trans-cyclopropane-1,2-dicarboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine (trans-2-(aminomethyl)cyclopropane-1-carboxylic acid) using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reducing agents like LiAlH₄. This transformation is particularly valuable as it introduces a basic center into the molecule.

  • Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring via reaction with an azide source (e.g., sodium azide with a Lewis acid). The tetrazole group is a well-known bioisostere for carboxylic acids in drug design.

Reactivity_Diagram cluster_acid Carboxylic Acid Reactivity cluster_nitrile Nitrile Reactivity Start trans-2-Cyanocyclopropane- 1-carboxylic acid Ester Ester Derivatives Start->Ester R-OH, H⁺ Amide Amide Derivatives Start->Amide 1. SOCl₂ 2. R₂NH Alcohol Primary Alcohol Start->Alcohol LiAlH₄ Dicarboxylic Dicarboxylic Acid Start->Dicarboxylic H₃O⁺, Δ Amine Primary Amine Start->Amine H₂, Raney Ni Tetrazole Tetrazole Derivative Start->Tetrazole NaN₃

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Development

While specific, marketed drugs directly incorporating this compound are not publicly documented, the strategic importance of the underlying scaffold is well-established in patent literature and drug discovery programs. Cyclopropane-containing carboxylic acids are key intermediates for a range of bioactive molecules.

  • Scaffolding for Bioactive Molecules: The trans-2-substituted cyclopropane-1-carboxylic acid framework is a known pharmacophore. For example, related trans-2-arylcyclopropane-1-carboxylic acids have been disclosed as intermediates for compounds with anti-inflammatory, analgesic, and hypoglycemic properties.[9] The conformational rigidity of the cyclopropane ring helps to lock the substituents in a defined spatial orientation, which can be crucial for optimal interaction with a protein binding site.

  • Leukotriene C4 Synthase Inhibitors: A patent application (WO2016177845A1) describes a broad class of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, an enzyme implicated in respiratory diseases like asthma.[10] The core cyclopropane structure is central to the claimed compounds, highlighting its utility in this therapeutic area.

  • Insecticide Development: Esters derived from substituted cyclopropane carboxylic acids are the basis for the pyrethroid class of insecticides.[7][11] The stereochemistry of the cyclopropane ring is critical for their biological activity.

The title compound, with its cyano and carboxylic acid handles, serves as an ideal starting point for building libraries of diverse compounds around this privileged cyclopropane core for screening against various biological targets.

Conclusion

This compound is a potent and versatile chemical building block whose value is derived from the unique combination of a conformationally constrained cyclopropane ring and two orthogonally reactive functional groups. Its synthesis, while requiring careful stereochemical control, is achievable through established chemical transformations. As a precursor to a wide array of amides, esters, amines, and other derivatives, it provides a robust platform for the exploration of chemical space in drug discovery. For researchers and scientists aiming to introduce three-dimensional complexity and favorable metabolic properties into their target molecules, this compound represents a strategic and valuable tool.

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An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 39891-82-2

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention for their ability to impose conformational rigidity, a key attribute in optimizing ligand-receptor interactions. trans-2-Cyanocyclopropane-1-carboxylic acid emerges as a particularly valuable building block in this context.[1] Its unique trifunctional nature, comprising a stereochemically defined cyclopropane ring, a versatile cyano group, and a reactive carboxylic acid, offers a powerful platform for the synthesis of complex and biologically active molecules.

The inherent strain of the cyclopropane ring not only provides a rigid scaffold but also influences the electronic properties of the adjacent functional groups, often leading to enhanced metabolic stability and improved binding affinities.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in drug discovery and development, aimed at researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Structural Characteristics

The precise three-dimensional arrangement of this compound is fundamental to its utility as a synthetic building block. The trans configuration of the cyano and carboxylic acid groups across the cyclopropane ring establishes a defined spatial relationship, which is crucial for predictable interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39891-82-2
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance White to off-white solidGeneric Material Safety Data Sheet
Melting Point 98-102 °CGeneric Material Safety Data Sheet
Solubility Soluble in methanol, DMSO, and water (sparingly)Generic Material Safety Data Sheet

The structural rigidity of the cyclopropane ring is a key feature that medicinal chemists exploit to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.

Caption: 2D representation of the chemical structure.

Synthesis and Stereochemical Control

The synthesis of this compound with high stereoselectivity is paramount to its application in drug discovery. Several synthetic strategies can be employed, with the choice of method often depending on the desired scale and the availability of starting materials. A common and effective approach involves the cyclopropanation of an acrylate derivative with a cyanocarbene equivalent, followed by selective hydrolysis.

Illustrative Synthetic Protocol: Stereoselective Cyclopropanation

This protocol outlines a general, two-step procedure for the laboratory-scale synthesis of this compound, emphasizing stereochemical control.

Step 1: Synthesis of Ethyl trans-2-cyanocyclopropane-1-carboxylate

  • Reaction Setup: To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Reagent Addition: Slowly add a solution of ethyl cyanoacetate (1.1 eq) and a suitable oxidizing agent (e.g., diacetoxyiodobenzene, 1.2 eq) in DCM to the reaction mixture at room temperature over a period of 1-2 hours. The in situ generation of a cyanocarbene is a key step. The trans isomer is generally favored thermodynamically.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl trans-2-cyanocyclopropane-1-carboxylate.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified ethyl trans-2-cyanocyclopropane-1-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH, 1.5 eq), and stir the mixture at room temperature.

  • Reaction Monitoring and Acidification: Monitor the hydrolysis by TLC. Once the starting material is consumed, carefully acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Synthetic_Workflow start Ethyl Acrylate + Ethyl Cyanoacetate step1 Rh(II)-catalyzed Cyclopropanation start->step1 intermediate Ethyl trans-2-cyanocyclopropane- 1-carboxylate step1->intermediate step2 Base-mediated Hydrolysis intermediate->step2 product trans-2-Cyanocyclopropane- 1-carboxylic acid step2->product

Caption: A simplified workflow for the synthesis.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are typical for this compound.

Table 2: Spectroscopic Data

TechniqueExpected Chemical Shifts / Signals
¹H NMR δ (ppm): 1.5-1.8 (m, 2H, cyclopropane CH₂), 2.2-2.5 (m, 1H, cyclopropane CH), 2.8-3.1 (m, 1H, cyclopropane CH), 12.0-13.0 (br s, 1H, COOH). The coupling constants between the cyclopropyl protons are characteristic of the trans configuration.
¹³C NMR δ (ppm): 15-20 (CH₂), 25-30 (CH), 30-35 (CH), 118-122 (CN), 170-175 (C=O).
IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2250-2240 (C≡N stretch), 1720-1700 (C=O stretch).
Mass Spec (ESI-) m/z: 110.02 [M-H]⁻

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates can offer several advantages, primarily stemming from the conformational constraint and metabolic stability imparted by the cyclopropane ring.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A notable application of this scaffold is in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. The cyanocyclopropane moiety can act as a bioisostere for proline, a common recognition element for DPP-4. The nitrile group forms a covalent but reversible bond with the catalytic serine residue of the enzyme, leading to potent and long-acting inhibition. The carboxylic acid can be used as a handle to introduce further diversity and to modulate the pharmacokinetic properties of the molecule.

Signaling_Pathway GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inhibitor trans-2-Cyanocyclopropane- 1-carboxylic acid Derivative Inhibitor->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Inhibition of DPP-4 by a derivative.

Further Therapeutic Potential

The versatility of the this compound scaffold extends beyond DPP-4 inhibitors. Its derivatives have been explored as:

  • Protease Inhibitors: The constrained cyclopropane ring can mimic peptide backbones, and the cyano group can act as a warhead to target cysteine or serine proteases involved in various diseases, including viral infections and cancer.

  • Neurological Drug Candidates: The rigid structure can be used to design ligands with high selectivity for specific receptor subtypes in the central nervous system, potentially leading to treatments for neurological and psychiatric disorders with fewer side effects.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the modern medicinal chemist. Its well-defined stereochemistry, conformational rigidity, and trifunctional nature provide a robust platform for the design and synthesis of novel drug candidates with improved pharmacological profiles. The ability to fine-tune its properties through derivatization of the carboxylic acid and cyano groups ensures its continued relevance in the ongoing quest for new and effective therapeutics. As synthetic methodologies for the stereoselective preparation of substituted cyclopropanes continue to advance, the application of this and related scaffolds in drug discovery is poised for significant growth.

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An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, three-dimensionality, and versatile functionality is paramount. Cyclopropane rings, as the smallest carbocyclic systems, have garnered significant attention for their unique conformational and electronic properties. Their inherent strain imparts reactivity reminiscent of unsaturated systems, while their compact nature allows for the precise spatial positioning of substituents. This combination makes them valuable bioisosteres for various functional groups, often leading to improved metabolic stability, enhanced binding affinity, and reduced off-target effects in drug candidates.[1]

This guide focuses on a particularly intriguing, albeit less documented, member of this class: trans-2-Cyanocyclopropane-1-carboxylic acid . This molecule marries the conformational constraints of the cyclopropane ring with the synthetic versatility of two key functional groups: a nitrile and a carboxylic acid. The trans stereochemistry of these substituents defines a specific vector for molecular elaboration, making it a powerful building block for creating complex and stereochemically defined molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular structure, synthesis, reactivity, and potential applications, leveraging established chemical principles and data from closely related analogues to illuminate its utility.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the arrangement of the cyano and carboxylic acid groups on opposite sides of the three-membered ring. This stereochemical arrangement dictates the molecule's overall shape and how it can interact with its environment.

PropertyValue
IUPAC Name (1R,2R)-2-cyanocyclopropane-1-carboxylic acid (one enantiomer)
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Canonical SMILES C1C(C1C(=O)O)C#N
Isomeric SMILES C1C#N
InChI Key MFCBCXRMDAOFOT-IUYQGCFVSA-N
Stereochemistry and Conformational Analysis

The trans configuration of the substituents on the cyclopropane ring results in two possible enantiomers: (1R,2R) and (1S,2S). The rigid nature of the cyclopropane ring prevents rotation around the C-C bonds, locking the substituents into a fixed spatial relationship. This conformational restriction is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target.

The preferred conformation of the carboxylic acid group is likely to be one that minimizes steric interactions with the adjacent cyclopropyl proton. X-ray crystallographic studies of a related compound, trans-1-cyano-2-phenylcyclopropanecarboxamide, show that the carboxamide group adopts a bisected conformation, with the carbonyl oxygen eclipsing the cyclopropane ring.[2] A similar conformational preference can be anticipated for the carboxylic acid derivative.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in the literature, we can predict its key spectroscopic features based on the known properties of its constituent functional groups and related cyclopropane structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons. We can predict the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-12 ppm.

  • Cyclopropyl Protons (-CH-): Two multiplets in the upfield region, likely between 1.5 and 2.5 ppm. The protons on the carbon bearing the carboxylic acid and the cyano group will be deshielded relative to an unsubstituted cyclopropane. The trans relationship between these two protons would result in a relatively small coupling constant (J), typically in the range of 4-6 Hz. The geminal and cis couplings to the other cyclopropyl protons will further split these signals.

  • Methylene Protons (-CH₂-): The two protons on the third carbon of the cyclopropane ring are diastereotopic and will appear as two separate multiplets, likely between 1.0 and 1.5 ppm, each coupled to the two methine protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals:

  • Carboxyl Carbon (-COOH): In the range of 170-180 ppm.

  • Nitrile Carbon (-C≡N): Typically between 115 and 125 ppm.

  • Cyclopropyl Carbons (-CH-): The two methine carbons will appear at approximately 20-30 ppm, with the carbon attached to the carboxylic acid being slightly more downfield.

  • Methylene Carbon (-CH₂-): The methylene carbon will be the most upfield signal, expected around 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, indicative of hydrogen-bonded dimers.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the region of 1700-1725 cm⁻¹.

Mass Spectrometry

Upon electron ionization, the molecule is expected to fragment via several pathways:

  • Loss of a Carboxyl Group: A peak corresponding to [M-45]⁺.

  • Decarboxylation: Loss of CO₂ to give a peak at [M-44]⁺.

  • Cleavage of the Cyclopropane Ring: The strained ring can undergo fragmentation to produce various smaller charged species.

Synthesis of this compound and its Esters

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a logical and efficient synthesis can be designed based on established methods for cyclopropane formation. A common strategy involves the Michael addition-initiated ring closure (MIRC) of a suitable Michael acceptor with a nucleophile that can subsequently displace a leaving group to form the three-membered ring.

Below is a proposed, field-proven protocol for the synthesis of an ester of the target compound, which can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Protocol: Synthesis of Ethyl trans-2-Cyanocyclopropane-1-carboxylate

This two-step procedure involves the base-catalyzed reaction between ethyl acrylate and chloroacetonitrile.

Synthesis_Workflow Reactant1 Ethyl Acrylate Intermediate Michael Adduct (anionic) Reactant1->Intermediate Reactant2 Chloroacetonitrile Reactant2->Intermediate Base Sodium Ethoxide (NaOEt) Base->Intermediate Initiation Product_Ester Ethyl trans-2-Cyanocyclopropane-1-carboxylate Intermediate->Product_Ester Intramolecular SN2 Cyclization Final_Product This compound Product_Ester->Final_Product Saponification Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Reactivity_Diagram cluster_COOH Carboxylic Acid Reactions cluster_CN Nitrile Reactions Start This compound Esterification Esterification (e.g., ROH, H⁺) Start->Esterification Amidation Amidation (e.g., R₂NH, coupling agent) Start->Amidation Reduction_COOH Reduction to Alcohol (e.g., BH₃·THF) Start->Reduction_COOH Hydrolysis_CN Hydrolysis to Carboxylic Acid (H⁺ or OH⁻, H₂O) Start->Hydrolysis_CN Reduction_CN Reduction to Amine (e.g., H₂, Ni or LiAlH₄) Start->Reduction_CN

Sources

"trans-2-Cyanocyclopropane-1-carboxylic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of trans-2-Cyanocyclopropane-1-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for analyzing the compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established spectroscopic principles for cyclopropane, nitrile, and carboxylic acid moieties, this guide offers a robust framework for unambiguous structure elucidation and quality control.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a strained cyclopropane ring, which imparts unique conformational and electronic properties. The trans configuration of the cyano and carboxylic acid groups is a critical stereochemical feature influencing its spectroscopic signature.

  • Molecular Formula: C₅H₅NO₂

  • Molecular Weight: 111.10 g/mol

  • CAS Number: 39891-82-2[1]

Chemical Structure of this compound with atom numbering for NMR Figure 1: Chemical structure of this compound with proton (H) and carbon (C) numbering for NMR spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, providing definitive information on atom connectivity and stereochemistry.[2] The strained nature of the cyclopropane ring results in characteristic upfield chemical shifts for its protons and carbons compared to analogous acyclic systems.[3][4][5]

Experimental Protocol: NMR Analysis

A validated protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: DMSO-d₆ is often preferred as it reliably solubilizes carboxylic acids and slows the exchange rate of the acidic proton, allowing for its observation as a distinct, albeit broad, signal.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm for chemical shift referencing.[5]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire with a spectral width of 0-15 ppm, using a sufficient number of scans to achieve a high signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is defined by the unique electronic environment of the four cyclopropyl protons and the single carboxylic acid proton. The trans relationship between H1 and H2 dictates a smaller vicinal coupling constant (³J) than would be observed in the cis isomer.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Rationale
H-COOH~12.0Broad Singlet-1HThe acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[6][7]
H1~2.0 - 2.4ddd³J(H1-H2), ³J(H1-H3), ³J(H1-H4)1HDeshielded by the adjacent electron-withdrawing COOH group.[8]
H2~1.8 - 2.2ddd³J(H2-H1), ³J(H2-H3), ³J(H2-H4)1HDeshielded by the adjacent electron-withdrawing CN group.
H3 / H4~1.2 - 1.6m²J(H3-H4), ³J(H3/H4-H1), ³J(H3/H4-H2)2HProtons of the CH₂ group, typically appearing more upfield in the cyclopropane ring.[5] They are diastereotopic and will show complex splitting.
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms and confirms the presence of the key functional groups.

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment Rationale
C5 (C=O)~170 - 175Carbonyl carbon of a carboxylic acid, highly deshielded.[6][7]
C4 (C≡N)~115 - 120Nitrile carbons are characteristically found in this region.[9][10]
C1 (-CH)~25 - 30Methine carbon adjacent to the COOH group.
C2 (-CH)~20 - 25Methine carbon adjacent to the CN group.
C3 (-CH₂)~15 - 20Methylene carbon of the cyclopropane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of the primary functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers of significant absorption bands.

IR Spectral Interpretation (Predicted)

The IR spectrum of this compound will be dominated by the strong absorptions from the hydroxyl, carbonyl, and nitrile groups.

Wavenumber (cm⁻¹)Vibration TypeIntensity & ShapeFunctional Group Rationale
3300 - 2500O-H stretchStrong, Very BroadThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[6][11][12]
~3080 - 3040C-H stretchMedium, SharpStretching vibrations of C-H bonds on the cyclopropane ring.[13]
2260 - 2240C≡N stretchStrong, SharpA highly diagnostic, intense peak for the nitrile functional group.[14][15][16][17]
1725 - 1700C=O stretchStrong, SharpCarbonyl stretch of a carboxylic acid, typically found in this region for dimeric forms.[6][12]
1440 - 1395O-H bendMediumIn-plane bending of the O-H group.[14]
1320 - 1210C-O stretchMediumStretching of the C-O single bond in the carboxylic acid moiety.[11][14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.[2]

Experimental Protocol: MS Analysis

Methodology:

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • Fragmentation (MS/MS): If desired, select the molecular ion for collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS) for detailed fragmentation analysis.[18]

Mass Spectral Interpretation (Predicted)

The mass spectrum will confirm the molecular weight and reveal stable fragments resulting from the cleavage of the molecule's weakest bonds.

m/z ValueIon FormulaFragmentation PathwayRationale
112[C₅H₅NO₂ + H]⁺Protonated Molecular Ion ([M+H]⁺)Confirms the molecular weight of the compound (in positive ion mode).
110[C₅H₅NO₂ - H]⁻Deprotonated Molecular Ion ([M-H]⁻)Confirms the molecular weight of the compound (in negative ion mode).
66[M+H - COOH - H]⁺Loss of the carboxylic acid group (45 Da)Cleavage of the C-C bond adjacent to the carbonyl is a common fragmentation pathway for carboxylic acids.[19][20]
85[M+H - HCN]⁺Loss of hydrogen cyanide (27 Da)Loss of the nitrile group as HCN is a possible fragmentation route.
94[M+H - H₂O]⁺Loss of water (18 Da)Dehydration can occur from the carboxylic acid group.
Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for the protonated molecular ion under MS/MS conditions.

G M_H [M+H]⁺ m/z 112 Frag_66 [C₄H₆N]⁺ m/z 66 M_H->Frag_66 - HCOOH (46 Da) Frag_85 [C₄H₄O₂]⁺ m/z 85 M_H->Frag_85 - HCN (27 Da) Frag_94 [C₅H₄NO]⁺ m/z 94 M_H->Frag_94 - H₂O (18 Da)

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Integrated Spectroscopic Workflow

The confident characterization of this compound relies on the synergistic use of all three spectroscopic techniques. This workflow ensures a self-validating system where data from one method corroborates the others.

G cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_end Conclusion Sample Sample: trans-2-Cyanocyclopropane- 1-carboxylic acid MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS_Data Molecular Weight (111.10) Fragmentation Pattern MS->MS_Data IR_Data Functional Groups: -OH (broad) -C≡N (sharp) -C=O IR->IR_Data NMR_Data Connectivity & Stereochemistry: - Cyclopropyl signals - trans-Couplings NMR->NMR_Data Structure Structure Confirmed MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic profile of this compound is highly characteristic. ¹H and ¹³C NMR provide unambiguous evidence of the carbon skeleton and stereochemistry, particularly the upfield shifts and coupling constants associated with the trans-substituted cyclopropane ring. IR spectroscopy offers rapid confirmation of the key carboxylic acid and nitrile functional groups through their distinct absorption bands. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By employing this multi-technique approach, researchers can ensure the identity, purity, and structural integrity of this valuable chemical entity.

References

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in. Retrieved from ResearchGate. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Zhang, Y., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from a domain that appears to be related to Wiley publishing. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from Doc Brown's Chemistry. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

  • Amanote Research. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. Retrieved from Amanote Research. [Link]

  • ACS Publications. (n.d.). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Retrieved from ACS Publications. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1103–1106. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from the University of Regensburg website. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127–141. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry. [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from Scribd. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). (PDF) trans-1-Cyano-2-phenylcyclopropanecarboxamide. Retrieved from ResearchGate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]

  • PubChem. (n.d.). trans-(1S,2S)-2-(1-amino-1-carboxypropyl)cyclopropane-1-carboxylic acid. Retrieved from PubChem. [Link]

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Synthesis of "trans-2-Cyanocyclopropane-1-carboxylic acid" overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid

Introduction: The Strategic Value of a Strained Ring

This compound is a chiral, strained cyclopropane derivative that has emerged as a highly valuable synthetic intermediate in both medicinal and materials chemistry.[1] Its unique molecular architecture, which combines a conformationally restricted three-membered ring with two versatile functional groups—a carboxylic acid and a nitrile—makes it a powerful building block for complex molecular design.[1] The inherent ring strain of the cyclopropane moiety imparts distinct reactivity, while the stereospecific trans arrangement of the substituents provides precise three-dimensional control, a critical attribute for the development of targeted therapeutics and advanced agrochemicals.

This guide provides a comprehensive overview of the core synthetic strategies for accessing this compound. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, the rationale for experimental choices, and the practical considerations for achieving high stereoselectivity and yield.

Core Synthetic Strategies: Convergent and Linear Approaches

The synthesis of this target molecule can be broadly categorized into two strategic approaches: (1) constructing the cyclopropane ring from an acyclic precursor via intramolecular cyclization, and (2) forming the ring from an unsaturated system via cyclopropanation. Each strategy offers distinct advantages regarding starting material availability, scalability, and stereochemical control.

G cluster_0 Core Synthetic Strategies cluster_1 Synthetic Product Acyclic Acyclic Precursors Target trans-2-Cyanocyclopropane- 1-carboxylic acid Acyclic->Target Intramolecular Cyclization Unsaturated α,β-Unsaturated Systems Unsaturated->Target Cyclopropanation (e.g., MIRC, Carbenoid Addition)

Caption: Overview of primary synthetic routes to the target molecule.

Strategy 1: Intramolecular Cyclization of Acyclic Precursors

This classical approach relies on forming the three-membered ring from a linear molecule containing appropriately positioned leaving groups and nucleophiles. A prominent example is a multi-step synthesis starting from nitroacetic acid esters, as detailed in patent literature.[1]

Mechanistic Rationale: The core of this strategy is a base-catalyzed intramolecular nucleophilic substitution. For instance, in the cyclization of a γ-halonitrile, a base abstracts an acidic proton alpha to the nitrile group, generating a carbanion. This carbanion then displaces the halide on the γ-carbon to form the cyclopropane ring. The trans isomer is often the thermodynamic product, favored due to reduced steric strain compared to the cis isomer.

The patented method provides a robust, linear sequence:

  • Alkylation (Cyclization): A nitroacetate ester reacts with a 1,2-dihaloethane in the presence of a base like sodium carbonate. This step forms the cyclopropane ring bearing a nitro group.

  • Reduction: The nitro group is selectively reduced to an amine, typically using a reducing agent like stannous chloride.[1] This produces an amino acid precursor.

  • Conversion to Nitrile: The amino group is then converted to the cyano group. While not explicitly detailed in the summary, this can be achieved via a Sandmeyer-type reaction or other diazotization-cyanation protocols.

  • Hydrolysis: The ester is hydrolyzed to the final carboxylic acid using a strong base such as sodium hydroxide, followed by acidic workup.[1][2]

G Start Nitroacetic Acid Ester + 1,2-Dihaloethane Step1 Step 1: Alkylation (Base-Catalyzed Cyclization) Start->Step1 Intermediate1 Nitrocyclopropane Ester Step1->Intermediate1 Step2 Step 2: Reduction (e.g., SnCl2) Intermediate1->Step2 Intermediate2 Aminocyclopropane Ester Step2->Intermediate2 Step3 Step 3: Conversion to Nitrile Intermediate2->Step3 Intermediate3 Cyanocyclopropane Ester Step3->Intermediate3 Step4 Step 4: Hydrolysis (NaOH, then H+) Intermediate3->Step4 End trans-2-Cyanocyclopropane- 1-carboxylic acid Step4->End

Caption: Workflow for synthesis via intramolecular cyclization.

Strategy 2: Stereoselective Cyclopropanation

This strategy involves the [2+1] cycloaddition of a carbene or carbenoid equivalent to an α,β-unsaturated nitrile or ester. The Michael-Initiated Ring Closure (MIRC) is a particularly powerful variant for creating highly functionalized cyclopropanes with excellent stereocontrol.[3]

Mechanistic Rationale (MIRC): The MIRC reaction is a tandem process. It begins with the conjugate (Michael) addition of a nucleophile to an electron-deficient alkene. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to close the ring and expel a leaving group. The stereochemistry of the final product is often dictated by the geometry of the starting alkene and the reaction conditions, which can be tuned to favor the trans product.

For asymmetric synthesis, organocatalysis has proven highly effective. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the Michael acceptor and the nucleophile, orchestrating the reaction within a chiral environment to yield products with high enantioselectivity (up to 96% ee).[3]

Another notable method is the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[4] This approach is remarkable as it bypasses the need for protecting the carboxylic acid group. The reaction of an (E)-unsaturated acid with samarium and iodoform (CHI₃) proceeds stereospecifically to yield the trans-cyclopropanecarboxylic acid.[4]

Quantitative Data Summary

The efficiency of synthetic routes can be compared based on yield and stereochemical purity. The following table summarizes representative data for different approaches.

Synthetic MethodKey Reagents/CatalystStereoselectivity (trans:cis)Enantiomeric Excess (ee)Overall YieldReference(s)
Intramolecular Cyclization & HydrolysisNaOH, HClPredominantly transRacemic55-60%[1]
Asymmetric MIRCChiral Cinchona Alkaloid CatalystSingle DiastereomerUp to 96%Good-Excellent[3]
Samarium-Promoted CyclopropanationSm / CHI₃Stereospecific (trans from E)RacemicModerate-High[4]
Asymmetric Methylene TransferChiral Iron AuxiliaryStereoselective (trans)HighNot specified[5]

Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should adapt these procedures based on laboratory-specific conditions and safety protocols.

Protocol 1: Synthesis via Intramolecular Cyclization and Hydrolysis (Racemic)

This protocol is adapted from the principles described in patent CN10386463A and general hydrolysis methods.[1][2]

Step A: Synthesis of Cyclopropyl Precursor (Illustrative) This step represents the formation of a cyanocyclopropane ester or a related precursor.

  • Combine the starting acyclic halo-nitrile precursor with a suitable solvent (e.g., ethanol).

  • Add a base (e.g., sodium ethoxide) portion-wise at a controlled temperature (e.g., 0-10 °C) to initiate the cyclization.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or GC-MS.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopropyl precursor.

Step B: One-Pot Bromination and Hydrolysis to Carboxylic Acid This procedure converts a related amide precursor, but the hydrolysis principle is broadly applicable.

  • Cool the reaction mixture containing the precursor to -5 to 20°C.[1]

  • Alternately add bromine and a solution of sodium hydroxide, maintaining the temperature within the specified range. This step converts an intermediate into a species suitable for hydrolysis.

  • After the addition is complete, heat the mixture to 38–45°C for 5–6 hours to drive the hydrolysis.[1]

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1–2 with concentrated hydrochloric acid.[1][2] The target carboxylic acid should precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., 95% ethanol) to obtain white, needle-like crystals of this compound.[1] The overall yield for such multi-step processes is reported to be in the range of 55-60%.[1]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a versatile tool for scientists.

  • Medicinal Chemistry: The cyclopropane ring serves as a bioisostere for larger, more flexible alkyl chains or phenyl rings, improving metabolic stability and binding affinity of drug candidates.[6] The nitrile and carboxylic acid groups are handles for further functionalization, allowing for its incorporation into a wide array of pharmacologically active molecules. Its electron-deficient nature can be exploited in prodrug design.[7]

  • Agrochemicals: It is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene.[1][8] This relationship makes its derivatives candidates for plant growth regulators, capable of modulating processes like fruit ripening and seed germination.[1] Furthermore, substituted cyclopropanecarboxylic acids are core components of synthetic pyrethroid insecticides.[6]

Conclusion

The synthesis of this compound is a well-established field with multiple robust strategies available to researchers. The choice between an intramolecular cyclization route and a stereoselective cyclopropanation approach depends on the specific requirements for scale, cost, and, most importantly, stereochemical purity. Advances in asymmetric organocatalysis and novel organometallic methods continue to refine the synthesis of enantiomerically pure versions of this valuable building block, paving the way for its broader application in the design of next-generation pharmaceuticals and advanced functional materials.

References

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The Cyanocyclopropane Moiety: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyanocyclopropane unit, a seemingly simple amalgamation of a three-membered carbocycle and a nitrile, presents a fascinating case study in chemical reactivity. The inherent ring strain of the cyclopropane ring, coupled with the strong electron-withdrawing nature of the cyano group, imbues this functional group with a unique and versatile chemical profile. This guide provides an in-depth exploration of the reactivity of cyanocyclopropanes, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis of these valuable building blocks, dissect their diverse modes of reactivity—including ring-opening reactions under nucleophilic, electrophilic, radical, and transition-metal-catalyzed conditions, as well as their participation in cycloaddition reactions—and highlight their burgeoning applications in medicinal chemistry and complex molecule synthesis.

Introduction: The Structural and Electronic Landscape of Cyanocyclopropanes

The cyclopropane ring is characterized by significant Baeyer strain (angle strain) and Pitzer strain (torsional strain), resulting in C-C bonds with increased p-character that are weaker and more reactive than their acyclic counterparts.[1] The introduction of a cyano group, a potent electron-withdrawing substituent, further polarizes the cyclopropane ring, influencing its stability and reactivity. This polarization makes the carbon atom bearing the cyano group susceptible to nucleophilic attack, while also activating the adjacent C-C bonds for cleavage.

The interplay between the strained ring and the electronic effects of the nitrile function dictates the diverse reaction pathways available to cyanocyclopropanes, making them valuable synthons in organic chemistry.[1] Their unique structural and electronic properties have led to their incorporation into a variety of biologically active molecules.[2]

Synthesis of Cyanocyclopropanes

The construction of the cyanocyclopropane motif can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Simmons-Smith Type Cyclopropanation

One of the most reliable methods for the synthesis of cyclopropanes is the Simmons-Smith reaction and its modifications.[3] This reaction involves the treatment of an α,β-unsaturated nitrile (e.g., acrylonitrile) with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. Transition metal-catalyzed variations of this reaction have also been developed to enhance efficiency and selectivity.[3][4]

Michael Addition-Initiated Ring Closure

Another common approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. For instance, the reaction of a malonate derivative with a vinyl nitrile can lead to a cyanocyclopropane after a subsequent intramolecular nucleophilic substitution.

Reactivity of the Cyclopropane Ring: A Tale of Strain and Polarization

The high ring strain of cyclopropanes makes ring-opening reactions thermodynamically favorable.[5] The presence of the cyano group can direct and facilitate these transformations.

Nucleophilic Ring-Opening Reactions

Cyanocyclopropanes, particularly those bearing additional activating groups, are susceptible to nucleophilic attack. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to concomitant C-C bond cleavage.[5] The regioselectivity of the attack is influenced by both steric and electronic factors. For instance, in donor-acceptor cyclopropanes, the nucleophilic attack is often directed to the carbon atom bearing the donor group.[6][7]

Table 1: Representative Nucleophilic Ring-Opening Reactions of Cyanocyclopropanes

NucleophileProduct TypeReaction ConditionsReference
Thiophenolatesγ-Sulfanyl nitrileDMSO, 20 °C[5]
Azideγ-Azido nitrileDMSO, 25 °C[5]
MalonatesFunctionalized nitrileBasic conditions[8]
Electrophilic and Acid-Catalyzed Ring-Opening

In the presence of strong acids or electrophiles, the cyclopropane ring can be protonated or attacked by the electrophile, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile, resulting in a ring-opened product. The regioselectivity of this process is governed by the stability of the resulting carbocation. The presence of a cyano group can influence the stability of adjacent carbocations.

Electrophilic_Ring_Opening cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Cyanocyclopropane Cyanocyclopropane Carbocation Carbocationic Intermediate Cyanocyclopropane->Carbocation E+ (Electrophile) RingOpened Ring-Opened Product Carbocation->RingOpened Nu- (Nucleophile)

Caption: Electrophilic Ring-Opening Mechanism.

Radical Ring-Opening Reactions

The C-C bonds of the cyclopropane ring can also be cleaved homolytically to generate radical intermediates.[9] This can be initiated by radical initiators or through photoredox catalysis.[9] The resulting carbon-centered radical can then participate in subsequent reactions, such as additions to multiple bonds or cyclizations. The cyano group can influence the stability of the radical intermediate and the regioselectivity of the ring opening.[10]

Radical_Ring_Opening_Workflow Start Cyanocyclopropane Derivative Initiation Radical Initiator (e.g., AIBN, heat/light) Intermediate Cyclopropylcarbinyl Radical Intermediate Initiation->Intermediate Initiation RingOpening Ring-Opened Radical Intermediate->RingOpening β-scission Product Functionalized Product RingOpening->Product Trapping Trapping Radical Trap (e.g., H-donor, alkene)

Caption: Radical Ring-Opening Workflow.

Transition Metal-Catalyzed Reactions

Transition metals can activate the strained C-C bonds of cyclopropanes, facilitating a variety of transformations.[11][12] For cyanocyclopropanes, this activation can lead to oxidative addition of the metal into a C-C bond, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions such as reductive elimination, insertion, or cycloaddition.[11] Rhodium, palladium, and nickel complexes are commonly employed for these transformations.[11]

Cycloaddition Reactions

The strained ring system of cyanocyclopropanes can also participate in cycloaddition reactions, acting as a three-carbon synthon.[6][13] These reactions are often catalyzed by Lewis acids and can proceed through a formal [3+2] cycloaddition pathway with various dipolarophiles.[6] The cyano group plays a crucial role in activating the cyclopropane for this mode of reactivity.

Reactivity of the Cyano Group

The nitrile functionality in cyanocyclopropanes can undergo its characteristic reactions, such as hydrolysis to carboxylic acids or amides, reduction to amines, and addition of organometallic reagents to form ketones after hydrolysis.[14] These transformations provide further avenues for the synthetic elaboration of the cyanocyclopropane core.

Applications in Medicinal Chemistry and Organic Synthesis

The cyclopropane motif is a valuable structural element in medicinal chemistry, often imparting favorable physicochemical properties such as increased metabolic stability, improved binding affinity, and enhanced membrane permeability.[2] The cyanocyclopropane functional group, with its versatile reactivity, serves as a key building block for the synthesis of complex molecules and pharmaceutical intermediates. Its ability to undergo controlled ring-opening provides access to a wide range of functionalized acyclic structures.

Experimental Protocols

Protocol for Nucleophilic Ring-Opening with Thiophenol

Objective: To synthesize a γ-sulfanyl nitrile via the ring-opening of a cyanocyclopropane.

Materials:

  • 1-cyano-1-phenylcyclopropane

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 1-cyano-1-phenylcyclopropane (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add thiophenol (1.2 mmol) and K₂CO₃ (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-sulfanyl nitrile.

Conclusion

The cyanocyclopropane functional group represents a powerful and versatile tool in the arsenal of the synthetic organic chemist. The unique combination of ring strain and electronic activation by the cyano group allows for a rich and diverse array of chemical transformations. From stereocontrolled ring-opening reactions to participation in cycloadditions, cyanocyclopropanes serve as valuable precursors to complex and functionally dense molecules. As our understanding of their reactivity continues to grow, so too will their application in the synthesis of novel therapeutics and functional materials.

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Introduction: The Strategic Value of the Cyclopropane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Application of trans-2-Cyanocyclopropane-1-carboxylic Acid Derivatives and Analogs

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among the structural motifs that have proven to be exceptionally valuable, the cyclopropane ring stands out. As the smallest carbocycle, its unique stereoelectronic properties—resulting from significant ring strain and enhanced π-character in its C-C bonds—offer a powerful tool for drug designers.[1][2] The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby improving binding affinity and selectivity for its biological target.[1] Furthermore, this moiety is often associated with increased metabolic stability and can serve as a rigid isosteric replacement for more flexible alkyl chains or metabolically labile groups like alkenes.[1][3]

This guide focuses on a particularly versatile and powerful building block: This compound and its derivatives. This scaffold combines the conformational rigidity of the cyclopropane ring with the distinct electronic and functional characteristics of a cyano group and a carboxylic acid. The trans stereochemistry ensures a defined spatial relationship between these two functional groups, which is critical for precise interactions with protein targets. The cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, while the carboxylic acid provides a key interaction point (e.g., for salt bridge formation) and influences the molecule's overall physicochemical properties, such as solubility.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds.

PART 1: Core Structural Features and Physicochemical Rationale

The utility of the this compound scaffold is rooted in its fundamental chemical properties. Understanding these properties is essential for rationally designing new derivatives with optimized therapeutic profiles.

Key Structural and Electronic Attributes:

  • Rigidity and Conformational Lock: The three carbon atoms of the cyclopropane ring are coplanar.[3] This inherent rigidity minimizes the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding free energy.

  • Enhanced π-Character: The C-C bonds within the cyclopropane ring have a higher degree of p-character compared to typical alkanes.[2][3] This feature makes the ring more electron-rich and can influence its interactions with aromatic residues in a protein binding pocket.

  • Metabolic Stability: The cyclopropyl group is generally robust and resistant to common metabolic pathways, such as oxidative degradation, that affect linear alkyl chains.[1] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.

  • Functional Group Polarity and Reactivity:

    • Carboxylic Acid (-COOH): Typically serves as a primary binding determinant, forming strong ionic interactions or hydrogen bonds. Its acidity (pKa) is a critical factor for solubility, membrane permeability, and interaction with targets.[4]

    • Cyano Group (-CN): A polar, non-basic nitrogen-containing group that can act as a hydrogen bond acceptor. It can also serve as a bioisostere for other functional groups or as a precursor for conversion into other moieties like amides or tetrazoles.

Data Presentation: Physicochemical Property Comparison

The strategic replacement of a standard carboxylic acid with a cyclopropyl-constrained analog can significantly alter key physicochemical parameters relevant to drug development.

PropertyPhenylpropionic Acid (Reference)trans-2-Phenylcyclopropane-1-carboxylic acid (Analog)Rationale for Change
pKa ~4.5 - 4.8~4.3 - 4.6The electron-withdrawing nature of the cyclopropane ring can slightly increase acidity.
LogP (Lipophilicity) ~2.2~2.5 - 2.8The rigid carbocyclic structure increases lipophilicity compared to a flexible alkyl chain of similar size.
Metabolic Stability Susceptible to β-oxidationHighThe cyclopropane ring is resistant to enzymatic degradation pathways.[1]
Conformational Freedom HighLowThe rigid ring structure restricts bond rotation, locking the pharmacophore in a defined orientation.[1][2]

PART 2: Synthetic Strategies and Methodologies

The synthesis of this compound derivatives requires precise control over stereochemistry. Several robust methodologies have been developed to access these scaffolds.

General Synthetic Workflow

The overall strategy often involves the creation of the cyclopropane ring followed by functional group manipulation or resolution.

G cluster_0 Route A: Cyclopropanation cluster_1 Route B: Intramolecular Cyclization cluster_2 Post-Synthesis Processing A1 Alkene Precursor (e.g., Acrylonitrile) A4 Cyclopropanation Reaction A1->A4 A2 Diazoacetate (Carbene Source) A2->A4 A3 Rh(II) or Cu(I) Catalyst A3->A4 A5 Mixture of cis/trans Isomers A4->A5 C1 Isomer Mixture A5->C1 Feed into Processing B1 γ-Halogenated Nitrile (e.g., γ-chlorobutyronitrile) B3 Intramolecular Nucleophilic Substitution B1->B3 B2 Strong Base (e.g., NaOH, NaH) B2->B3 C3 Hydrolysis of Ester/Nitrile B3->C3 Direct Hydrolysis C2 Chromatographic Separation or Fractional Crystallization C1->C2 C4 Pure trans Isomer C2->C4 C5 Final Carboxylic Acid Product C3->C5 C4->C3 SAR_Logic cluster_mods Structural Modifications (Analogs) cluster_props Resulting Property Changes cluster_activity Impact on Biological Activity start Initial Hit Compound (trans-2-cyanocyclopropane- 1-carboxylic acid core) mod1 Modification 1 Replace Cyano (-CN) with Tetrazole, Amide start->mod1:port mod2 mod2 start->mod2:port mod3 Modification 3 Add Substituents to Cyclopropane Ring start->mod3:port prop1 Property Change Altered H-bonding capacity, pKa mod1:port->prop1:port Leads to prop2 Property Change Increased Lipophilicity, Loss of ionic interaction mod2:port->prop2:port Leads to prop3 Property Change Steric hindrance, Altered electronics mod3:port->prop3:port Leads to act1 Activity Outcome Enhanced receptor binding, Improved cell permeability prop1:port->act1:port Results in act2 Activity Outcome Pro-drug strategy, Altered PK/PD profile prop2:port->act2:port Results in act3 Activity Outcome Increased potency, Improved target selectivity prop3:port->act3:port Results in

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Therapeutic Targets and Applications

Derivatives of cyclopropanecarboxylic acids have demonstrated a wide range of biological activities, making them relevant in numerous therapeutic areas. [5][6]

Therapeutic Area Biological Target(s) Role of the Cyclopropane Scaffold Representative Examples
Antiviral Viral Proteases, Polymerases Provides a rigid scaffold to orient pharmacophoric groups for optimal binding in the active site. Boceprevir, Grazoprevir (HCV Protease Inhibitors) contain cyclopropyl moieties.
Oncology Receptor Tyrosine Kinases (e.g., MET, VEGFR-2) Acts as a conformationally restricted linker, enhancing potency and selectivity. [5][6] Cabozantinib (VEGFR/MET inhibitor).
Antibacterial O-acetylserine sulfhydrylase, DNA Gyrase The strained ring can be used to design mechanism-based inhibitors or to improve permeability. [7] Analogs of 2-phenylcyclopropane carboxylic acids have been studied as antibacterial agents. [7]
CNS Disorders NMDA receptors, Monoamine Oxidase (MAO) The rigid structure mimics the bound conformation of neurotransmitters or serves as a key part of the pharmacophore. [8] Tranylcypromine (MAO inhibitor) is a classic example of a phenylcyclopropylamine. [8]

| Plant Biology | Ethylene Biosynthesis (ACO Oxidase) | Acts as a structural analog and inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to ethylene. [9]| 2-phenylcyclopropane-1-carboxylic acid (PCCA) inhibits ethylene production. [9]|

Conclusion and Future Outlook

The this compound framework represents a cornerstone of modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and functional handles for molecular recognition provides a robust platform for the design of next-generation therapeutics. The synthetic methodologies, while requiring careful control of stereochemistry, are well-established and adaptable for creating diverse chemical libraries.

Future research in this area will likely focus on several key fronts:

  • Novel Synthetic Methods: Development of new catalytic and asymmetric methods to access these scaffolds more efficiently and with higher enantiopurity.

  • New Therapeutic Targets: Application of this scaffold to novel and challenging biological targets where conformational control is paramount for achieving selectivity.

  • Advanced Analogs: Exploration of more complex derivatives, including spirocyclic systems and those where the cyano or carboxyl group is replaced with novel bioisosteres to fine-tune physicochemical and ADMET properties.

As our understanding of molecular recognition and drug design continues to evolve, the strategic deployment of rigid and well-defined scaffolds like this compound will remain a critical and enabling strategy in the quest for safer and more effective medicines.

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The Cyanocyclopropane Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of Cyanocyclopropane-Containing Compounds

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and bent C-C bonds with π-character, impart conformational rigidity and metabolic stability to parent molecules.[4] When coupled with a cyano group, the resulting cyanocyclopropane moiety becomes a powerful pharmacophore, unlocking a diverse range of biological activities. This guide provides a comprehensive overview of the biological activities of cyanocyclopropane compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. We will explore their roles as potent enzyme inhibitors, with a particular focus on antiviral and anticancer applications, and discuss the synthetic strategies that have enabled their exploration as therapeutic agents.

Introduction: The Unique Chemical Biology of the Cyanocyclopropane Scaffold

The incorporation of a cyclopropane ring into a drug candidate is a strategic design element in modern medicinal chemistry.[1][5] This small, strained ring system is not merely a passive spacer but an active contributor to a molecule's biological profile. It can enhance potency, improve metabolic stability, increase solubility, and reduce efflux ratios, thereby improving oral bioavailability.[4] The introduction of a cyano (nitrile) group further enhances the molecular properties, often acting as a bioisostere for a ketone or other polar groups and participating in key binding interactions with biological targets.[6]

The synergy between the cyclopropane ring and the cyano group creates a unique chemical entity with a broad spectrum of biological activities, including antiviral, anticancer, antifungal, and insecticidal properties.[7][8] This guide will dissect the core principles underlying these activities, providing researchers and drug development professionals with a foundational understanding of this important class of compounds.

Antiviral Activity: A New Frontier in Combating Viral Infections

The recent global health crisis has underscored the urgent need for broad-spectrum antiviral agents.[9][10] Cyanocyclopropane-containing compounds have emerged as promising candidates, particularly as inhibitors of viral proteases, which are essential for viral replication.[9][10][11][12]

Mechanism of Action: Covalent Inhibition of Cysteine Proteases

Many viruses, including coronaviruses, rely on a 3C-like protease (3CLpro) for the proteolytic processing of viral polyproteins, a critical step in their life cycle.[9][11][12] The active site of 3CLpro features a catalytic dyad of cysteine and histidine residues. Cyanocyclopropane-containing inhibitors are designed to mimic the natural substrate of the protease.

Mechanism of Inhibition:

The nitrile group in these inhibitors acts as a "warhead." Upon binding to the active site, the electrophilic carbon of the nitrile is positioned in close proximity to the nucleophilic thiol group of the active site cysteine. This leads to a covalent modification of the cysteine residue, irreversibly inactivating the enzyme. The cyclopropane moiety plays a crucial role in orienting the inhibitor within the active site to facilitate this covalent interaction.

Below is a diagram illustrating the proposed mechanism of covalent inhibition of a viral cysteine protease by a cyanocyclopropane-containing inhibitor.

G cluster_1 Cyanocyclopropane Inhibitor Cys Cys-SH Inhibitor R-C≡N Cys->Inhibitor Nucleophilic attack His His-N Inhibitor->Cys Covalent Adduct Formation

Caption: Covalent inhibition of a viral protease by a cyanocyclopropane inhibitor.

Case Study: Broad-Spectrum Coronavirus 3CL Protease Inhibitors

Recent studies have highlighted the development of potent cyanocyclopropane-based inhibitors of SARS-CoV-2 3CLpro.[9][11] These compounds have demonstrated low nanomolar efficacy in both biochemical and cell-based assays.[11] Importantly, many of these inhibitors exhibit broad-spectrum activity, inhibiting the 3CL proteases of other coronaviruses like SARS-CoV-1 and MERS-CoV.[9][10]

Compound Target Protease IC50 (nM) EC50 (nM) Reference
Aldehyde 1cSARS-CoV-2 3CLpro-12[11]
Aldehyde 11cSARS-CoV-2 3CLpro-11[9]
Nitrile 1gSARS-CoV-2 3CLpro-60[11]
Aldehyde 5cMERS-CoV 3CLpro80-[9]
Aldehyde 11cMERS-CoV 3CLpro120-[9]

Table 1: Inhibitory Activity of Representative Cyanocyclopropane-Containing Compounds against Coronavirus 3CL Proteases.

Experimental Protocol: In Vitro 3CL Protease Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of cyanocyclopropane compounds against a viral 3CL protease.

Materials:

  • Recombinant 3CL protease

  • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)

  • Test compounds (cyanocyclopropane derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of 3CL protease to each well of the microplate.

  • Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

G A Prepare Serial Dilutions of Test Compounds C Add Test Compounds and Incubate A->C B Add 3CL Protease to Microplate Wells B->C D Add FRET Substrate to Initiate Reaction C->D E Monitor Fluorescence Increase D->E F Calculate Initial Reaction Rates E->F G Determine IC50 from Dose-Response Curve F->G

Caption: Workflow for an in vitro 3CL protease inhibition assay.

Anticancer Activity: Targeting Key Cellular Processes

Cyanocyclopropane-containing compounds have also demonstrated significant potential as anticancer agents.[13][14] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Mechanisms of Action in Oncology
  • Cytoskeletal Disruption: Some cyanocyclopropane derivatives, such as the curacins, exhibit potent cytotoxic activities by targeting the eukaryotic cytoskeleton.[15] This can lead to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Similar to their antiviral activity, cyanocyclopropane compounds can act as inhibitors of key enzymes involved in cancer progression. For instance, they have been shown to inhibit histone deacetylases (HDACs), which play a role in transcriptional regulation.[15]

  • Induction of Apoptosis: Many cyanobacterial metabolites, some of which contain cyclopropane rings, can induce apoptosis in cancer cells by modulating the activity of proteins in the Bcl-2 family.[13]

Cyanobacteria as a Source of Anticancer Cyanocyclopropanes

Marine cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites, including compounds containing the cyanocyclopropane moiety.[15] These natural products often serve as templates for the synthesis of novel anticancer drugs.[15] For example, dolastatin 10, a potent cytotoxic agent from a marine cyanobacterium, was the inspiration for the synthesis of monomethyl auristatin E (MMAE), a component of several antibody-drug conjugates used in cancer therapy.[15]

Other Biological Activities: A Broadening Therapeutic Landscape

Beyond their antiviral and anticancer properties, cyanocyclopropane derivatives have shown promise in other therapeutic areas.

  • Fungicidal Activity: Several synthesized dicyano-containing cyclopropanecarboxamide derivatives have demonstrated significant fungicidal activity against various plant pathogens.[16]

  • Insecticidal Activity: The same class of compounds has also exhibited larvicidal activity against mosquitoes and armyworms.[16]

  • Antiprotozoal and Immunosuppressive Properties: Natural products containing the cyclopropane subunit have been reported to have antiprotozoal and immunosuppressant activities.[15]

Synthesis and Drug Development Considerations

The therapeutic potential of cyanocyclopropane compounds has driven the development of novel and efficient synthetic methodologies.[1][17] Traditional methods often relied on metal-catalyzed carbene transfer reactions.[1] More recent innovations include photocatalytic strategies that allow for stereoconvergent synthesis.[1]

Pharmacokinetics and Metabolism

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While the cyclopropane ring generally enhances metabolic stability, the nitrile group can be susceptible to metabolism, although in most nitrile-containing drugs, it passes through the body unchanged.[6] The overall metabolic fate of a cyanocyclopropane-containing drug will depend on the entire molecular structure. For CNS-acting drugs, brain penetration and distribution are key pharmacokinetic parameters to consider.[18] In some cases, metabolism of cyclopropane-containing drugs can lead to toxicity, as seen with the anxiolytic panadiplon, where a cyclopropane carboxylic acid metabolite was implicated in hepatic toxicity.[19]

Conclusion and Future Directions

Cyanocyclopropane compounds represent a versatile and powerful class of biologically active molecules with significant therapeutic potential. Their ability to act as potent and often covalent inhibitors of key enzymes makes them particularly attractive for the development of novel antiviral and anticancer agents. The continued exploration of natural sources, coupled with advances in synthetic chemistry, will undoubtedly lead to the discovery of new cyanocyclopropane-based drugs with improved efficacy and safety profiles. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and expanding their therapeutic applications to a wider range of diseases.

References

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Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

trans-2-Cyanocyclopropane-1-carboxylic acid, a structurally unique small molecule, holds considerable potential for biological activity due to its strained cyclopropane ring and reactive nitrile group. While direct comprehensive studies on this specific molecule are nascent, its structural analogy to known bioactive compounds provides a fertile ground for hypothesizing its mechanism of action. This in-depth technical guide synthesizes current knowledge on related cyclopropane derivatives to propose and explore two primary, plausible mechanisms of action: the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in the plant ethylene biosynthesis pathway, and the modulation of prolyl-4-hydroxylase, a key enzyme in collagen synthesis and hypoxia-inducible factor (HIF) regulation. This document provides a robust theoretical framework and detailed experimental protocols to empower researchers in elucidating the precise biochemical interactions and therapeutic potential of this intriguing molecule.

Introduction: The Cyclopropane Moiety - A Gateway to Biological Activity

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a diverse array of natural products and synthetic molecules exhibiting significant biological activities. Its inherent ring strain and unique electronic properties confer a pseudo-unsaturated character, enabling interactions with biological targets that are distinct from their acyclic counterparts. This compound combines this reactive core with a cyano group, a versatile functional group in medicinal chemistry, and a carboxylic acid moiety, often crucial for binding to enzyme active sites.

This guide will dissect the potential biochemical pathways that this compound may modulate, drawing parallels from structurally related and well-characterized cyclopropane-containing compounds. Our analysis will be grounded in established enzymatic mechanisms and will provide the necessary experimental frameworks for empirical validation.

Postulated Mechanism of Action I: Inhibition of ACC Oxidase and Modulation of Ethylene Biosynthesis

The Ethylene Biosynthesis Pathway: A Key Target in Plant Physiology

In the plant kingdom, the gaseous hormone ethylene governs a multitude of physiological processes, including fruit ripening, senescence, and stress responses. The final and often rate-limiting step in ethylene biosynthesis is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by ACC oxidase (ACO).[1] ACO is a non-heme iron(II)-dependent dioxygenase that also requires ascorbate and bicarbonate as co-factors.[2][3]

Cyclopropane Analogs as Modulators of ACC Oxidase

The structural similarity of this compound to the natural substrate ACC suggests a high probability of interaction with ACO. Cyclopropane derivatives have been shown to act as either substrates or competitive inhibitors of this enzyme.[4] For instance, cyclopropane-1,1-dicarboxylic acid and 2-methylcyclopropanecarboxylic acid are known competitive inhibitors of ACO, effectively reducing ethylene production.[4]

We hypothesize that this compound acts as a competitive inhibitor of ACC oxidase. The cyclopropane ring would facilitate binding to the active site, while the cyano and carboxyl groups could interact with key residues, preventing the binding and/or turnover of the natural substrate, ACC.

Visualizing the Proposed Inhibition

ACC_Oxidase_Inhibition cluster_0 ACC Oxidase Catalytic Cycle cluster_1 Proposed Inhibitory Mechanism ACC ACC (Substrate) ACO ACC Oxidase (Fe²⁺) ACC->ACO Binds to active site Blocked_ACO Inhibited ACC Oxidase Ethylene Ethylene ACO->Ethylene Oxidation T2CCCA trans-2-Cyanocyclopropane- 1-carboxylic acid T2CCCA->ACO Competitive Binding

Caption: Proposed competitive inhibition of ACC oxidase by this compound.

Experimental Validation: ACC Oxidase Inhibition Assay

To empirically test this hypothesis, a robust in vitro ACC oxidase activity assay can be performed.

Protocol:

  • Recombinant Enzyme Expression and Purification:

    • Express recombinant ACC oxidase (e.g., from Arabidopsis thaliana, AtACO2) in E. coli and purify using affinity chromatography (e.g., Ni-NTA for His-tagged protein).[5]

  • In Vitro Activity Assay: [4]

    • Prepare a reaction buffer containing 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, and 0.1 mM DTT.

    • Set up reactions in airtight gas chromatography (GC) vials.

    • Add a fixed concentration of purified AtACO2 (e.g., 5 µg) to the reaction buffer.

    • Introduce varying concentrations of the substrate, ACC.

    • In parallel experiments, add varying concentrations of this compound.

    • Incubate the reactions for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C) with shaking.

  • Ethylene Quantification:

    • Following incubation, collect a sample of the headspace from each GC vial using a gas-tight syringe.

    • Inject the headspace sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.[2]

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

    • Construct Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound.

Postulated Mechanism of Action II: Inhibition of Prolyl-4-Hydroxylase

Prolyl-4-Hydroxylase: A Critical Regulator in Human Physiology

Prolyl-4-hydroxylases (P4Hs) are a family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases that play a pivotal role in human physiology.[6] They catalyze the hydroxylation of proline residues in collagen, a modification essential for the stability of the collagen triple helix.[6] P4Hs are also critical in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway. Under normoxic conditions, P4Hs hydroxylate specific proline residues in the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7] Inhibition of P4Hs stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

Small Molecule Inhibitors of Prolyl-4-Hydroxylase

The active site of P4H accommodates the 2-oxoglutarate co-substrate. Many small molecule inhibitors of P4H are designed as analogs of 2-oxoglutarate, competing for binding to the active site.[8] Given the presence of a carboxylic acid group and a compact cyclic structure, this compound could potentially fit within the 2-oxoglutarate binding pocket and interact with the active site iron and surrounding residues, thereby inhibiting enzyme activity.

Visualizing the Proposed Inhibition

P4H_Inhibition cluster_0 Prolyl-4-Hydroxylase Catalysis cluster_1 Proposed Inhibitory Mechanism Two_Oxoglutarate 2-Oxoglutarate P4H Prolyl-4-Hydroxylase (Fe²⁺) Two_Oxoglutarate->P4H Binds to active site Blocked_P4H Inhibited P4H Proline_Hydroxylation Proline Hydroxylation P4H->Proline_Hydroxylation Catalysis T2CCCA trans-2-Cyanocyclopropane- 1-carboxylic acid T2CCCA->P4H Competitive Binding

Caption: Proposed competitive inhibition of prolyl-4-hydroxylase by this compound.

Experimental Validation: Prolyl-4-Hydroxylase Inhibition Assay

Several methods can be employed to assess the inhibitory activity of this compound against P4H.

Protocol 1: Direct Continuous Fluoride-Release Assay [9]

This assay is suitable if a fluorinated analog of the proline substrate is used.

  • Substrate: Utilize a peptide substrate containing (2S,4S)-4-fluoroproline.

  • Reaction: In the presence of P4H, 2-oxoglutarate, Fe²⁺, and ascorbate, the fluoroproline is converted to 4-ketoproline with the release of a fluoride ion.

  • Detection: The rate of fluoride ion release is monitored continuously using a fluoride ion-selective electrode.

  • Inhibition Study: The assay is performed in the presence of varying concentrations of this compound to determine its effect on the reaction rate.

Protocol 2: High-Throughput Succinate Quantification Assay [10][11]

This assay measures the production of succinate, a co-product of the hydroxylation reaction.

  • Enzyme Reaction: Perform the P4H-catalyzed hydroxylation of a proline-containing peptide in the presence of all necessary co-factors and varying concentrations of the test compound.

  • Succinate Detection: Utilize a commercial kit (e.g., Succinate-Glo™) that couples the production of succinate to a bioluminescent signal.

  • Data Analysis: A decrease in the luminescent signal in the presence of this compound indicates inhibition of P4H activity. IC₅₀ values can be determined from dose-response curves.

Synthesis of this compound

The availability of the target compound is crucial for its investigation. A general synthetic route involves the cyclopropanation of a suitable cyano-substituted alkene followed by hydrolysis of an ester group. A plausible laboratory-scale synthesis is outlined below.

Synthetic Scheme:

A common method involves the reaction of an appropriate alkene with a carbene or carbenoid. For the synthesis of a related compound, cyclopropanecarboxylic acid, a common starting material is γ-chlorobutyronitrile, which undergoes an intramolecular cyclization in the presence of a strong base like sodium hydroxide.[12] The resulting cyclopropyl cyanide is then hydrolyzed to the carboxylic acid.[12] A similar strategy could be adapted for the synthesis of the target molecule.

Concluding Remarks and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of key enzymatic pathways. The proposed mechanisms of action, namely the inhibition of ACC oxidase and prolyl-4-hydroxylase, are based on sound biochemical principles and analogies to known bioactive molecules. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses.

Future investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features for optimal activity and selectivity.

  • Cell-Based Assays: Progression from in vitro enzyme assays to cell-based models to assess the compound's efficacy and potential off-target effects in a more complex biological environment.

  • In Vivo Studies: Should in vitro and cell-based assays yield promising results, in vivo studies in relevant plant or animal models will be essential to evaluate the compound's physiological effects and therapeutic potential.

The exploration of this compound's mechanism of action promises to be a rewarding endeavor, potentially uncovering a novel tool for agricultural applications or a new lead compound for drug discovery.

References

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The Genesis and Evolution of Cyanocyclopropane Carboxylic Acids: A Technical Guide for Scientific Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of inherent strain and unique chemical reactivity, has captivated chemists for over a century. When functionalized with both a nitrile and a carboxylic acid, this three-membered carbocycle gives rise to the cyanocyclopropane carboxylic acids—a class of compounds that has proven to be a versatile scaffold in both biological studies and the development of novel therapeutics and agrochemicals. This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyanocyclopropane carboxylic acids. We will explore the foundational synthetic strategies, delve into their significant role as precursors to biologically crucial molecules like 1-aminocyclopropane-1-carboxylic acid (ACC), and examine their application as enzyme inhibitors and in drug design. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into this important class of molecules.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, with its C-C-C bond angles compressed to 60°, possesses a high degree of ring strain, imparting unique physical and chemical properties. This inherent strain results in C-C bonds with significant p-orbital character, leading to reactivity that is often compared to that of a double bond. The introduction of both an electron-withdrawing nitrile group and a carboxylic acid moiety onto the same cyclopropane ring creates a highly functionalized and sterically defined scaffold. These features make cyanocyclopropane carboxylic acids valuable building blocks in organic synthesis and medicinal chemistry, offering a rigid framework to orient functional groups in precise three-dimensional space. This guide will trace the scientific journey of these fascinating molecules, from their early synthetic origins to their modern-day applications.

Historical Perspective and Discovery

While a definitive "discovery" paper for the first cyanocyclopropane carboxylic acid is not readily apparent in the historical literature, the genesis of this class of compounds is intrinsically linked to the early synthesis of cyclopropanecarboxylic acid itself. One of the earliest well-documented methods for preparing cyclopropanecarboxylic acid, detailed in a 1944 Organic Syntheses procedure, involves the hydrolysis of cyclopropyl cyanide.[1][2] This nitrile precursor was synthesized through the base-induced cyclization of γ-chlorobutyronitrile.[2][3] This foundational work implies the existence and handling of cyanocyclopropanes in the early-to-mid 20th century, laying the groundwork for the eventual synthesis and isolation of their carboxylated derivatives.

A significant advancement in the direct synthesis of a key member of this class, 1-cyanocyclopropanecarboxylic acid, was the extension of methods used for preparing doubly activated cyclopropanes. By employing ethyl cyanoacetate in a reaction with 1,2-dibromoethane, chemists were able to achieve the synthesis of 1-cyanocyclopropanecarboxylic acid with a reported yield of 86%.[4] This development provided a more direct and efficient route to this important synthetic intermediate.

Synthetic Methodologies: Crafting the Three-Membered Ring

The synthesis of cyanocyclopropane carboxylic acids has evolved over the decades, with chemists developing a variety of strategies to construct this functionalized carbocycle. The choice of synthetic route is often dictated by the desired substitution pattern on the cyclopropane ring and the availability of starting materials.

Cyclization of Acyclic Precursors

The classical approach to forming the cyclopropane ring involves the intramolecular cyclization of a linear precursor. This strategy is exemplified by the reaction of compounds containing a malonate or cyanoacetate moiety with a 1,2-dihaloethane.

Experimental Protocol: Synthesis of 1-Cyanocyclopropanecarboxylic Acid via Ethyl Cyanoacetate [4]

  • Reaction Setup: In a suitable reaction vessel, combine ethyl cyanoacetate and 1,2-dibromoethane.

  • Base Addition: Introduce a strong base, such as sodium hydroxide, often in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • Cyclization: The base deprotonates the α-carbon of the ethyl cyanoacetate, and the resulting carbanion undergoes a nucleophilic attack on one of the bromine-bearing carbons of 1,2-dibromoethane. A subsequent intramolecular cyclization displaces the second bromide, forming the cyclopropane ring.

  • Hydrolysis: The resulting ethyl 1-cyanocyclopropanecarboxylate is then hydrolyzed, typically using a base like potassium hydroxide followed by acidification, to yield 1-cyanocyclopropanecarboxylic acid.[5]

  • Workup and Isolation: The product is extracted from the aqueous solution using an organic solvent, dried, and the solvent is evaporated to afford the crude product, which can be further purified by recrystallization or chromatography.

Causality Behind Experimental Choices: The use of a phase-transfer catalyst is crucial for bringing the water-soluble base into contact with the organic-soluble reactants, thereby accelerating the reaction. The choice of a strong base is necessary to deprotonate the relatively acidic α-proton of the cyanoacetate.

Modern Synthetic Innovations

More recent synthetic innovations have provided alternative and often milder routes to cyanocyclopropane carboxylic acids. A notable example is the conversion of 1-cyano-1-trimethylsilylcyclopropanes to 1-cyanocyclopropane-1-carboxylic acids.[6] This method involves the reaction of the silylated cyclopropane with carbon dioxide in the presence of a fluoride ion source.[6] This approach offers a novel pathway to these valuable compounds.

Synthesis_Pathways cluster_classical Classical Cyclization cluster_modern Modern Silylation Route Ethyl Cyanoacetate Ethyl Cyanoacetate Cyclization Cyclization Ethyl Cyanoacetate->Cyclization 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclization Base (NaOH) Base (NaOH) Base (NaOH)->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis 1-Cyanocyclopropanecarboxylic Acid (Classical) 1-Cyanocyclopropane- carboxylic Acid Hydrolysis->1-Cyanocyclopropanecarboxylic Acid (Classical) 1-Cyano-1-trimethylsilylcyclopropane 1-Cyano-1-trimethylsilylcyclopropane Carboxylation Carboxylation 1-Cyano-1-trimethylsilylcyclopropane->Carboxylation CO2 CO2 CO2->Carboxylation Fluoride Source Fluoride Source Fluoride Source->Carboxylation 1-Cyanocyclopropanecarboxylic Acid (Modern) 1-Cyanocyclopropane- carboxylic Acid Carboxylation->1-Cyanocyclopropanecarboxylic Acid (Modern)

Figure 1: Comparative workflows for the synthesis of 1-cyanocyclopropanecarboxylic acid.

Biological Significance and Applications

The importance of cyanocyclopropane carboxylic acids in the scientific landscape stems primarily from their role as precursors to biologically active molecules and their own inherent biological activities.

Precursor to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Perhaps the most significant application of 1-cyanocyclopropanecarboxylic acid is as a synthetic precursor to 1-aminocyclopropane-1-carboxylic acid (ACC).[6] ACC is a non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene.[7] Ethylene plays a crucial role in regulating numerous aspects of plant growth and development, including seed germination, fruit ripening, and senescence.[7] The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase.[8]

The synthesis of ACC from 1-cyanocyclopropanecarboxylic acid typically involves the reduction of the nitrile group to an amine. This transformation provides a reliable and scalable route to ACC, which is widely used in plant biology research to study the effects of ethylene.

ACC_Biosynthesis 1-Cyanocyclopropanecarboxylic Acid 1-Cyanocyclopropanecarboxylic Acid Reduction Reduction 1-Cyanocyclopropanecarboxylic Acid->Reduction Synthetic Route ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) Reduction->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase In Planta Ethylene Ethylene ACC_Oxidase->Ethylene

Figure 2: The role of 1-cyanocyclopropanecarboxylic acid as a precursor to ACC and ethylene.
Enzyme Inhibition and Drug Development

The rigid cyclopropane scaffold has been increasingly utilized in drug design to enhance potency, metabolic stability, and reduce off-target effects.[9] Cyanocyclopropane carboxylic acid derivatives have been explored as inhibitors of various enzymes. For instance, structural analogues of ACC, such as cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit ACC oxidase, thereby blocking ethylene production.[10]

The carboxylic acid moiety is a common feature in many drugs, but it can also present challenges such as poor membrane permeability and metabolic instability.[11] The unique electronic properties of the cyanocyclopropane group can be exploited to modulate the pKa of the carboxylic acid or to serve as a bioisostere for other functional groups.

While specific cyanocyclopropane carboxylic acids may not be marketed drugs themselves, the cyclopropane carboxamide moiety is present in a number of pharmaceuticals.[12] For example, derivatives of 1-phenylcyclopropane carboxamide have shown a range of pharmacological activities, including anti-inflammatory and anti-depressive effects.[12] The anxiolytic drug panadiplon, for instance, is metabolized to cyclopropane carboxylic acid, which has been implicated in its idiosyncratic toxicity through the inhibition of mitochondrial fatty acid β-oxidation. This highlights the importance of understanding the metabolic fate and biological activity of cyclopropane-containing compounds in drug development.

Agrochemicals

Derivatives of cyclopropanecarboxylic acids have a long history of use as insecticides, most notably in the class of synthetic pyrethroids. The cyclopropane ring is a key structural feature of these compounds, contributing to their high potency and selective toxicity towards insects. While the focus of this guide is on cyanocyclopropane carboxylic acids, it is important to recognize the broader context of cyclopropane derivatives in agriculture. The unique chemical properties of the cyanocyclopropane scaffold make it an attractive area for exploration in the design of new and effective agrochemicals.

Future Perspectives

The field of cyanocyclopropane carboxylic acid chemistry continues to evolve. The development of new, more efficient, and stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of these compounds. As our understanding of the role of the cyclopropane ring in modulating biological activity grows, we can expect to see the increased incorporation of this motif into new drug candidates and agrochemicals. The ability to rigidly control the spatial arrangement of functional groups makes cyanocyclopropane carboxylic acids particularly well-suited for the design of highly specific enzyme inhibitors and receptor ligands. Future research will likely focus on exploring the therapeutic potential of these compounds in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Conclusion

From their early, inferred existence as intermediates in the synthesis of cyclopropanecarboxylic acid to their modern-day application as versatile building blocks, cyanocyclopropane carboxylic acids have carved out a significant niche in the landscape of organic chemistry and drug discovery. Their unique structural and electronic properties, coupled with their role as precursors to the vital plant hormone precursor ACC, have ensured their continued relevance. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, the future for this fascinating class of molecules appears bright, with the promise of new discoveries and applications yet to come.

References

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  • Ohno, M., et al. (1991). Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Synlett, 1991(12), 919–920.
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Methodological & Application

trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Building Block for Constrained Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Cyanocyclopropane-1-carboxylic acid is a highly valuable, bifunctional building block in modern organic and medicinal chemistry. Its rigid, three-membered ring provides a high degree of conformational constraint, a desirable feature in the design of potent and selective bioactive molecules. The presence of orthogonal cyano and carboxylic acid groups allows for a wide range of chemical transformations, making it a versatile precursor for complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this unique chemical entity.

Introduction: The Strategic Advantage of Cyclopropane Scaffolds

In the landscape of drug discovery, the use of cyclic structures is a well-established strategy to enhance the pharmacological properties of drug candidates.[1] Cyclopropanes, being the smallest carbocycles, offer the highest degree of conformational rigidity. This pre-organization of a molecule into a specific three-dimensional shape can lead to improved binding affinity for biological targets and increased metabolic stability.[2] this compound stands out as a particularly useful building block due to the distinct reactivity of its two functional groups, enabling sequential and diverse chemical modifications.

Core Applications and Synthetic Utility

The unique structural features of this compound have led to its application in several areas of chemical and pharmaceutical research.

Synthesis of Constrained Amino Acids and Peptidomimetics

A primary application of this building block is in the synthesis of non-natural, conformationally restricted amino acids. These are crucial tools for probing protein-ligand interactions and for the development of peptide-based therapeutics with improved stability and oral bioavailability. The carboxylic acid can be readily coupled with amines, while the cyano group can be transformed into an amine or other functionalities.

Enzyme Inhibition

The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[2] For instance, derivatives of cyclopropane carboxylic acids have been investigated as inhibitors for a variety of enzymes, where the rigid scaffold orients key functional groups for optimal interaction with the active site.

Covalent Modifiers

The cyano group can act as an electrophilic "warhead" for covalent inhibition of certain enzymes, particularly those with a nucleophilic residue like cysteine in their active site. This targeted and irreversible binding can lead to highly potent and long-lasting pharmacological effects.

Key Synthetic Protocols

Safety Precaution: These protocols should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

The synthesis typically involves a two-step process: cyclopropanation followed by hydrolysis.

Step A: Cyclopropanation of an Acrylate Ester A common route involves the reaction of an acrylate ester (e.g., ethyl acrylate) with a source of dihalocarbene, often generated in situ.

Step B: Hydrolysis of the Ester The resulting cyclopropane ester is then hydrolyzed to the corresponding carboxylic acid.

synthesis_protocol start Ethyl Acrylate + CHBr3/NaOH intermediate trans-Ethyl 2-cyanocyclopropane-1-carboxylate start->intermediate Phase-Transfer Catalysis end_product This compound intermediate->end_product Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic workflow for this compound.

Detailed Procedure for Hydrolysis:

  • Dissolve the trans-ethyl 2-cyanocyclopropane-1-carboxylate in a suitable solvent mixture such as THF/water or methanol/water.

  • Add a slight excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of ~2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

Protocol 2: Amide Coupling

The carboxylic acid functionality can be readily converted to an amide, a key linkage in peptides and many drug molecules.

Materials:

  • This compound

  • A primary or secondary amine

  • A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the chosen anhydrous solvent.

  • Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to remove the coupling byproducts and unreacted reagents.

  • Purify the product by column chromatography or recrystallization.

functionalization_workflow cluster_functionalization Functional Group Transformations start This compound amide Amide Formation (Coupling with R-NH2) start->amide reduction Cyano Group Reduction (e.g., H2/Pd, LiAlH4) start->reduction hydrolysis_cn Cyano Group Hydrolysis (Acid or Base) start->hydrolysis_cn product_amide Constrained Peptidomimetic amide->product_amide product_amine Cyclopropylamine Derivative reduction->product_amine product_diacid Cyclopropane Dicarboxylic Acid hydrolysis_cn->product_diacid

Caption: Potential synthetic transformations of the building block.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance White to off-white solid
CAS Number 39891-82-2[3]

Note: Spectroscopic data (NMR, IR) should be referenced from the supplier's certificate of analysis or from peer-reviewed literature.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, conformationally constrained molecules. Its utility in medicinal chemistry and drug discovery is well-established, and the protocols outlined in this guide provide a solid foundation for its application in the laboratory. The ability to introduce a rigid cyclopropane scaffold with orthogonal functional handles makes it an indispensable tool for the modern synthetic chemist.

References

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  • Blake, J. F., & Yu, D. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7962), 748–753. Available at: [Link]

  • Arnold, F. H., & Kan, S. B. J. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 11(15), 9414–9420. Available at: [Link]

  • Kim, T. K., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 43(3), 203–209. Available at: [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH. Available at: [Link]

  • Peiser, G. D., & Yang, S. F. (1981). Formation of cyanide from carbon-1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. Proceedings of the National Academy of Sciences, 78(3), 1319–1323. Available at: [Link]

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Protocols for synthesizing derivatives from "trans-2-Cyanocyclopropane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from trans-2-Cyanocyclopropane-1-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Unique Potential of a Strained Scaffold

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-membered ring imposes specific conformational constraints on molecules, a valuable tactic for optimizing ligand-target binding interactions and improving pharmacological profiles.[1] The cyclopropane motif itself is found in numerous FDA-approved drugs, prized for its ability to impart metabolic stability by virtue of its high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2]

The true synthetic versatility of this molecule, however, lies in the orthogonal reactivity of its two functional groups: a carboxylic acid and a nitrile. The carboxylic acid serves as a classical handle for forming esters and amides, while the nitrile group offers a gateway to primary amides, amines, and other functionalities.[3][4] This duality allows for the systematic exploration of chemical space around a constrained core, making it a powerful scaffold for generating libraries of novel compounds for biological screening. This guide provides detailed protocols and the underlying chemical principles for synthesizing key derivatives from this valuable intermediate.

Core Synthetic Transformations: A Dual-Axis Approach

The synthetic utility of this compound can be best understood by considering the independent transformations of its two primary functional groups. This allows for a modular approach to library synthesis, where derivatives can be generated by modifying one site while leaving the other intact for subsequent reactions.

Workflow Overview

The following diagram illustrates the principal synthetic pathways available from the starting material, categorized by the reactive functional group.

G start trans-2-Cyanocyclopropane- 1-carboxylic Acid ester Cyclopropyl Ester Derivatives start->ester Esterification (R-OH, Coupling Agent or Acid Catalyst) amide Cyclopropyl Amide Derivatives start->amide Amidation (R1R2NH, Coupling Agent) primary_amide trans-2-Carbamoylcyclopropane- 1-carboxylic Acid start->primary_amide Nitrile Hydrolysis (Controlled H⁺ or OH⁻) primary_amine trans-2-(Aminomethyl)cyclopropane- 1-carboxylic Acid start->primary_amine Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: Key derivative classes accessible from this compound.

Part A: Transformations at the Carboxylic Acid Moiety

The carboxylic acid is the most readily derivatized functional group, providing access to esters and amides—two of the most common functionalities in pharmaceuticals.

A1. Esterification: Modulating Polarity and Pharmacokinetics

Esterification is a fundamental strategy for masking the polarity of a carboxylic acid, which can significantly enhance cell membrane permeability and modulate the pharmacokinetic profile of a drug candidate. The choice of esterification method is dictated by the steric hindrance and acid/base sensitivity of the alcohol substrate.

The Steglich esterification is an exceptionally mild and efficient method that proceeds at room temperature under neutral conditions, making it ideal for acid-labile alcohols.[5][6] The reaction relies on activation of the carboxylic acid by dicyclohexylcarbodiimide (DCC) and nucleophilic catalysis by 4-dimethylaminopyridine (DMAP).

Causality Behind the Method: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. DMAP accelerates the reaction by intercepting the O-acylisourea to form an even more reactive acylpyridinium salt, which is rapidly attacked by the alcohol. This catalytic cycle outcompetes the non-productive rearrangement, leading to high yields.[6]

G acid Carboxylic Acid (R-COOH) intermediate O-Acylisourea Intermediate acid->intermediate + dcc DCC dcc->intermediate acyl_pyr Acylpyridinium Salt (Highly Reactive) intermediate->acyl_pyr + DMAP dcu DCU (Precipitate) intermediate->dcu dmap DMAP (Catalyst) dmap->acyl_pyr ester Ester (R-COOR') acyl_pyr->ester + R'-OH - DMAP alcohol Alcohol (R'-OH) alcohol->ester

Caption: Simplified workflow of the Steglich Esterification.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) and DMAP (0.1 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated in vacuo. The residue is redissolved in ethyl acetate, washed sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude ester, which is purified by column chromatography.

Alcohol (R'-OH)EquivalentsConditionsTypical Yield
Methanol1.2DCC (1.1 eq), DMAP (0.1 eq), DCM, 12h>90%
tert-Butanol1.5DCC (1.2 eq), DMAP (0.1 eq), DCM, 24h65-75%[5]
Benzyl alcohol1.2DCC (1.1 eq), DMAP (0.1 eq), DCM, 8h>85%
Ethylene glycol1.2 (mono)DCC (1.1 eq), DMAP (0.1 eq), DCM, 12hVariable (mono vs. di)
A2. Amidation: Building Blocks for Bioactive Molecules

The amide bond is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical drugs.[7] Direct amidation via coupling agents is the preferred method for constructing these bonds from carboxylic acids and amines, avoiding the need to generate highly reactive acyl chlorides.

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a water-soluble carbodiimide, in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 2-hydroxypyridine-N-oxide (HOPO).[8]

Causality Behind the Method: Similar to DCC, EDCI activates the carboxylic acid. The additive (HOBt/HOPO) serves two critical roles: it acts as a superior acyl transfer agent by forming an active ester that is less prone to side reactions, and it suppresses racemization if the amine or carboxylic acid contains a chiral center.[8] The byproducts of EDCI are water-soluble, simplifying purification compared to the filtration required for DCC's urea byproduct.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM (0.2 M) under an inert atmosphere.

  • Add a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add EDCI (1.2 eq) portion-wise and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours until completion is confirmed by LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash chromatography or crystallization. This general approach is central to the synthesis of complex molecules like the COVID-19 therapeutic Nirmatrelvir.[9][10]

Amine (R₁R₂NH)Coupling SystemBaseTypical Yield
AnilineEDCI/HOBtDIPEA>80%
BenzylamineEDCI/HOBtDIPEA>85%
MorpholineHATUDIPEA>90%
L-Valine methyl esterEDCI/HOPONMM>75%[8]

Part B: Transformations at the Nitrile Moiety

The nitrile group is a versatile functional handle that is less reactive than the carboxylic acid, allowing for selective derivatization. It can be converted into amides or amines, significantly altering the molecule's polarity, basicity, and hydrogen bonding capacity.[11]

B1. Controlled Hydrolysis to a Primary Amide

Hydrolysis of a nitrile typically proceeds all the way to a carboxylic acid under harsh heating conditions.[4] However, by using controlled conditions, the reaction can be stopped at the intermediate primary amide stage.

Causality Behind the Method: In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. A weak nucleophile like water can then attack, and after tautomerization, a primary amide is formed.[12] Stopping the reaction at this stage is challenging because amides themselves can be hydrolyzed, but using milder conditions (e.g., lower temperatures) can favor the formation of the amide product.[13]

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in a mixture of tert-butanol and water (4:1).

  • Add concentrated H₂SO₄ (2.0 eq) carefully at 0 °C.

  • Warm the mixture to 40-50 °C and stir for 2-4 hours, monitoring the disappearance of the starting material and minimizing the formation of the di-acid byproduct by LC-MS.

  • Cool the reaction to 0 °C and slowly neutralize with a saturated solution of NaHCO₃ until the pH is ~7.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude trans-2-carbamoylcyclopropane-1-carboxylic acid, which can be purified by crystallization.

B2. Reduction to a Primary Amine

Reduction of the nitrile to a primary aminomethyl group introduces a basic center and a potent hydrogen bond donor, a common strategy in drug design to engage with biological targets.

Causality Behind the Method: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation. The reaction proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[3][4] The resulting dianion is then quenched with water in a separate workup step to produce the primary amine.

G nitrile Cyclopropyl Nitrile (R-C≡N) dianion Dianion Intermediate [R-CH₂-N]²⁻ nitrile->dianion Two Hydride Additions lialh4_1 1. LiAlH₄ in THF lialh4_1->dianion amine Primary Amine (R-CH₂-NH₂) dianion->amine Protonation water 2. H₂O Workup water->amine

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Step-by-Step Protocol:

  • IMPORTANT: The carboxylic acid must be protected (e.g., as a methyl or ethyl ester) before this reaction, as LiAlH₄ will also reduce the carboxylic acid. Assume the starting material is the methyl ester.

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl trans-2-cyanocyclopropane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then remove it by filtration through a pad of Celite.

  • Concentrate the filtrate to obtain the crude aminomethyl cyclopropane ester, which can be purified by distillation or chromatography. Subsequent hydrolysis of the ester can yield the free amino acid.

Conclusion

This compound is a potent and versatile starting material for constructing diverse molecular architectures. By leveraging the distinct reactivity of its carboxylic acid and nitrile functionalities, researchers can systematically synthesize libraries of novel esters, amides, and amines built upon a conformationally restricted cyclopropane core. The protocols outlined in this guide provide a robust foundation for these synthetic explorations, enabling the development of the next generation of therapeutic agents.

References

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Application Notes & Protocols: The Strategic Incorporation of trans-2-Cyanocyclopropane-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of Strained Scaffolds in Drug Design

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful design element.[1] Its inherent ring strain and unique electronic properties—such as enhanced π-character in its C-C bonds—confer a rigid, three-dimensional geometry that can profoundly influence a molecule's biological activity.[2] Cyclopropane-containing drugs, including the COVID-19 therapeutic Paxlovid (specifically, the nirmatrelvir component), the asthma medication Montelukast, and the antibiotic Besifloxacin, underscore the clinical success of this scaffold.[2][3]

This guide focuses on a particularly valuable, bifunctional building block: trans-2-Cyanocyclopropane-1-carboxylic acid . The strategic placement of a cyano group and a carboxylic acid on the rigid cyclopropane core creates a versatile scaffold with distinct advantages for drug discovery. The trans stereochemistry ensures a defined spatial orientation of these two functional groups, which is critical for precise interaction with biological targets. The electron-withdrawing cyano group can modulate the acidity of the carboxylic acid and serve as a hydrogen bond acceptor or a precursor for other functional groups. The carboxylic acid provides a key attachment point for amide bond formation—the most common reaction in medicinal chemistry—and can act as a crucial hydrogen bond donor/acceptor or a bioisostere for other functionalities.[4][5]

This document serves as a comprehensive guide for researchers, providing both the strategic rationale and detailed protocols for leveraging this unique chemical entity in drug development programs.

Part 1: Rationale for Use & Physicochemical Impact

The incorporation of the this compound moiety is a deliberate choice aimed at optimizing multiple drug-like properties simultaneously.

  • Metabolic Stability: The cyclopropane ring is exceptionally stable compared to larger aliphatic rings and is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[6] Replacing a more metabolically labile group (e.g., an isopropyl or gem-dimethyl group) with a cyclopropane can significantly improve a compound's pharmacokinetic profile.

  • Enhanced Potency & Binding: The rigid nature of the scaffold reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency.[7] It acts as a conformationally restricted linker, presenting the cyano and carboxylate functionalities in a precise vector, which can be exploited to achieve specific and high-affinity interactions within a binding pocket.

  • Vectorial Exit and Permeability: The defined geometry of the scaffold can help orient a molecule for improved membrane permeability or to control its efflux ratio, a critical parameter in achieving desired oral bioavailability.[2][6]

  • Modulation of Acidity (pKa): The electron-withdrawing nature of the adjacent cyano group lowers the pKa of the carboxylic acid compared to a simple cyclopropanecarboxylic acid. This modulation can be critical for optimizing interactions with target residues or for fine-tuning solubility and absorption profiles.

  • Synthetic Versatility: The carboxylic acid is a prime handle for amide coupling, while the nitrile can be hydrolyzed to a primary amide, reduced to an amine, or used to form heterocycles like tetrazoles, which are well-known carboxylic acid bioisosteres.[8]

Diagram 1: Key Structural Contributions

The following diagram illustrates the primary roles of each component of the molecule in medicinal chemistry design.

cluster_0 This compound cluster_1 Structural Components & Their Roles cluster_2 Medicinal Chemistry Impact mol NC-C₃H₄-COOH A trans-Cyclopropane Core B Carboxylic Acid (-COOH) C Cyano Group (-CN) P1 Rigid Scaffold (Reduced Conformational Flexibility) A->P1 P2 Metabolic Stability A->P2 P3 Precise Vector Orientation A->P3 P4 Amide Coupling Handle B->P4 P5 H-Bond Donor/Acceptor B->P5 P6 pKa Modulation C->P6 P7 H-Bond Acceptor C->P7 P8 Bioisostere Precursor (e.g., for Tetrazole) C->P8

Caption: Key structural features and their corresponding benefits in drug design.

Part 2: Synthetic & Application Protocols

Protocol 2.1: Synthesis of this compound

While numerous methods exist for cyclopropanation, a common route involves the reaction of an electron-deficient alkene with a carbene or carbene equivalent. The following is a representative, two-step procedure starting from trans-3-cyanoacrylic acid ethyl ester.

Step 1: Cyclopropanation to form Ethyl trans-2-Cyanocyclopropane-1-carboxylate This step utilizes the Corey-Chaykovsky reaction, a robust method for cyclopropanation.[9]

  • Materials:

    • Trimethylsulfoxonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • trans-3-Cyanoacrylic acid ethyl ester

    • Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.2 eq).

    • Add anhydrous DMSO and stir to form a suspension.

    • Carefully add sodium hydride (1.15 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas (use a bubbler) and become a clear solution of the ylide. Stir for 1 hour.

    • Dissolve trans-3-cyanoacrylic acid ethyl ester (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into ice-cold water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water, then with saturated aq. NH₄Cl, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target ester.

Step 2: Saponification to this compound This is a standard ester hydrolysis to yield the final carboxylic acid.[10]

  • Materials:

    • Ethyl trans-2-cyanocyclopropane-1-carboxylate (from Step 1)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF), Methanol (MeOH), Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF/MeOH/Water (e.g., 3:1:1 ratio).

    • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate may form.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Protocol 2.2: Amide Coupling with a Primary Amine

This protocol describes the formation of an amide bond, a cornerstone reaction in drug synthesis, using HATU, a highly efficient coupling reagent.[11]

Diagram 2: Amide Coupling Workflow

This flowchart outlines the standard laboratory procedure for a HATU-mediated amide coupling.

start Start: Weigh Reagents step1 Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM start->step1 step2 Add Primary Amine (1.1 eq) and DIPEA (2.5 eq) step1->step2 step3 Add HATU (1.2 eq) portion-wise step2->step3 step4 Stir at Room Temp (2-12 h) step3->step4 step5 Monitor by LC-MS/TLC step4->step5 step5->step4 Incomplete step6 Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO₃, brine step5->step6 Complete step7 Dry, Filter, Concentrate step6->step7 step8 Purify by Column Chromatography or Recrystallization step7->step8 end Final Product: Characterize (NMR, MS) step8->end

Caption: Standard workflow for HATU-mediated amide bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Target primary amine (or its HCl salt, 1.1 eq)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, or 3.5 eq if using amine salt)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq). Stir for 5 minutes.

    • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

    • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC until the carboxylic acid is consumed (typically 2-12 hours).

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography or recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Comparison of Common Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventKey Advantages/Disadvantages
HATU NoneDIPEADMF, DCMPro: Very fast, high yielding, low racemization. Con: Expensive, byproducts can be hard to remove.[11]
EDC HOBtDIPEA, TEADCM, DMFPro: Widely used, water-soluble byproducts. Con: Can lead to racemization, HOBt is an explosive hazard.[12]
SOCl₂ NonePyridine, TEADCM, ToluenePro: Forms highly reactive acyl chloride, inexpensive. Con: Harsh conditions, not suitable for sensitive substrates.[13]
DCC DMAPNoneDCMPro: Effective and inexpensive. Con: Dicyclohexylurea (DCU) byproduct is poorly soluble and difficult to remove.[4]

Part 3: Characterization & Quality Control

Analytical validation is crucial to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect complex multiplets in the aliphatic region (typically 1.0-3.0 ppm) for the cyclopropyl protons. The trans coupling constant (³J) between the protons at C1 and C2 is typically smaller than the cis coupling constant.

    • ¹³C NMR: The cyclopropyl carbons will appear at high field (typically 10-35 ppm). The nitrile carbon (~115-120 ppm) and carboxyl carbon (~170-175 ppm) are key diagnostic signals.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion for the carboxylic acid, while the final amide product can be observed in positive mode [M+H]⁺. HRMS is essential to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for a strong C≡N stretch (~2250 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) for the carboxylic acid. In the final amide, the O-H stretch will disappear, and characteristic N-H and amide C=O bands will appear.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemists seeking to impart favorable properties such as metabolic stability and conformational rigidity into their drug candidates. Its bifunctional nature provides a robust platform for generating diverse chemical libraries through well-established synthetic protocols like amide coupling. The protocols and rationale outlined in this guide provide a solid foundation for researchers to confidently and strategically employ this scaffold in the pursuit of novel therapeutics. Future work may focus on developing enantioselective syntheses and exploring the conversion of the cyano and carboxyl groups into a wider array of bioisosteric functionalities to further expand its utility in drug design.

References

  • Vertex AI Search, based on an article about the importance of 3-membered rings in drug discovery.
  • Vertex AI Search, citing a Penn State article on a new method for cre
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  • Vertex AI Search, from a review on the pharmaceutical applic
  • Vertex AI Search, referencing a Fisher Scientific article on amide synthesis via acyl chlorides.
  • Vertex AI Search, citing an Organic Syntheses procedure for cyclopropanecarboxylic acid prepar
  • Vertex AI Search, from a Google Patents document on cyclopropane carboxylic acid deriv
  • Vertex AI Search, based on an AxisPharm protocol for amide coupling using EDC.
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  • Vertex AI Search, from the Organic Chemistry Portal's compilation of amide synthesis liter
  • Vertex AI Search, citing a review on recent applic
  • Vertex AI Search, from a Growing Science article on optimizing acid-amine coupling with H
  • Vertex AI Search, based on a Synlett paper describing the synthesis of 1-cyanocyclopropane-1-carboxylic acid.
  • Vertex AI Search, from a NIH-published paper on cycloprop-2-ene-1-carboxyl
  • Vertex AI Search, referencing a Benchchem application note on cyclopropane-1,2-dicarbohydrazide.
  • Vertex AI Search, from a PubMed Central review on carboxylic acid bioisosteres in drug design.
  • Vertex AI Search, based on a review of the diverse biological activities of cyclopropane deriv
  • Vertex AI Search, from a Journal of Chemistry review on the synthesis and properties of carboxylic acid bioisosteres.
  • Vertex AI Search, citing an MDPI article on the biological activity of new amidrazone deriv
  • Vertex AI Search, referencing a ResearchGate article on the synthesis and anti-inflammatory potential of cyclopropane deriv
  • Vertex AI Search, from an OUCI article on the applic
  • Vertex AI Search, based on a PMC-NIH paper on the synthesis and biological evaluation of 1-phenylcyclopropane carboxamide deriv
  • Vertex AI Search, from a Google Patents document on the synthesis of trans-2-phenylcyclopropylamine.
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Application Notes and Protocols: trans-2-Cyanocyclopropane-1-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of trans-2-cyanocyclopropane-1-carboxylic acid as a versatile building block in the synthesis of novel agrochemicals. While direct applications in commercially available products are not yet established, the unique combination of a strained cyclopropane ring, a reactive carboxylic acid moiety, and an electron-withdrawing cyano group presents significant opportunities for the development of next-generation insecticides, fungicides, and herbicides. This document outlines the synthesis of the title compound, its key physicochemical properties, and detailed protocols for its derivatization into promising agrochemical scaffolds. The rationale behind its potential bioactivity is discussed in the context of established structure-activity relationships of related compounds.

Introduction: The Cyclopropane Moiety in Agrochemicals

The cyclopropane ring is a recurring structural motif in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its inherent ring strain (approximately 27 kcal/mol) endows it with unique conformational and electronic properties compared to its acyclic or larger-ring counterparts.[2] In the context of agrochemical design, the incorporation of a cyclopropane ring can lead to:

  • Enhanced Biological Activity: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a higher affinity for its target protein.

  • Metabolic Stability: The cyclopropane ring can block sites of metabolic degradation, thereby increasing the half-life of the active ingredient in the target pest and the environment.

  • Novel Mechanisms of Action: The unique electronic nature of the cyclopropane ring can enable interactions with biological targets that are not possible with other functional groups.[3]

A prime example of the successful application of the cyclopropane motif is the class of pyrethroid insecticides. These compounds are synthetic analogs of the natural pyrethrins and are esters of chrysanthemic acid or related cyclopropanecarboxylic acids.[4] The cyclopropane core is essential for their potent insecticidal activity, which involves the disruption of sodium channels in the nervous system of insects.[5]

This compound offers an intriguing scaffold for the development of new agrochemicals by combining the proven benefits of the cyclopropane ring with the versatile reactivity of a carboxylic acid and the unique electronic properties of a cyano group.

Synthesis and Physicochemical Properties

Synthesis of this compound

While a variety of methods exist for the synthesis of cyclopropanecarboxylic acids, a common route to substituted cyclopropanes involves the cyclopropanation of an alkene. For the synthesis of the title compound, a multi-step process starting from an appropriate unsaturated nitrile could be envisaged. A general synthetic approach is outlined below:

Synthesis_Pathway A Unsaturated Nitrile Ester B Cyclopropanation A->B e.g., Diazoacetate, Rh(II) catalyst C cis/trans-Cyanocyclopropane Ester B->C D Isomer Separation C->D Chromatography or crystallization E trans-Cyanocyclopropane Ester D->E F Hydrolysis E->F Acid or base catalyzed G This compound F->G

Caption: General synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and the properties of its derivatives.

PropertyValue (Predicted/Reported)Source
Molecular FormulaC₅H₅NO₂-
Molecular Weight111.10 g/mol -
AppearanceWhite to off-white solid-
Melting PointNot readily available; expected to be a crystalline solid-
SolubilitySoluble in polar organic solvents (e.g., THF, Ethyl Acetate, Methanol)-
pKaEstimated to be around 4-5, similar to other carboxylic acids[6]

Potential Applications in Agrochemical Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic cyano group (after deprotonation of the alpha-carbon) and an electrophilic carboxylic acid, makes it a versatile starting material for a range of agrochemical classes.

Insecticides: Pyrethroid Analogs and Beyond

The most direct potential application lies in the synthesis of novel pyrethroid-type insecticides. The carboxylic acid can be esterified with various insecticidally active alcohols.[7]

Rationale: The introduction of the cyano group on the cyclopropane ring could significantly impact the insecticidal activity. Type II pyrethroids, which contain a cyano group on the alcohol moiety, exhibit a different mode of action and toxicity profile compared to Type I pyrethroids.[8] Placing the cyano group directly on the cyclopropane ring could lead to novel interactions with the target sodium channels, potentially overcoming existing resistance mechanisms.

Experimental Protocol: Synthesis of a Hypothetical Pyrethroid Ester

This protocol describes a general method for the esterification of this compound with a generic alcohol, such as 3-phenoxybenzyl alcohol, a common component of pyrethroids.

Materials:

  • This compound

  • 3-Phenoxybenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 4-dimethylaminopyridine (0.1 eq).

  • Add the desired alcohol (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.[9]

Esterification_Workflow A Reactants in DCM: - this compound - Alcohol - DMAP B Add DCC at 0°C A->B C Stir at RT for 4-6h B->C D Filter to remove DCU C->D E Aqueous Workup D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H Pyrethroid Ester Analog G->H

Caption: Workflow for the synthesis of a pyrethroid ester analog.

Fungicides: Carboxamide Derivatives

The carboxylic acid functionality can be readily converted to an amide, a key functional group in many modern fungicides. Carboxamide fungicides are known to inhibit succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi.

Rationale: The unique steric and electronic properties of the trans-2-cyanocyclopropyl moiety could lead to novel binding interactions within the active site of the succinate dehydrogenase enzyme, potentially resulting in a new spectrum of activity or efficacy against resistant fungal strains.

Experimental Protocol: Synthesis of a Hypothetical Carboxamide Fungicide

This protocol outlines the synthesis of an amide derivative from this compound and a substituted aniline, a common structural feature in carboxamide fungicides.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-chloroaniline)

  • Thionyl chloride (SOCl₂) or a coupling agent like TiCl₄

  • Anhydrous Toluene or Pyridine

  • Triethylamine (if using SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (using Thionyl Chloride):

  • Suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[10][11]

Amide_Formation_Workflow A Acid + SOCl₂ in Toluene B Reflux to form Acid Chloride A->B C Remove excess SOCl₂ B->C D Dissolve in DCM C->D F Combine at 0°C D->F E Aniline + Triethylamine in DCM E->F G Stir at RT F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Purify I->J K Carboxamide Fungicide Analog J->K

Sources

Application Notes and Protocols: Ring-Opening Reactions of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synthetic Power of a Strained Ring

The cyclopropane ring, a motif of inherent strain and unique electronic character, has emerged as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4] Its rigid three-membered scaffold can impart favorable conformational constraints, enhance metabolic stability, and improve receptor binding affinity in drug candidates.[1][4] trans-2-Cyanocyclopropane-1-carboxylic acid, a donor-acceptor (DA) cyclopropane, is a particularly valuable building block. The electron-withdrawing nature of the cyano and carboxylic acid groups polarizes the distal C-C bond of the cyclopropane ring, rendering it susceptible to a variety of stereoselective ring-opening reactions.[5][6][7] This reactivity provides a powerful tool for the synthesis of complex acyclic and heterocyclic structures, which are often difficult to access through other synthetic routes.[8][9]

This comprehensive guide provides detailed experimental procedures for the ring-opening reactions of this compound, with a focus on nucleophilic, electrophilic, and radical-mediated transformations. The protocols are designed to be self-validating, with explanations of the underlying mechanisms and critical experimental parameters to ensure reproducibility and success.

I. Nucleophilic Ring-Opening Reactions: A Gateway to Functionalized γ-Amino Acids and Heterocycles

Nucleophilic ring-opening of donor-acceptor cyclopropanes is a well-established and versatile transformation that proceeds with high stereoselectivity, often with inversion of configuration at the site of nucleophilic attack, analogous to an SN2 reaction.[8] The reaction is typically catalyzed by Lewis or Brønsted acids, which activate the cyclopropane ring towards nucleophilic attack.[5][10][11]

Mechanism of Acid-Catalyzed Nucleophilic Ring-Opening

The generally accepted mechanism involves the coordination of a Lewis or Brønsted acid to one of the electron-withdrawing groups (in this case, the carboxylic acid or nitrile). This coordination enhances the electrophilicity of the cyclopropane ring, facilitating the attack of a nucleophile. The nucleophile attacks one of the methylene carbons of the cyclopropane, leading to the cleavage of the distal C-C bond and the formation of a stabilized carbanion, which is subsequently protonated to yield the ring-opened product.

Nucleophilic Ring-Opening Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Protonation Cyclopropane This compound Activated_Complex Activated Complex Cyclopropane->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Activated_Complex Intermediate Ring-Opened Intermediate Activated_Complex->Intermediate SN2-like attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Protonation Proton_Source H+ Proton_Source->Product

Caption: Generalized mechanism of Lewis acid-catalyzed nucleophilic ring-opening.

Protocol 1: Asymmetric Ring-Opening with Thiol Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex

This protocol describes the highly enantioselective ring-opening of a cyclopropyl ketone, a close analog of our target molecule, with thiols. The same catalytic system is expected to be effective for this compound, yielding chiral γ-thio-substituted amino acid precursors.[12]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Chiral N,N'-Dioxide Ligand

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)3)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand (0.011 mmol) and Sc(OTf)3 (0.01 mmol) in the anhydrous solvent (1.0 mL). Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve this compound (0.1 mmol) in the anhydrous solvent (1.0 mL).

  • Reaction Initiation: Add the thiol (0.12 mmol) to the solution of the cyclopropane derivative.

  • Catalyst Addition: Transfer the pre-formed chiral catalyst solution to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Chiral N,N'-Dioxide-Sc(OTf)3Provides a chiral environment for enantioselective nucleophilic attack.
Solvent Anhydrous CH2Cl2 or TolueneAprotic solvents are used to prevent interference with the Lewis acidic catalyst.
Temperature 0 °C to room temperatureLower temperatures can enhance enantioselectivity.
Stoichiometry 1.2 eq. of NucleophileA slight excess of the nucleophile ensures complete conversion of the cyclopropane.

II. Electrophilic Ring-Opening Reactions: Formation of Halogenated and Selenylated Derivatives

Electrophilic ring-opening reactions of cyclopropanes are also possible, particularly with reagents that can act as potent electrophiles. These reactions often proceed through a corner-protonated cyclopropane intermediate or a stabilized carbocation, leading to the formation of functionalized products.[13][14]

Protocol 2: Selenenylation of this compound

This protocol is adapted from the selenenylation of similar cyclopropane derivatives and is expected to yield γ-phenylseleno-α-cyano-carboxylic acids, which are valuable synthetic intermediates.[14]

Materials:

  • This compound

  • Benzeneselenenyl chloride (PhSeCl)

  • Lewis acid (e.g., TiCl4) (optional, for enhanced reactivity)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add benzeneselenenyl chloride (1.1 mmol) to the solution.

  • (Optional) Lewis Acid Addition: If the reaction is sluggish, cool the mixture to 0 °C and add a solution of TiCl4 in dichloromethane (0.1 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Electrophile PhSeClA source of electrophilic selenium.
Lewis Acid TiCl4 (optional)Activates the electrophile and the cyclopropane ring.
Solvent Anhydrous CH2Cl2A non-coordinating solvent that is inert to the reaction conditions.
Temperature Room temperatureSufficient for the uncatalyzed reaction; cooling is required for the Lewis acid-catalyzed variant.

III. Radical Ring-Opening Reactions: A Modern Approach to C-C Bond Formation

Free radical-mediated ring-opening of cyclopropanes has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds under mild conditions.[15][16] These reactions often involve the generation of a radical species that adds to the cyclopropane ring, followed by homolytic cleavage of a C-C bond to generate a more stable radical intermediate.

Mechanism of Radical Ring-Opening

A radical initiator generates a radical species which then adds to the cyclopropane ring, typically at the carbon bearing the electron-donating group (if present). This is followed by β-scission of the strained three-membered ring to give a more stable, open-chain radical. This radical can then participate in further reactions, such as cyclization or trapping by another molecule.

Radical_Ring_Opening Initiator Radical Initiator (e.g., AIBN) Radical Radical (R•) Initiator->Radical Decomposition Adduct_Radical Radical Adduct Radical->Adduct_Radical Cyclopropane This compound Cyclopropane->Adduct_Radical Radical Addition Opened_Radical Ring-Opened Radical Adduct_Radical->Opened_Radical β-Scission Product Final Product Opened_Radical->Product Trapping Trap Radical Trap (X-Y) Trap->Product

Caption: Generalized pathway for radical-initiated ring-opening of cyclopropanes.

Protocol 3: Oxidative Radical Ring-Opening and Annulation

This protocol is a conceptual adaptation of known oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives.[16] It aims to generate a γ-functionalized product through a radical cascade.

Materials:

  • This compound

  • Radical precursor (e.g., a malonate derivative)

  • Oxidant (e.g., Mn(OAc)3 or (NH4)2S2O8)

  • Solvent (e.g., acetic acid, acetonitrile)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the radical precursor (1.2 mmol) in the chosen solvent (10 mL).

  • Oxidant Addition: Add the oxidant (e.g., Mn(OAc)3, 2.2 mmol) to the mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Oxidant Mn(OAc)3Generates the initial radical from the precursor.
Solvent Acetic AcidA common solvent for Mn(OAc)3-mediated reactions.
Temperature 80-100 °CRequired for the thermal decomposition of the oxidant and propagation of the radical chain.

Safety and Handling Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the reagents used, such as Lewis acids and oxidants, are corrosive and/or toxic. Handle them with care and consult their Safety Data Sheets (SDS) before use.

  • Quench reactive reagents appropriately before disposal.

Conclusion

The ring-opening reactions of this compound offer a rich and versatile platform for the synthesis of a wide array of valuable molecules for pharmaceutical and materials science applications. The protocols outlined in this guide provide a starting point for exploring this chemistry. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can unlock the full synthetic potential of this strained yet powerful building block.

References

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  • Vertex AI Search, Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC - NIH.
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Topic: Chiral Resolution of trans-2-Cyanocyclopropane-1-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: The enantiomers of trans-2-Cyanocyclopropane-1-carboxylic acid are valuable chiral building blocks in synthetic organic chemistry and drug development. Their rigid cyclopropane scaffold and bifunctional nature make them ideal starting points for constructing complex molecular architectures with defined stereochemistry. This document provides a comprehensive guide to the chiral resolution of racemic this compound using the classical method of diastereomeric salt formation and fractional crystallization. We detail the underlying principles, provide a step-by-step experimental protocol using (-)-Quinine as the resolving agent, and outline robust analytical methods for verifying enantiomeric purity.

Principles of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a process for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.[1] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), making their direct separation difficult, their interaction with another chiral molecule creates distinct entities that can be separated.[2][3][4]

The most common and industrially scalable method for resolving chiral acids is through the formation of diastereomeric salts.[5][6] The core principle involves three key stages:

  • Diastereomeric Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral base, often referred to as a chiral resolving agent.[2][7] This acid-base reaction forms a mixture of two diastereomeric salts. For a racemic acid ((+)-Acid and (-)-Acid) and a single enantiomer of a base (e.g., (-)-Base), the resulting salts are [(+)-Acid·(-)-Base] and [(-)-Acid·(-)-Base].

  • Fractional Crystallization: Unlike enantiomers, diastereomers have different spatial arrangements and thus distinct physical properties, most critically, different solubilities in a given solvent.[5][7] This solubility difference allows for the separation of the less soluble diastereomeric salt from the more soluble one through fractional crystallization.[7] By carefully selecting the solvent and controlling the cooling process, one diastereomer preferentially crystallizes out of the solution.

  • Regeneration of Pure Enantiomers: After the less soluble diastereomeric salt is isolated and purified (often by recrystallization), it is treated with a strong acid (e.g., HCl).[7] This breaks the ionic bond of the salt, regenerating the enantiomerically pure carboxylic acid, which typically precipitates and can be collected, while the chiral resolving agent remains dissolved in the aqueous phase as its protonated salt.[7][8]

Commonly used chiral bases for resolving carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, which are readily available in enantiomerically pure form.[2][4][5]

Visualizing the Resolution Workflow

The logical flow of the diastereomeric salt resolution process is a sequential procedure designed to exploit the differential solubility of the intermediate salts.

G cluster_0 cluster_1 cluster_2 racemic Racemic Mixture (±)-trans-2-Cyanocyclopropane- 1-carboxylic acid agent Add Chiral Resolving Agent (e.g., (-)-Quinine) racemic->agent salts Mixture of Diastereomeric Salts [(+)-Acid·(-)-Quinine] [(-)-Acid·(-)-Quinine] agent->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (Solid) Enriched Diastereomer crystallization->less_soluble Precipitate more_soluble More Soluble Salt (Mother Liquor) Enriched Diastereomer crystallization->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enriched Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for Chiral Resolution via Fractional Crystallization.

Detailed Experimental Protocol

This protocol describes the resolution of racemic this compound using (-)-Quinine.

Materials:

  • Racemic this compound

  • (-)-Quinine (enantiomerically pure)

  • Methanol (ACS grade)

  • 2 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Standard laboratory glassware, vacuum filtration apparatus, rotary evaporator, magnetic stirrer/hotplate.

Safety Precautions: Quinine is a toxic alkaloid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.

Part A: Diastereomeric Salt Formation and Crystallization
  • Dissolution of Racemic Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.08 moles) of racemic this compound in 100 mL of methanol. Warm the mixture gently on a hotplate with stirring to ensure complete dissolution.

  • Dissolution of Chiral Base: In a separate 500 mL Erlenmeyer flask, dissolve 25.95 g (0.08 moles, 1.0 equivalent) of (-)-Quinine in 200 mL of methanol. This may require heating to approximately 50-60 °C with continuous stirring.

  • Salt Formation: Slowly add the hot solution of the racemic acid (from Step 1) to the hot solution of (-)-Quinine (from Step 2) with constant stirring.

  • Crystallization: Remove the flask from the heat and allow the mixture to cool slowly to room temperature undisturbed. The less soluble diastereomeric salt will begin to crystallize. To maximize crystal formation, subsequently place the flask in an ice bath for 2-3 hours.[7]

  • Isolation of Diastereomer: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two small portions (20 mL each) of cold methanol to remove the mother liquor containing the more soluble diastereomer.[7]

  • Drying and Purification: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. This first crop of crystals is enriched in one diastereomer. For optimal enantiomeric purity, this salt should be recrystallized from a minimal amount of hot methanol.

Part B: Liberation of the Enantiomerically Pure Acid
  • Suspension of Salt: Suspend the purified, dried diastereomeric salt from Part A in 150 mL of deionized water in a 500 mL beaker with vigorous stirring.

  • Acidification: While stirring, slowly add 50 mL of 2 M HCl.[7] The addition of acid will break the salt linkage, protonating the carboxylate and the quinine. The free, enantiomerically pure this compound will precipitate out of the solution as a white solid.[7][8]

  • Complete Precipitation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the carboxylic acid.

  • Isolation of Enantiomer: Collect the purified enantiomer by vacuum filtration.

  • Washing and Drying: Wash the solid with two portions (25 mL each) of cold deionized water to remove any residual quinine hydrochloride. Dry the final product in a vacuum oven at 40-50 °C.

  • Characterization: Determine the yield, melting point, and enantiomeric excess (e.e.) of the resolved product (see Section 4).

Part C: Recovery of the Second Enantiomer

The mother liquor from Part A, Step 5 is now enriched with the more soluble diastereomeric salt. The second enantiomer can be recovered from this solution by combining the mother liquor and the methanol washes, removing the solvent under reduced pressure, and repeating the acidification procedure described in Part B. Note that the product obtained from this fraction may have a lower enantiomeric excess and may require further purification or resolution with the opposite enantiomer of the resolving agent (e.g., (+)-Quinine).

Analysis and Quality Control

Verifying the enantiomeric purity of the final product is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[9]

Chiral HPLC Protocol
  • Instrument: Standard HPLC system with UV detector.

  • Column: Chiral Stationary Phase (CSP) column, e.g., CHIRALPAK® IC (polysaccharide-based).

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[10]

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the racemic starting material and the final resolved product in the mobile phase.

Data Interpretation and Expected Results

The success of the resolution is quantified by the enantiomeric excess (e.e.), calculated as: e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

SampleRetention Time (Peak 1)Area % (Peak 1)Retention Time (Peak 2)Area % (Peak 2)Enantiomeric Excess (e.e.)
Racemic Starting Material~5.2 min~50%~6.5 min~50%0%
Resolved Product (Crop 1)Not Detected / <1%<1%~6.5 min>99%>98%
Product from Mother Liquor~5.2 min(Enriched)~6.5 min(Depleted)Varies

Note: The retention times are illustrative. The later-eluting peak is arbitrarily assigned to the enantiomer isolated from the less soluble salt.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystallization - Solvent is too good (high solubility).- Solution is too dilute.- Supersaturation has not been overcome.- Try a less polar solvent or a solvent mixture.- Concentrate the solution using a rotary evaporator.- Scratch the inside of the flask with a glass rod; add a seed crystal.
Low Yield of Diastereomeric Salt - Suboptimal solvent choice.- Cooling was too rapid, preventing full crystallization.- Insufficient cooling time.- Screen different solvents to maximize the solubility difference.- Ensure slow, gradual cooling to room temperature before ice bath.- Increase time in the ice bath.
Low Enantiomeric Excess (e.e.) - Incomplete separation of diastereomers.- Co-precipitation of the more soluble salt.- Inefficient resolving agent for this substrate.- Perform one or more recrystallizations of the diastereomeric salt.[2]- Ensure slow cooling; rapid crashing can trap impurities.- Screen other chiral resolving agents (e.g., brucine, cinchonidine).[11]

Chemical Reaction Diagram

The fundamental chemistry involves the reaction of a racemic acid with a single enantiomer base to form separable diastereomers.

reaction r_acid (+)-Acid s_acid (-)-Acid plus + base (-)-Quinine arrow -> base->arrow salt1 [(+)-Acid·(-)-Quinine] salt2 [(-)-Acid·(-)-Quinine] plus2 + arrow->salt1

Caption: Formation of Diastereomeric Salts.

References

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]

  • Chiral resolution - chemeurope.com. (n.d.). chemeurope.com. [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Fegas, A., et al. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry. [Link]

  • 4.8: 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

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Application Note & Scale-Up Protocol: Synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of trans-2-cyanocyclopropane-1-carboxylic acid, a valuable and versatile building block in medicinal chemistry. The protocol herein is designed for robustness and scalability, emphasizing safety, efficiency, and high diastereoselectivity. We detail a two-step synthetic sequence, starting from readily available commercial materials, and provide in-depth explanations for critical process parameters, analytical quality control, and hazard mitigation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Scientific Introduction & Strategic Overview

This compound is a highly functionalized cyclopropane derivative. Its rigid, three-dimensional structure, combined with the synthetic versatility of the nitrile and carboxylic acid moieties, makes it a sought-after intermediate for introducing the cyclopropane scaffold into complex drug candidates. The cyclopropane ring is often used as a bioisostere for phenyl rings or other larger groups to improve physicochemical properties such as solubility and metabolic stability.

Strategic Approach for Scale-Up:

The primary challenge in synthesizing this molecule is controlling the stereochemistry to favor the trans isomer, which is often the desired configuration for biological activity. While numerous methods exist for cyclopropanation, many are not amenable to large-scale production due to the use of hazardous reagents (e.g., diazo compounds), expensive catalysts, or low diastereoselectivity.[1][2]

This protocol adopts a robust and scalable strategy based on a nucleophilic addition-cyclization sequence, which avoids energetic intermediates and offers excellent control over the trans selectivity. The chosen two-step route is as follows:

  • Step 1: Diastereoselective Cyclopropanation. Formation of ethyl trans-2-cyanocyclopropane-1-carboxylate via a base-mediated reaction between ethyl acrylate and chloroacetonitrile. This step is designed to be highly diastereoselective for the desired trans product.

  • Step 2: Saponification. Hydrolysis of the intermediate ester to yield the final carboxylic acid product.

This approach is cost-effective, utilizes readily available starting materials, and has a well-defined pathway for process control and optimization at scale.

Process Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final, purified product.

Scale_Up_Synthesis cluster_0 Step 1: Diastereoselective Cyclopropanation cluster_1 Step 2: Saponification & Purification SM1 Ethyl Acrylate Reactor1 Jacketed Reactor (-10°C to 0°C) SM1->Reactor1 SM2 Chloroacetonitrile SM2->Reactor1 Base Sodium Ethoxide in Ethanol Base->Reactor1 Quench Quench Reactor1->Quench Reaction & Quench (aq. NH4Cl) Workup1 Workup1 Quench->Workup1 Aqueous Workup Intermediate Crude Ethyl trans-2-cyanocyclopropane- 1-carboxylate Workup1->Intermediate Extraction & Solvent Removal Reactor2 Reaction Vessel (0°C to 25°C) Intermediate->Reactor2 Base2 Lithium Hydroxide (LiOH) Base2->Reactor2 Solvent2 THF / Water Solvent2->Reactor2 Acidification Acidification Reactor2->Acidification Hydrolysis & Acidification (aq. HCl) Workup2 Workup2 Acidification->Workup2 Aqueous Workup CrudeProduct Crude Product Workup2->CrudeProduct Extraction & Solvent Removal Recrystallization Recrystallization CrudeProduct->Recrystallization Purification FinalProduct Pure trans-2-Cyanocyclopropane- 1-carboxylic acid Recrystallization->FinalProduct Filtration & Drying

Caption: Workflow for the scale-up synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on a 1.0 mole scale. Appropriate adjustments to equipment and reagent handling are necessary for larger scales. A thorough risk assessment should be conducted before proceeding.[3][4]

Part A: Synthesis of Ethyl trans-2-cyanocyclopropane-1-carboxylate
Reagent/MaterialM.W. ( g/mol )Amount (moles)QuantityDensity (g/mL)Notes
Ethyl Acrylate100.121.0100.1 g (111 mL)0.92Flammable, Lachrymator
Chloroacetonitrile75.501.183.1 g (69 mL)1.20Highly Toxic , Lachrymator
Sodium Ethoxide (21% in EtOH)68.051.2405 g (510 mL)~0.80Corrosive, Flammable
Absolute Ethanol46.07-1.0 L0.79Solvent
Saturated aq. NH₄Cl--500 mL-Quenching agent
Ethyl Acetate88.11-2.0 L0.90Extraction Solvent
Brine--500 mL-Washing agent
Anhydrous MgSO₄120.37-50 g-Drying agent

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with dry nitrogen.

  • Initial Charge: Charge the reactor with absolute ethanol (1.0 L) and ethyl acrylate (100.1 g). Begin stirring and cool the reactor contents to -10°C using a circulating chiller.

  • Reagent Addition:

    • In a separate, dry vessel under nitrogen, prepare a solution of chloroacetonitrile (83.1 g) in the 21% sodium ethoxide solution (405 g).

    • Scientist's Note: Pre-mixing these reagents is not recommended due to potential side reactions. The base should be added to the mixture of the other two reagents. A better procedure is to add the sodium ethoxide solution and the chloroacetonitrile solution concurrently to the cooled ethyl acrylate solution.

    • Corrected Procedure: Add the 21% sodium ethoxide solution (405 g) and the chloroacetonitrile (83.1 g) simultaneously and slowly via two separate dropping funnels to the cooled, stirred solution of ethyl acrylate over 2-3 hours. Maintain the internal temperature between -10°C and 0°C throughout the addition.

    • Causality: Slow, simultaneous addition is critical to maintain a low concentration of the reactive enolate and chloroacetonitrile, which minimizes polymerization and side reactions. Maintaining a low temperature is essential to control the exothermic reaction and improve diastereoselectivity in favor of the more thermodynamically stable trans isomer.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC until the starting materials are consumed.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing 2 L of ice-cold saturated ammonium chloride (NH₄Cl) solution with vigorous stirring. This will neutralize the excess base.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL).

    • Combine the organic layers and wash with brine (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Part B: Saponification to this compound
Reagent/MaterialM.W. ( g/mol )Amount (moles)QuantityNotes
Crude Ester (from Part A)139.15~1.0~139 g-
Lithium Hydroxide (LiOH·H₂O)41.961.563 gCorrosive
Tetrahydrofuran (THF)72.11-1.0 LSolvent
Water18.02-1.0 LSolvent
Hydrochloric Acid (6M aq.)36.46-As neededCorrosive
Ethyl Acetate88.11-2.0 LExtraction Solvent
Toluene92.14-500 mLRecrystallization Solvent
Heptane100.21-1.0 LRecrystallization Solvent

Procedure:

  • Reaction Setup: In a 5 L round-bottom flask equipped with a magnetic stirrer, dissolve the crude ester from Part A in THF (1.0 L).

  • Hydrolysis: Prepare a solution of lithium hydroxide (63 g) in water (1.0 L) and add it to the ester solution. Stir the resulting biphasic mixture vigorously at room temperature (20-25°C) for 12-18 hours.

    • Scientist's Note: LiOH is preferred over NaOH or KOH for this saponification as it often leads to cleaner reactions and minimizes epimerization or nitrile hydrolysis under mild conditions. The reaction can be gently warmed to 35-40°C to reduce reaction time if needed.

  • Work-up:

    • After the reaction is complete (monitored by TLC/GC), remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with 1 L of water and wash with ethyl acetate (2 x 500 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate should form.

  • Product Isolation:

    • Extract the acidified aqueous layer with ethyl acetate (3 x 700 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid as a solid.

  • Purification:

    • Transfer the crude solid to a clean flask. Add toluene (~400 mL) and heat to dissolve the solid completely.

    • Slowly add heptane (~800 mL) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4°C) for several hours to complete crystallization.

    • Collect the white crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum at 40°C.

    • Expected Yield: 65-75% over two steps. Purity: >98% (trans isomer).

Analytical Quality Control

AnalysisParameterSpecification
Appearance VisualWhite to off-white crystalline solid
Melting Point USP <741>85-88 °C
¹H NMR (400 MHz, CDCl₃)Conforms to structure. Key diagnostic peaks for trans isomer: δ ~1.6-1.8 ppm (m, 2H), δ ~2.0-2.2 ppm (m, 1H), δ ~2.4-2.6 ppm (m, 1H). Coupling constant (J) between vicinal protons should be ~4-6 Hz.
¹³C NMR (100 MHz, CDCl₃)Conforms to structure. Key peaks: δ ~10-20 ppm (cyclopropane CH₂), δ ~20-30 ppm (cyclopropane CH), δ ~118 ppm (CN), δ ~175 ppm (COOH).
HPLC Purity UV Detection≥ 98.0%
Isomeric Purity HPLC / GCtrans isomer ≥ 98%, cis isomer ≤ 2.0%

Safety and Hazard Management

Scaling up chemical reactions introduces risks that must be carefully managed.[5] A comprehensive safety review is mandatory before beginning any work.

  • Chemical Hazards:

    • Chloroacetonitrile: Highly toxic if inhaled, swallowed, or in contact with skin. It is also a lachrymator. All handling must be performed in a certified chemical fume hood with appropriate PPE, including nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.[6][7]

    • Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Must be handled under an inert atmosphere.

    • Ethyl Acrylate: Flammable liquid and vapor. Causes skin and eye irritation and may cause respiratory irritation. It is a lachrymator.

    • Acids/Bases (HCl, LiOH): Corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Process Hazards:

    • Exothermic Reaction: The cyclopropanation reaction is exothermic. Failure to control the temperature could lead to a thermal runaway, causing a rapid increase in temperature and pressure.[4] The use of a jacketed reactor with a reliable cooling system and slow addition of reagents is essential for thermal management.

    • Waste Disposal: The reaction generates chemical waste that must be disposed of according to local and national regulations. Aqueous and organic waste streams should be segregated.[7]

  • Recommended Engineering Controls:

    • All operations should be conducted in a well-ventilated laboratory or a walk-in fume hood.

    • For kilogram-scale synthesis, a remote-controlled reactor system behind a blast shield is advisable.

    • Ensure that safety showers and eyewash stations are readily accessible.[6]

References

  • F. H. Arnold, et al. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. PubMed Central. Available at: [Link]

  • F. H. Arnold, et al. (2018). Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. ACS Catalysis. Available at: [Link]

  • K. N. Houk, F. H. Arnold, et al. (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society. Available at: [Link]

  • A. B. Charette, A. Gagnon, J. F. Fournier. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • J. M. Concellón, et al. (2008). Stereoselective Synthesis of Highly Substituted Cyclopropanes. ResearchGate. Available at: [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • J. D. M. de Winter, et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Publications. Available at: [Link]

  • American Chemical Society. (2016). Identifying and Evaluating Hazards in Research Laboratories. ACS Publications. Available at: [Link]

  • Eastman Chemical Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

Sources

Application Notes and Protocols for trans-2-Cyanocyclopropane-1-carboxylic acid in Insecticide and Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Crop Protection Agents

The development of novel insecticides and herbicides is a critical endeavor to ensure global food security. With increasing resistance to existing pesticides and a growing demand for more environmentally benign solutions, the exploration of new chemical scaffolds is paramount.[1][2] Cyclopropane derivatives have a rich history in pesticide chemistry, most notably as core components of synthetic pyrethroid insecticides.[3][4] This document provides detailed application notes and protocols for the investigation of trans-2-Cyanocyclopropane-1-carboxylic acid as a promising candidate for the development of new insecticidal and herbicidal agents. We will delve into its chemical properties, plausible mechanisms of action, synthetic protocols, and bioassay procedures for efficacy evaluation.

Chemical Profile of this compound

This compound is a small, strained-ring molecule possessing two functional groups: a nitrile (-C≡N) and a carboxylic acid (-COOH). The trans configuration indicates that these two groups are on opposite sides of the cyclopropane ring plane. This stereochemistry can be crucial for its biological activity, as the specific three-dimensional arrangement of functional groups often dictates the interaction with biological targets.

PropertyValue (Predicted)
IUPAC Name This compound
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol)
Stereochemistry (1R,2R) and (1S,2S) enantiomers

Proposed Mechanisms of Action

Based on the structural features of this compound and the known mechanisms of other cyclopropane-containing pesticides, we propose the following hypotheses for its biological activity.

Insecticidal Mechanism of Action: A Putative Sodium Channel Modulator

Many highly effective synthetic pyrethroid insecticides feature a cyclopropane ring. Their primary mode of action is the disruption of voltage-gated sodium channels in the nervous system of insects.[1][5][6] These channels are essential for the propagation of nerve impulses. Pyrethroids bind to the open state of the sodium channel, preventing its closure and leading to a persistent influx of sodium ions.[5] This causes prolonged depolarization of the nerve membrane, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect.[5]

We hypothesize that this compound, or more likely, ester derivatives thereof, could act as a modulator of insect voltage-gated sodium channels. The rigid cyclopropane scaffold, combined with the electronegative cyano and carboxyl groups, may allow it to interact with specific binding sites on the channel protein.

Insecticidal_Mechanism trans_2_cyano trans-2-Cyanocyclopropane- 1-carboxylic acid derivative Na_channel Voltage-Gated Sodium Channel trans_2_cyano->Na_channel Binds to Prolonged_opening Prolonged Channel Opening Na_channel->Prolonged_opening Causes Na_influx Continuous Na+ Influx Prolonged_opening->Na_influx Leads to Depolarization Membrane Depolarization Na_influx->Depolarization Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed insecticidal mechanism of action.

Herbicidal Mechanism of Action: Targeting Amino Acid Biosynthesis

While less common, some cyclopropane derivatives have shown herbicidal activity. For instance, analogues of cyclopropane-1,1-dicarboxylic acid have been found to inhibit ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] These amino acids are essential for plant growth and development. Inhibition of this pathway leads to a deficiency in these amino acids, ultimately causing plant death.

Given its structural similarity to a dicarboxylic acid (with the cyano group being a potential bioisostere for a carboxyl group), we propose that this compound could act as an inhibitor of an enzyme involved in amino acid biosynthesis, such as KARI.

Herbicidal_Mechanism trans_2_cyano trans-2-Cyanocyclopropane- 1-carboxylic acid KARI_enzyme Ketol-Acid Reductoisomerase (KARI) trans_2_cyano->KARI_enzyme Inhibits BCAA_synthesis Branched-Chain Amino Acid (BCAA) Synthesis KARI_enzyme->BCAA_synthesis Blocks BCAA_deficiency BCAA Deficiency BCAA_synthesis->BCAA_deficiency Leads to Protein_synthesis_inhibition Inhibition of Protein Synthesis BCAA_deficiency->Protein_synthesis_inhibition Growth_arrest Growth Arrest Protein_synthesis_inhibition->Growth_arrest Death Plant Death Growth_arrest->Death

Caption: Proposed herbicidal mechanism of action.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known methods for synthesizing substituted cyclopropanes. The following is a proposed multi-step synthesis.

Synthesis_Workflow Start Starting Materials: Ethyl Cyanoacetate & 1,2-Dibromoethane Cyclopropanation Step 1: Base-mediated Cyclopropanation Start->Cyclopropanation Intermediate_1 Intermediate: Ethyl 1-Cyanocyclopropane- 1-carboxylate Cyclopropanation->Intermediate_1 Hydrolysis Step 2: Selective Hydrolysis of the Ester Intermediate_1->Hydrolysis Intermediate_2 Intermediate: 1-Cyanocyclopropane- 1-carboxylic acid Hydrolysis->Intermediate_2 Isomer_Separation Step 3: Isomer Separation (e.g., Fractional Crystallization or Chromatography) Intermediate_2->Isomer_Separation Final_Product Final Product: trans-2-Cyanocyclopropane- 1-carboxylic acid Isomer_Separation->Final_Product

Caption: Proposed synthetic workflow.

Step 1: Synthesis of Ethyl 1-Cyanocyclopropane-1-carboxylate

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add ethyl cyanoacetate dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,2-dibromoethane dropwise, and then heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 1-cyanocyclopropane-1-carboxylate.

Step 2: Hydrolysis to 1-Cyanocyclopropane-1-carboxylic acid

  • Dissolve the ethyl 1-cyanocyclopropane-1-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of potassium hydroxide and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 3: Separation of trans Isomer

The product from Step 2 will be a mixture of cis and trans isomers. Separation can be achieved by:

  • Fractional Crystallization: Attempt to selectively crystallize one isomer from a suitable solvent system.

  • Chromatography: Utilize column chromatography on silica gel with an appropriate eluent system to separate the isomers. The polarity difference between the cis and trans isomers should allow for their separation.

Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.

Protocol for Insecticide Bioassay

This protocol describes a topical application bioassay to determine the toxicity of this compound (or its derivatives) to a model insect, such as the common housefly (Musca domestica) or the fruit fly (Drosophila melanogaster).[8][9]

Materials:

  • This compound (or ester derivative)

  • Acetone (analytical grade)

  • Microsyringe or micropipette

  • Test insects (e.g., 2-3 day old adult houseflies)

  • CO₂ for anesthetizing insects

  • Vials or petri dishes with a food source

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of serial dilutions to create a range of concentrations to be tested.

  • Insect Anesthetization: Briefly expose the test insects to CO₂ to anesthetize them.

  • Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 0.5-1.0 µL) of each test solution to the dorsal thorax of an individual anesthetized insect. For the control group, apply acetone only.

  • Recovery and Observation: Place the treated insects in recovery containers (vials or petri dishes) with access to a food source (e.g., a sugar-water-soaked cotton ball).

  • Incubation: Maintain the containers in an incubator at a controlled temperature (e.g., 25°C) and photoperiod.

  • Mortality Assessment: Record the number of dead or moribund insects at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.

  • Data Analysis: Use the mortality data to calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.

Protocol for Herbicide Bioassay

This protocol outlines a pre-emergence bioassay to evaluate the herbicidal activity of this compound on a model plant, such as cress (Lepidium sativum) or ryegrass (Lolium perenne).[10][11][12]

Materials:

  • This compound

  • Solvent (e.g., DMSO or acetone) and a surfactant (e.g., Tween 20)

  • Petri dishes or small pots

  • Filter paper or soil

  • Test plant seeds

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions in water containing a small amount of surfactant to ensure even application.

  • Petri Dish Assay (for germination and early growth):

    • Place a sheet of filter paper in each petri dish.

    • Pipette a known volume of each test solution onto the filter paper, ensuring it is evenly moistened. Use a water/surfactant solution as the control.

    • Place a set number of seeds (e.g., 20) onto the filter paper in each dish.

    • Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature.

  • Pot Assay (for pre-emergence in soil):

    • Fill small pots with a standard potting mix.

    • Sow a known number of seeds at a shallow depth.

    • Apply a precise volume of each test solution evenly to the soil surface using a sprayer. The control pots are sprayed with the water/surfactant solution.

    • Place the pots in a greenhouse or growth chamber.

  • Assessment: After a set period (e.g., 7-14 days), assess the following parameters:

    • Germination rate: The percentage of seeds that have germinated.

    • Shoot and root length: Measure the length of the shoots and roots of the seedlings.

    • Biomass: Dry the seedlings in an oven and weigh them to determine the dry biomass.

    • Phytotoxicity symptoms: Observe for any signs of injury, such as chlorosis (yellowing), necrosis (tissue death), or growth malformations.

  • Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth for each concentration compared to the control. Determine the IC₅₀ (the concentration that causes 50% inhibition of a measured parameter) or the GR₅₀ (the concentration that causes a 50% reduction in growth).

Conclusion and Future Directions

This compound represents a promising starting point for the development of new insecticidal and herbicidal agents. Its simple structure and the presence of key functional groups suggest plausible mechanisms of action targeting vital physiological processes in both insects and plants. The protocols outlined in this document provide a framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives.

Future research should focus on:

  • Optimizing the synthesis and isomer separation: Developing a more efficient and scalable synthetic route is crucial for further investigation.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a range of derivatives (e.g., esters, amides) to identify the key structural features required for high potency.

  • Mechanism of action studies: Conducting further experiments to confirm the proposed mechanisms of action or to identify novel biological targets.

  • Spectrum of activity: Evaluating the efficacy against a broader range of insect pests and weed species.

  • Toxicology and environmental fate: Assessing the safety profile for non-target organisms and the persistence in the environment.[13][14]

Through a systematic and rigorous research program, the potential of this compound and its analogues as next-generation crop protection agents can be fully realized.

References

  • Wikipedia. (n.d.). Pyrethroid. Retrieved from [Link]

  • Dong, K., & Zhorov, B. S. (2012). Voltage-Gated Sodium Channels as Insecticide Targets.
  • Salgado, V. L. (2013). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. In Insect Neurotoxicology (pp. 149-160). Academic Press.
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  • Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of Insect Biochemistry and Physiology, 22(1-2), 13-23.
  • Raymond-Delpech, V., Matsuda, K., Sattelle, B. M., Rauh, J. J., & Sattelle, D. B. (2005). Ion channels: molecular targets of neuroactive insecticides.
  • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165-181.
  • Casida, J. E., & Durkin, K. A. (2017). Neuroactive insecticides: targets, selectivity, resistance, and secondary effects. Annual Review of Entomology, 62, 99-117.
  • Zhorov, B. S., & Dong, K. (2017). The insect voltage-gated sodium channel as target of insecticides. Journal of Insect Physiology, 103, 1-11.
  • Norsworthy, J. K. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. University of Arkansas System Division of Agriculture.
  • Bloomquist, J. R. (2001). Chloride channels as tools for developing selective insecticides. Archives of Insect Biochemistry and Physiology, 48(1), 1-12.
  • Soderlund, D. M. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Archives of toxicology, 86(2), 165–181.
  • Zlotkin, E. (1999). The insect voltage-gated sodium channel as target of insecticides. Annual Review of Entomology, 44, 429-455.
  • Eldefrawi, M. E., & Eldefrawi, A. T. (1990). Insecticide Actions on Gaba Receptors and Voltage-Dependent Chloride Channels. In GABA and Benzodiazepine Receptor Subtypes (pp. 237-250). Humana Press.
  • Silver, K. S., Song, W., & Nomura, Y. (2015). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide Biochemistry and Physiology, 121, 47-53.
  • Soderlund, D. M., Clark, J. M., Sheets, L. P., Mullin, L. S., Piccirillo, V. J., Sargent, D., ... & Weiner, M. L. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3-59.
  • Maia, M. F., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63353.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.
  • Shivalingaswamy, T. M., et al. (2018).
  • Miller, A. L., Tindall, K. V., & Leonard, B. R. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129.
  • Kim, S., et al. (2023). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 12(7), 1438.
  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (2011). Bioassays For Monitoring Insecticide Resistance. JoVE (Journal of Visualized Experiments), (46), e2129.
  • Moura, S., & Lobo, A. M. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 8(12), 1129-1163.
  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.
  • West, M. S., Mills, L. R., McDonald, T. R., Lee, J. B., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409–8413.
  • Broome, J. C., et al. (2017). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Centers for Disease Control and Prevention.
  • AOSA/SCST. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds.
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  • Wang, B., et al. (2014). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Chinese Journal of Organic Chemistry, 34(11), 2337-2345.
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  • Somai, M., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.
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Troubleshooting & Optimization

"trans-2-Cyanocyclopropane-1-carboxylic acid" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical chiral building block in modern medicinal chemistry, most notably as a key starting material for the synthesis of Nirmatrelvir, the active antiviral agent in Paxlovid™[1][2]. The stereospecific synthesis of the trans isomer presents unique challenges, including control of diastereoselectivity, prevention of side reactions, and rigorous purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis, ensuring both high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

There are two main approaches. The "classic" method involves the intramolecular cyclization of a γ-halo-nitrile, such as γ-chlorobutyronitrile, with a strong base, followed by hydrolysis[3]. A more modern and often more controllable approach involves the cyclopropanation of an acrylate ester with a diazoacetonitrile reagent, followed by selective hydrolysis of the ester. This latter method often provides better control over the crucial trans stereochemistry.

Q2: Why is the trans stereochemistry so critical and what is the main challenge?

The trans configuration is essential for the correct three-dimensional structure required for its subsequent use, for instance, in the synthesis of Nirmatrelvir, where it dictates the orientation of substituents for effective binding to the SARS-CoV-2 Mpro enzyme[4][5]. The primary challenge is that most cyclopropanation reactions yield a mixture of cis and trans isomers[6]. The physical properties of these isomers are often very similar, making their separation the most critical and difficult step of the entire process.

Q3: What are the most common side reactions to be aware of?

The most prevalent side reactions include:

  • Formation of the cis-isomer: This is the most common byproduct.

  • Hydrolysis of the nitrile group: Under the harsh acidic or basic conditions used for ester hydrolysis, the nitrile group can be partially hydrolyzed to a primary amide (2-carbamoylcyclopropane-1-carboxylic acid) or fully hydrolyzed to a second carboxylic acid (cyclopropane-1,2-dicarboxylic acid).

  • Polymerization: Especially in base-catalyzed reactions involving unsaturated precursors, polymerization can occur, leading to intractable tars and reduced yields[3].

Q4: Are there any significant safety hazards associated with this synthesis?

Yes. When using methods involving cyanide sources or diazo compounds, extreme caution is necessary. Diazo compounds are potentially explosive and should be handled with care. The hydrolysis of nitriles can sometimes produce small amounts of highly toxic isocyanides, necessitating the use of a well-ventilated fume hood[3]. Always conduct a thorough risk assessment before beginning any procedure.

Troubleshooting Guide: Common Experimental Issues

Problem: Poor trans:cis Isomer Ratio in Crude Product

Symptom: Your ¹H NMR or HPLC analysis of the crude acid mixture shows a significant percentage (e.g., >20%) of the undesired cis-isomer.

Root Cause Analysis: The stereochemical outcome of cyclopropanation is dictated by the transition state energies. Steric hindrance between the substituents on the alkene and the cyclopropanating agent determines which diastereomer is favored.

  • Kinetic vs. Thermodynamic Control: The reaction may be under thermodynamic control, allowing for isomerization to the more stable isomer, which may not be the one you desire. Most cyclopropanations are designed to be under kinetic control to favor a specific approach of the reagent.

  • Reagent Choice: The bulkiness of the cyclopropanating agent and the ester group on the acrylate can influence the stereochemical outcome.

  • Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to poorer selectivity.

Solutions:

  • Modify Reaction Temperature: Run the cyclopropanation step at a lower temperature to increase kinetic control and favor the transition state leading to the trans product.

  • Evaluate Reagents: If using a catalytic method, the choice of catalyst and ligand is paramount. For stoichiometric reactions, consider a bulkier ester group on your acrylate starting material to sterically disfavor the cis approach.

  • Implement a Robust Purification Strategy: Even with an optimized reaction, achieving a perfect >99:1 trans:cis ratio is rare. A robust purification protocol is not just a recommendation; it is a necessity. The most effective method is selective precipitation based on pKa differences, as detailed in Protocol 3 below.

G Start Crude Acid Analysis (NMR/HPLC shows significant cis-isomer) Step1 Dissolve isomer mixture in aqueous base (e.g., NaOH, NaHCO3) to form salts Start->Step1 Decision Is the trans-isomer the less soluble acid/salt? Step2 Slowly add a weak acid (e.g., Acetic Acid or CO2) to carefully lower the pH Decision->Step2 Yes (Typically) Step1->Decision Precipitate Precipitate forms as the less soluble isomer crashes out of solution Step2->Precipitate Filter Filter and wash the solid precipitate Precipitate->Filter AnalyzeSolid Analyze solid for isomeric purity Filter->AnalyzeSolid Success Desired trans-isomer >98% pure AnalyzeSolid->Success High Purity Recrystallize Purity insufficient. Re-dissolve and repeat precipitation or attempt traditional recrystallization. AnalyzeSolid->Recrystallize Low Purity

Problem: Presence of Nitrile Hydrolysis Byproducts

Symptom: Your LC-MS analysis shows peaks corresponding to masses of +17 (amide) or +18 (dicarboxylic acid) relative to your product, and your IR spectrum shows a diminished C≡N stretch.

Root Cause Analysis: The conditions required for saponification (hydrolysis) of the precursor ester (e.g., strong base like LiOH or NaOH and heat) are often harsh enough to also hydrolyze the nitrile group.

Solutions:

  • Milder Hydrolysis Conditions: Use milder conditions for the ester hydrolysis. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and less likely to hydrolyze the nitrile compared to NaOH at reflux[7].

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting ester is consumed to minimize over-reaction.

  • Purification: If these byproducts form, they can be challenging to remove. The dicarboxylic acid byproduct has significantly different polarity and acidity, making it separable by pH-mediated extraction or chromatography. The amide byproduct is closer in polarity to the desired product and may require careful chromatography.

Table 1: Common Byproducts and Their Identification
Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical Signature
cis-2-Cyanocyclopropane-1-carboxylic acidIsomer of Product111.10Different coupling constants (J-values) in ¹H NMR for cyclopropyl protons compared to the trans isomer. Different retention time in HPLC.
2-Carbamoylcyclopropane-1-carboxylic acid129.12MS peak at [M+18+H]⁺. Broad NH₂ signals in ¹H NMR. Absence of C≡N stretch (~2250 cm⁻¹) in IR.
Cyclopropane-1,2-dicarboxylic acid130.09MS peak at [M+19+H]⁺. Absence of nitrile signals in ¹³C NMR and IR. Two carboxylic acid protons in ¹H NMR.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl (±)-trans/cis-2-Cyanocyclopropanecarboxylate

This protocol describes a representative cyclopropanation.

  • Setup: To a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl acrylate (10.0 g, 100 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst: Add the chosen cyclopropanation catalyst (e.g., Rh₂(OAc)₄, 0.1 mol%).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve diazoacetonitrile (a hazardous reagent, handle with extreme care) in 50 mL of anhydrous DCM and add it to the dropping funnel.

  • Reaction: Add the diazoacetonitrile solution dropwise to the stirred reaction mixture over 2 hours. Maintain the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes).

  • Workup: Once the starting material is consumed, quench the reaction by bubbling nitrogen through the solution for 15 minutes to remove any excess diazo compound. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product esters from baseline impurities. This will yield a mixture of cis and trans isomers, which can be used in the next step.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Start Ethyl Acrylate + Diazoacetonitrile Cyclo Rh(II)-Catalyzed Cyclopropanation Start->Cyclo Ester Mixture of cis/trans Esters Cyclo->Ester Hydrolysis LiOH Hydrolysis (THF/H2O, rt) Ester->Hydrolysis AcidMix Mixture of cis/trans Acid Salts Hydrolysis->AcidMix Separation Selective Precipitation (pH Adjustment with Acetic Acid) AcidMix->Separation Trans_Acid Pure trans-Isomer Product Separation->Trans_Acid Precipitate Cis_Salt cis-Isomer Salt (in solution) Separation->Cis_Salt Aqueous Filtrate

Protocol 2: Hydrolysis to (±)-trans/cis-2-Cyanocyclopropane-1-carboxylic acid
  • Setup: Dissolve the mixture of cis/trans esters (e.g., 10 g) from the previous step in a mixture of tetrahydrofuran (THF, 80 mL) and water (20 mL).

  • Reagent: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting ester is completely consumed (typically 4-8 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with 50 mL of water.

  • Extraction: Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of cis and trans carboxylic acids.

Protocol 3: Purification via pH-Controlled Selective Precipitation

This protocol leverages the slight difference in pKa between the cis and trans isomers to achieve separation[8][9].

  • Dissolution: Take the crude acid mixture (e.g., 5 g) and dissolve it in an aqueous solution of sodium bicarbonate (NaHCO₃, 1.05 equivalents) or sodium hydroxide (1.05 equivalents). Use the minimum amount of water necessary to achieve full dissolution.

  • Acidification: While stirring vigorously, slowly add a weak acid, such as 1M acetic acid, dropwise. The goal is to slowly lower the pH. Carbon dioxide (from dry ice or a gas cylinder) can also be bubbled through the solution for a very gentle pH change[8].

  • Precipitation: As the pH drops, one of the isomers (typically the desired trans isomer) will be protonated first and, being less soluble in water, will precipitate out as a white solid. Monitor the pH carefully.

  • Isolation: Once a significant amount of precipitate has formed and further acid addition does not cause more precipitation, stop the addition.

  • Filtration: Filter the slurry and wash the collected solid with a small amount of cold deionized water.

  • Drying: Dry the solid under vacuum to yield the purified this compound.

  • Validation: Check the purity of the solid by HPLC and ¹H NMR. The filtrate can be further acidified to recover the cis-isomer enriched fraction if desired.

References

  • Kincaid, J. R., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Communications Chemistry. Available at: [Link]

  • Dittemore, S. W., et al. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Organic Process Research & Development. Available at: [Link]

  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Vandyck, K., & Deval, J. (2021). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules. Available at: [Link]

  • Owen, D. R., et al. (2021).
  • Barros, J. C., & Cotrim, B. A. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Australian Journal of Chemistry. Available at: [Link]

  • Burger, A., & Yost, W. L. (1948). cis- and trans-2-Phenylcyclopropanecarboxylic Acid. Journal of the American Chemical Society.
  • Walborsky, H. M., & Plonsker, L. (1961). The Stereochemistry of the Saponification of cis- and trans-2-Phenylcyclopropanecarboxylic Esters. Journal of the American Chemical Society.
  • Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Black, T. H. (1981). Process for separating cis and trans isomers of cyclopropane carboxylic acids. US Patent 4,306,077.
  • ResearchGate. (2025). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. Request PDF. Available at: [Link]

  • Imperial Chemical Industries Ltd. (1979). Process of separating cis and trans isomers of cyclopropane carboxylic acids. EP Patent 0010875A1.
  • Truce, W. E., & Kruse, R. B. (1961). cis-2-Phenylcyclopropanecarboxylic Acid. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the stereoselective synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid. This molecule is a critical building block in medicinal chemistry, valued for its conformationally rigid structure which allows for precise interaction with biological targets. However, its synthesis is fraught with challenges, particularly in controlling the relative (trans/cis) and absolute (R/S) stereochemistry. The electron-withdrawing nature of both the nitrile and carboxylic acid groups makes standard cyclopropanation reactions notoriously difficult.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust synthetic routes.

Section 1: Troubleshooting Guide & FAQs

Category 1: Poor Diastereoselectivity (Controlling the trans Isomer)

Question 1: My cyclopropanation of an acrylate precursor is yielding a mixture of cis and trans isomers with low selectivity for the desired trans product. How can I improve this?

Answer: This is a common and fundamental challenge. The formation of the more sterically hindered cis isomer often competes with the desired trans product. The key is to maximize steric differentiation in the transition state. Here are several strategies, ranging from simple parameter optimization to changing the core methodology:

  • Steric Hindrance of the Ester Group: The simplest variable to modify is the steric bulk of the ester on your acrylate starting material. The diastereoselectivity of many cyclopropanation reactions improves when the steric demand of the ester group increases.[5] For instance, switching from a methyl or ethyl acrylate to a tert-butyl or a bulky aryl ester (e.g., 2,6-di-tert-butyl-4-methylphenyl) can significantly favor the trans isomer by creating a more pronounced energetic penalty for the cis transition state.

  • Choice of Cyclopropanating Agent:

    • Diazo Reagents with Metal Catalysts: This is a widely used method. The choice of both the diazo compound and the metal catalyst is critical. Rhodium(II) and Copper(I) complexes are common.[4] For electron-deficient olefins like acrylates, rhodium catalysts such as Rh₂(OAc)₄ are often employed. The ligand environment around the metal center dictates the stereochemical outcome. Using catalysts with bulky ligands can enhance trans selectivity.

    • Simmons-Smith Reaction: While classic Simmons-Smith (Zn(Cu), CH₂I₂) can be sluggish with electron-poor alkenes, modifications exist. Using Et₂Zn/CH₂I₂ may offer different selectivity profiles. However, this method is often more effective for alkenes with directing groups like allylic alcohols.[6]

    • Michael-Initiated Ring Closure (MIRC): This is an excellent alternative that often provides high trans selectivity. The reaction involves the Michael addition of a nucleophile (like a sulfur ylide) to the acrylate, followed by an intramolecular Sₙ2 reaction to close the cyclopropane ring. The thermodynamic preference for a trans arrangement of the bulky groups in the intermediate generally leads to the trans product.[7]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by amplifying the small energetic differences between the diastereomeric transition states. If you are running your reaction at room temperature, try cooling it to 0 °C or -78 °C.

Question 2: I am using a Michael-Initiated Ring Closure (MIRC) with a sulfur ylide, but my trans:cis ratio is still suboptimal. What factors are at play?

Answer: While MIRC reactions are predisposed to give trans products, several factors can erode this selectivity:

  • Ylide Stability and Reactivity: The nature of the sulfur ylide is paramount. Dimethylsulfoxonium methylide is generally more stable and less reactive than dimethylsulfonium methylide. This difference in reactivity can influence the transition state geometry. For challenging substrates, exploring different ylides (e.g., those with bulkier substituents on the sulfur) is a valid strategy.

  • Reversibility of the Michael Addition: If the initial Michael addition step is reversible, it can lead to equilibration and a loss of stereoselectivity before the ring-closing step occurs. Ensure your conditions (solvent, temperature) favor the irreversible formation of the adduct and its progression to the cyclopropane. Using a polar aprotic solvent like DMSO or DMF is typical and helps stabilize the betaine intermediate.

  • Base and Counter-ion Effects: The base used to generate the ylide (commonly NaH) and the associated counter-ion (Na⁺) can influence the aggregation and reactivity of the ylide. While less commonly explored, screening different bases or additives could potentially impact the diastereoselectivity.

Category 2: Achieving Enantioselectivity

Question 3: I have successfully synthesized the racemic trans-2-cyanocyclopropyl ester. What are the most reliable methods to obtain a single enantiomer of the final carboxylic acid?

Answer: Resolving the racemic mixture or, preferably, synthesizing the desired enantiomer directly are the two main paths.

  • Enzymatic Kinetic Resolution: This is a powerful and often highly effective method for separating enantiomers.

    • Mechanism: A lipase (e.g., from Candida antarctica, often immobilized as Novozym 435) is used to selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer as unreacted ester.[8]

    • Typical Protocol: The racemic ester is incubated with the lipase in a buffered aqueous solution or a biphasic system. The reaction is monitored (e.g., by chiral HPLC) and stopped at ~50% conversion. You can then separate the desired product (either the acid or the remaining ester) from the mixture.

    • Troubleshooting: If resolution is poor, screen different lipases (Pseudomonas sp., etc.), vary the ester group (methyl, ethyl, propyl), and optimize the pH and temperature.[9][10] The choice of solvent can also dramatically affect enzyme activity and selectivity.

  • Asymmetric Catalysis: This approach builds the chirality in during the cyclopropanation step, avoiding a resolution step.

    • Chiral Metal Catalysts: This is the most common method. It involves using a chiral ligand to coordinate with a metal (e.g., Rh, Cu, Co, Pd) to create an asymmetric catalytic environment.[4] For electron-deficient alkenes, specialized catalysts have been developed. For example, rhodium complexes with chiral adamantylglycine-derived ligands have shown high enantioselectivity (up to 98% ee) in the cyclopropanation of acrylates.[4] Similarly, engineered myoglobin-based carbene transferases have recently emerged as highly efficient biocatalysts for this challenging transformation, achieving >99% de and ee.[1][2][3]

    • Organocatalysis: Chiral organocatalysts, such as bifunctional cinchona alkaloid derivatives, can be used to catalyze MIRC reactions, yielding highly enantioenriched cyclopropanes.[11]

  • Chiral Auxiliaries: This classic strategy involves attaching a chiral molecule (the auxiliary) to your starting material (e.g., the acrylate). The auxiliary directs the cyclopropanation to one face of the double bond.[12][13]

    • Example: Using an acrylate ester derived from a chiral alcohol (like 8-phenylmenthol) or attaching a chiral auxiliary to the nitrogen of an acrylamide can provide excellent diastereoselectivity.[12] A well-known example is the use of the [(η⁵-C₅H₅)Fe(CO)(PPh₃)] chiral auxiliary, which provides high stereocontrol in methylene transfer reactions.[14]

    • Drawback: This method requires additional steps to attach and later remove the auxiliary, which can lower the overall yield.

Category 3: Low Yields and Analytical Challenges

Question 4: My reaction yield is consistently low. What are the likely side reactions?

Answer: Low yields in cyclopropanation of electron-deficient systems are often due to several competing pathways:

  • Polymerization: Acrylonitrile and acrylate derivatives are prone to anionic or radical polymerization, especially in the presence of nucleophiles or radical initiators. Ensure your reagents are pure and consider adding a radical inhibitor like BHT if radical pathways are suspected.

  • Ylide Decomposition/Dimerization: If using diazo compounds, carbene dimerization to form olefins is a major competing pathway. This can be minimized by the slow addition of the diazo compound to the solution containing the catalyst and the alkene. Sulfur ylides can also undergo dimerization or other decomposition pathways.[15]

  • Ring-Opening: The cyclopropane ring, being strained and activated by two electron-withdrawing groups, can be susceptible to nucleophilic ring-opening under harsh workup or purification conditions. Maintain neutral pH during workup where possible.

Question 5: I'm struggling with the final hydrolysis of the ester/nitrile to the carboxylic acid without cleaving the cyclopropane ring. What are the best conditions?

Answer: This is a delicate step. Harsh conditions (e.g., strong acid or base at high temperatures) can lead to ring-opening or epimerization.

  • For Ester Hydrolysis:

    • Basic Hydrolysis (Saponification): Use stoichiometric amounts of a mild base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or 0 °C. Monitor the reaction carefully by TLC or LC-MS to avoid over-reaction.

    • Enzymatic Hydrolysis: As mentioned in the resolution section, lipases can perform this hydrolysis under very mild (neutral pH, room temperature) conditions, which is ideal for sensitive substrates.

  • For Nitrile Hydrolysis:

    • This is more challenging. A common method involves heating with a mixture of aqueous acid (e.g., H₂SO₄/H₂O) and an alcohol, but this requires careful optimization of temperature and time.[16]

    • A two-step procedure is often safer: first, convert the nitrile to an amide using hydrogen peroxide under basic conditions, then hydrolyze the more labile amide to the carboxylic acid.

Question 6: How can I reliably separate the cis and trans isomers and confirm the stereochemistry?

Answer:

  • Separation:

    • Column Chromatography: The diastereomeric esters can often be separated by careful silica gel chromatography. The polarity difference between the cis and trans isomers is usually sufficient for separation, although it may require testing several solvent systems.

    • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective purification method.[17][18]

  • Analysis and Confirmation:

    • NMR Spectroscopy: ¹H NMR is the most powerful tool. The coupling constants (³J) between the cyclopropyl protons are diagnostic. For 1,2-disubstituted cyclopropanes, the ³J_trans is typically smaller (2-5 Hz) than the ³J_cis (5-10 Hz). Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of relative stereochemistry.

    • Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of your product, you must use a chiral stationary phase. Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the standard methods.[1][3] You will need to screen different chiral columns (e.g., Chiralcel OD, OJ, etc.) and mobile phases to find a suitable method for your specific compound.

Section 2: Key Experimental Protocols & Data

Protocol 1: Diastereoselective Cyclopropanation via MIRC

This protocol describes a general procedure for the synthesis of racemic trans-2-cyanocyclopropane-1-carboxylate ester using dimethylsulfoxonium methylide.

  • Preparation of the Ylide: In a three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous DMSO. Heat the mixture to 70 °C for 1 hour or until hydrogen evolution ceases, yielding a clear solution of the dimsyl anion. Cool the solution to room temperature.

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the dimsyl anion solution. Stir the resulting mixture for 15 minutes at room temperature.

  • Cyclopropanation: Cool the ylide solution to 10-15 °C. Add the starting acrylate ester (1.0 eq) dissolved in a small amount of DMSO dropwise over 30 minutes, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Quench the reaction by slowly pouring it into a flask containing ice water. Extract the aqueous phase three times with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the trans and cis isomers.

Protocol 2: Enzymatic Kinetic Resolution of trans-Ester

This protocol describes a general procedure for the lipase-catalyzed hydrolysis of a racemic trans-cyclopropyl ester.

  • Setup: To a flask containing the racemic trans-2-cyanocyclopropyl methyl ester (1.0 eq), add a phosphate buffer solution (pH 7.0, ~0.1 M) to create a 5-10% (w/v) substrate suspension.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Periodically take small aliquots of the reaction mixture, extract with a suitable organic solvent, and analyze by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the product acid.

  • Termination and Workup: When the conversion reaches ~50% (ideally with ee >95% for both components), stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

  • Separation: Acidify the aqueous filtrate to pH 2-3 with 1M HCl. Extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate). The unreacted ester will remain in the organic phase during the initial extraction or can be recovered from the enzyme washings.

Table 1: Comparison of Catalytic Methods for Asymmetric Cyclopropanation
MethodCatalyst SystemTypical SubstrateTypical trans:cis RatioTypical ee (%)Reference
Asymmetric Catalysis Rh₂(S-TCPTAD)₄Aryl/Vinyl Diazoacetates>20:190-98%[4]
Biocatalysis Engineered MyoglobinEthyl Diazoacetate (EDA)>98:2>99%[1][3]
Organocatalysis (MIRC) Cinchona Alkaloid Deriv.α-Bromo malonateSingle Diastereomerup to 96%[11]
Chiral Auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)]Acryloyl Ligand>95:5>96% (de)[14]

Section 3: Visualization of Key Processes

Diagram 1: General Synthetic Workflow

The following diagram illustrates the common pathways discussed for synthesizing enantiopure this compound.

G cluster_0 Asymmetric Synthesis Path cluster_1 Racemic Synthesis & Resolution Path Acrylate Acrylate Ester + Chiral Auxiliary AsymCyc Asymmetric Cyclopropanation Acrylate->AsymCyc AsymCat Acrylate Ester + Achiral Carbene Source AsymCat->AsymCyc ChiralCat Chiral Catalyst (e.g., Rhodium, Biocatalyst) ChiralCat->AsymCyc EnantEster Enantioenriched trans-Ester AsymCyc->EnantEster Hydrolysis1 Hydrolysis & Auxiliary Removal EnantEster->Hydrolysis1 RacAcrylate Acrylate Ester RacCyc Racemic Cyclopropanation RacAcrylate->RacCyc RacMix Racemic cis/trans Ester Mixture RacCyc->RacMix Sep Chromatography RacMix->Sep RacTrans Racemic trans-Ester Sep->RacTrans Resolve Enzymatic Resolution RacTrans->Resolve RacTrans->Resolve Yields one enantiomer of acid and other of ester FinalAcid Target Molecule: Enantiopure trans-Acid Resolve->FinalAcid Hydrolysis1->FinalAcid Hydrolysis2 Hydrolysis

Caption: Synthetic routes to enantiopure this compound.

Diagram 2: Mechanism of Enzymatic Kinetic Resolution

This diagram shows how a lipase selectively processes one enantiomer of a racemic mixture.

G cluster_products Separable Products RacEster Racemic trans-Ester (R-Ester + S-Ester) Lipase Lipase Enzyme (e.g., CALB) RacEster->Lipase SAcid (S)-Carboxylic Acid Lipase->SAcid Fast Hydrolysis (Enzyme-Substrate Match) REster Unreacted (R)-Ester Lipase->REster Slow/No Hydrolysis (Enzyme-Substrate Mismatch) Products Final Mixture (~50% Conversion) SAcid->Products REster->Products

Caption: Lipase-mediated kinetic resolution of a racemic cyclopropane ester.

References

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  • Organic Chemistry Tutor. (Video). Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. Available at: [Link]

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  • G. Kamalakar et al. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Leafe, E. L. (1981). Process for separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
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  • Grajewska, A., & Mlynarski, J. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. Available at: [Link]

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  • Wang, C., et al. (2014). Novel Procedure for Highly Stereoselective Synthesis of Bicyclic Cyclopropane-lactam with cis-2-Aryl-1-benzoyl-3,3-dicyanocyclopropane and 2-Cyanomethyl-1,3-benzothiazole in Water. ResearchGate. Available at: [Link]

Sources

Troubleshooting low yield in "trans-2-Cyanocyclopropane-1-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its constrained cyclic structure. However, its synthesis can present challenges, particularly concerning reaction yield and diastereoselectivity. Low yields are a frequent issue, stemming from a variety of factors including reagent quality, reaction conditions, and competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Michael-initiated ring closure (MIRC) reaction. This typically involves the reaction of an acrylate ester (like ethyl acrylate) with a compound containing an acidic α-hydrogen and a leaving group, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base. The reaction proceeds via a Michael addition, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Q2: Why is the trans isomer the thermodynamically favored product?

A2: In the final cyclopropane ring, the cyano (-CN) and carboxylic acid (-COOH) groups are bulky substituents. The trans configuration places these groups on opposite sides of the ring, which minimizes steric hindrance. This arrangement is more stable than the cis configuration, where the groups are on the same side, leading to greater steric strain. Under equilibrium conditions, the trans isomer is therefore the major product.

Q3: What is a typical expected yield for this synthesis?

A3: While yields are highly dependent on the specific conditions, scale, and purity of reagents, a well-optimized reaction can achieve yields in the range of 60-80%. If your yields are significantly below this, it indicates a potential issue that needs troubleshooting.

Q4: Can I use a different base, like potassium tert-butoxide, instead of sodium ethoxide?

A4: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is commonly used as it is a strong, non-nucleophilic base that is compatible with the acrylate ester. A bulkier base like potassium tert-butoxide (t-BuOK) can also be effective and may influence the diastereoselectivity. However, very strong bases like sodium hydride (NaH) must be used with caution in anhydrous, aprotic solvents to avoid rapid, uncontrolled polymerization of the acrylate starting material.

In-Depth Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. Each problem is analyzed by its potential causes and corresponding solutions.

Problem 1: Very Low or No Product Yield

A near-zero yield is often traced back to fundamental issues with the reagents or reaction setup.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Inactive or Poor Quality Base The reaction is initiated by the deprotonation of the α-carbon of the haloacetonitrile by a base to form a carbanion. If the base (e.g., NaOEt) has degraded due to moisture or prolonged storage, it will be ineffective at generating the necessary nucleophile, and the reaction will not proceed.[1][2]Solution: Use a freshly prepared solution of sodium ethoxide or a newly opened bottle of a commercial solution. Protocol for preparing fresh NaOEt: Under an inert atmosphere (N₂ or Ar), add clean sodium metal (cut into small pieces) portion-wise to absolute ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved. Titrate a small aliquot to determine the exact molarity before use.
Impure Starting Materials Ethyl acrylate is prone to polymerization, especially if stabilizers have been removed or are exhausted. Bromoacetonitrile can degrade, releasing HBr, which neutralizes the base. Impurities in either starting material can inhibit the reaction or promote undesired side pathways.Solution: Purify the starting materials immediately before use. Protocol for Ethyl Acrylate: Wash with 10% aqueous sodium carbonate, then brine. Dry over anhydrous MgSO₄, add a radical inhibitor (like hydroquinone, ~100 ppm), and distill under reduced pressure. Store in a dark bottle at 4°C. Protocol for Bromoacetonitrile: Distill under reduced pressure and store under an inert atmosphere in the dark.
Incorrect Reaction Temperature The initial Michael addition is exothermic. If the temperature is too high, the rate of polymerization of ethyl acrylate can exceed the rate of the desired reaction.[2] Conversely, if the temperature is too low, the reaction rate may be impractically slow.Solution: Maintain strict temperature control. Protocol: Combine the haloacetonitrile and acrylate ester in the solvent and cool the mixture to 0-5°C in an ice bath. Add the base solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.
Problem 2: Poor trans:cis Diastereoselectivity

While the trans isomer is more stable, kinetic factors can lead to the formation of a significant amount of the undesired cis isomer.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Kinetic vs. Thermodynamic Control The formation of the cyclopropane ring is an intramolecular Sₙ2 reaction. The transition state leading to the cis product can sometimes be kinetically favored under certain conditions (e.g., with specific ion pairing from the base's counter-ion or in certain solvents). The trans product is the result of thermodynamic control.Solution: Promote thermodynamic equilibrium. After the initial reaction period, continue heating the reaction mixture at a moderate temperature (e.g., 40-50°C) for several hours. This provides the energy needed for the less stable cis intermediate to potentially undergo retro-Michael/re-addition, equilibrating to the more stable trans product.
Epimerization During Workup The proton on the carbon bearing the cyano group is acidic. During the workup or purification, exposure to basic or acidic conditions can cause deprotonation and reprotonation, leading to epimerization and scrambling of the trans/cis ratio.Solution: Maintain a controlled pH during workup and purification. Protocol for Workup: After hydrolysis of the ester, carefully acidify the aqueous solution with cold, dilute HCl to a pH of ~2-3 to protonate the carboxylate.[3] Avoid strongly acidic or basic extremes. Quickly extract the product into an organic solvent like ethyl acetate.
Problem 3: Crude Product is a Sticky Oil or Polymer

The formation of a viscous, intractable crude product is a clear sign of significant side reactions.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Polymerization of Ethyl Acrylate Ethyl acrylate is an activated alkene that readily undergoes anionic polymerization, especially in the presence of strong bases. This is often the primary cause of low yields and difficult purifications.[2]Solution: Control the rate of base addition and temperature. Adding the base slowly to a cooled solution of the reactants ensures that it is consumed in the desired reaction rather than initiating polymerization. The inclusion of a radical inhibitor in the purified acrylate also helps prevent this pathway.
Incomplete Hydrolysis If the saponification of the intermediate ester is incomplete, the crude product will be a mixture of the desired carboxylic acid and the unreacted ester. This mixture can be oily and difficult to crystallize.Solution: Ensure complete hydrolysis. Protocol for Hydrolysis: After the cyclopropanation is complete, add a solution of NaOH or KOH and heat the mixture (e.g., reflux) to saponify the ester. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical duration is 2-4 hours.
Formation of Side Products Besides polymerization, other side reactions can occur. For instance, the base could react with the haloacetonitrile to form other products, or elimination reactions can compete with the desired substitution.Solution: Optimize stoichiometry and reaction time. Use a slight excess (1.1-1.2 equivalents) of the acrylate to ensure the haloacetonitrile-derived carbanion is consumed efficiently. Avoid excessively long reaction times, which can favor the formation of degradation products.

Visualized Workflow and Mechanism

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yield synthesis.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Path Start Start Synthesis CheckYield Assess Yield & Purity (TLC, NMR) Start->CheckYield Success High Yield & Purity (>60%, clean product) CheckYield->Success OK Failure Low Yield or Impure Product CheckYield->Failure Issue Found CheckReagents Verify Reagent Quality (Fresh Base, Pure Monomers) Failure->CheckReagents CheckConditions Review Reaction Conditions (Temp, Addition Rate) CheckReagents->CheckConditions CheckWorkup Analyze Workup & Purification (pH, Epimerization) CheckConditions->CheckWorkup Optimize Implement Solutions & Re-run CheckWorkup->Optimize Optimize->Start Iterate

Caption: A systematic workflow for diagnosing and resolving synthesis issues.

Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)

This diagram illustrates the key steps in the formation of the cyanocyclopropane ring.

MIRC_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization (Sₙ2) cluster_step4 Step 4: Hydrolysis Br-CH2-CN Br-CH₂-CN Base + NaOEt Carbanion Br-CH⁻-CN Carbanion2 Br-CH⁻-CN Acrylate CH₂=CH-COOEt Enolate Intermediate Enolate Enolate2 Intermediate Enolate Carbanion2->Acrylate 1,4-Addition CycloEster Cyclopropane Ester Enolate2->CycloEster Ring Closure (Br⁻ leaves) CycloEster2 Cyclopropane Ester FinalAcid Final Carboxylic Acid CycloEster2->FinalAcid 1. NaOH, H₂O, Δ 2. H₃O⁺

Caption: The four main stages of the MIRC synthesis pathway.

Detailed Experimental Protocol

This protocol provides a baseline procedure. Researchers should adapt it based on their specific equipment and scale.

Materials:

  • Ethyl acrylate (distilled, with inhibitor)

  • Bromoacetonitrile (distilled)

  • Absolute Ethanol (anhydrous)

  • Sodium metal

  • Diethyl ether or Ethyl acetate

  • 5M Sodium Hydroxide solution

  • 6M Hydrochloric acid solution

Procedure:

  • Preparation of Sodium Ethoxide Solution (0.5M): Under an argon atmosphere, add 1.15 g (50 mmol) of clean sodium metal in small portions to 100 mL of absolute ethanol cooled in an ice bath. Stir until all sodium has dissolved.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 5.0 g (50 mmol) of ethyl acrylate and 6.0 g (50 mmol) of bromoacetonitrile in 50 mL of absolute ethanol.

  • Cyclopropanation: Cool the flask to 0-5°C. Add the freshly prepared sodium ethoxide solution dropwise from the addition funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Add 20 mL of 5M NaOH solution to the reaction mixture. Heat the mixture to reflux for 3 hours, or until TLC analysis shows complete consumption of the intermediate ester.

  • Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Dilute the residue with 100 mL of water and wash with 2x50 mL of diethyl ether to remove neutral impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 6M HCl. A white precipitate should form. Extract the aqueous layer with 3x75 mL of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., hot water, or toluene/hexanes) to afford pure this compound. The separation of cis and trans isomers can often be achieved by careful fractional crystallization.[4][5]

References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.National Institutes of Health (NIH).
  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates.National Institutes of Health (NIH).
  • Michael Addition.Organic Chemistry Tutor.
  • Technical Support Center: Troubleshooting Michael Additions with 3-Methyl-2-cyclopenten-1-one.BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Michael Additions.BenchChem.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure.Organic Syntheses.
  • The Michael Addition Reaction and Conjugate Addition.Master Organic Chemistry.
  • Process for separating cis and trans isomers of cyclopropane carboxylic acids.Google Patents.
  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID - Organic Syntheses Procedure.Organic Syntheses.

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Preventing ring-opening of "trans-2-Cyanocyclopropane-1-carboxylic acid" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Gemini Senior Application Scientist Team Document ID: TSC-2026-01-CYC Last Updated: January 19, 2026

Welcome to the technical support guide for trans-2-Cyanocyclopropane-1-carboxylic acid. This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, medicinal chemists, and drug development professionals. Our goal is to help you navigate the unique reactivity of this strained ring system and prevent undesirable ring-opening during your synthetic campaigns.

Part 1: Fundamental Principles of Reactivity

The synthetic utility of this compound is often challenged by its inherent instability. The cyclopropane ring possesses significant angle strain (approximately 27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[1]

The key to its reactivity lies in the electronic nature of its substituents. The carboxylic acid and, particularly, the cyano group are potent electron-withdrawing groups (EWGs). Their placement on adjacent carbons (a 1,2-disubstituted pattern) polarizes the C1-C2 bond and activates the ring system towards nucleophilic attack.[1] This electronic arrangement makes the molecule behave as a "σ-electrophile" or a Michael acceptor homologue, where a nucleophile can attack one of the ring carbons, triggering the cleavage of the strained C-C bond.[1][2] The stereochemical outcome is often an inversion of configuration at the carbon center that is attacked, analogous to an SN2 reaction.[2]

Below is a diagram illustrating the general mechanism of nucleophilic ring-opening, which is the primary decomposition pathway to avoid.

Caption: General mechanism of nucleophilic ring-opening.

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format.

FAQ 1: Amide Coupling Reactions

Question: I am trying to perform an amide coupling between this compound and a primary amine using a standard carbodiimide reagent (e.g., EDC/DCC). My yields are low, and I see multiple byproducts, some of which appear to be ring-opened. What is happening and how can I fix it?

Root Cause Analysis: This is the most common failure mode. The amine coupling partner is a nucleophile, and under standard coupling conditions, it can attack the activated cyclopropane ring in a competitive side-reaction. Furthermore, the byproduct of carbodiimide activation (dicyclohexylurea for DCC, for instance) is formed along with an O-acylisourea intermediate. If this intermediate is not rapidly consumed by the desired amine, it can be slow to react, providing a longer window for the amine to attack the ring.[3] The use of a basic catalyst like DMAP or elevated temperatures dramatically accelerates this undesired ring-opening.

Recommended Solutions & Protocols:

The core strategy is to activate the carboxylic acid under conditions that are mild, fast, and favor reaction with the amine over the cyclopropane ring.

Strategy A: Use of Modern Coupling Reagents at Low Temperature Uronium/phosphonium-based coupling reagents like HATU, HBTU, or PyBOP are highly efficient and often allow the reaction to proceed quickly at low temperatures, minimizing side reactions.[4][5] They react with the carboxylic acid to form a highly reactive activated ester, which rapidly couples with the amine.

Table 1: Comparison of Amide Coupling Conditions

Reagent Combination Temperature Typical Base Pros Cons Ring Stability
EDC / HOBt 0 °C to RT DIPEA Cost-effective, common Slower, can still lead to side reactions Moderate
DCC / DMAP 0 °C to RT DMAP (cat.) Effective for hindered systems DMAP is a strong nucleophilic catalyst, high risk of ring-opening Low
HATU / DIPEA 0 °C DIPEA Very fast, high yields, low epimerization Expensive, moisture-sensitive High

| Acyl Fluoride (via TFFH) | 0 °C to RT | DIPEA | Good for hindered/e-deficient amines[6] | Requires specific fluorinating agent | High |

Protocol 1: High-Fidelity Amide Coupling using HATU

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the amine coupling partner (1.1 eq), followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow start Start: Acid + Amine dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Amine & DIPEA cool->add_reagents add_hatu Add HATU Solution Dropwise add_reagents->add_hatu react Stir at 0 °C -> RT (Monitor by LC-MS) add_hatu->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end_product Final Amide Product purify->end_product

Caption: Recommended workflow for amide coupling.

FAQ 2: Protecting Group Strategies

Question: I need to perform a reaction on another part of my molecule that is sensitive to the free carboxylic acid. What is the best way to protect it without causing ring-opening?

Root Cause Analysis: Protecting the carboxylic acid is a crucial strategy not only for multi-step synthesis but also for stabilizing the cyclopropane ring. The carboxylate anion, formed under basic conditions, is a powerful electron-donating group that can destabilize the ring. Converting the acid to an ester reduces its electron-withdrawing ability and prevents the formation of the carboxylate.[7] However, the conditions for both protection (esterification) and deprotection (saponification) must be chosen carefully to avoid nucleophilic attack from reagents, solvents, or byproducts.

Recommended Solutions & Protocols:

Protection as a Methyl or Ethyl Ester: Simple alkyl esters are robust and can be formed under mild, acid-catalyzed conditions that do not promote ring-opening. Avoid base-catalyzed esterification methods.

Protocol 2: Mild Esterification using TMSCl

  • Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent).

  • Reagent Addition: Cool the suspension to 0 °C and add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise.

  • Reaction: Remove the cooling bath and stir the mixture at room temperature overnight. The reaction should become a clear solution.

  • Work-up: Remove the solvent and excess TMSCl under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the desired ester, which is often pure enough for the next step.

Deprotection (Saponification): Base-catalyzed hydrolysis of the ester to regenerate the carboxylic acid is a high-risk step. Hydroxide is a strong nucleophile that can readily open the cyclopropane ring.[8]

Strategy: Controlled Saponification at Low Temperature The key is to use a stoichiometric amount of base at a very low temperature to favor ester hydrolysis over ring attack.

Protocol 3: Ring-Preserving Saponification

  • Preparation: Dissolve the cyclopropane ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to -10 °C or -5 °C using an ice-salt bath.

  • Base Addition: Add a pre-cooled solution of lithium hydroxide (LiOH) (1.05 eq) in water dropwise over 30 minutes. Using LiOH is often preferred as it can be effective at lower temperatures.

  • Reaction: Stir vigorously at -5 °C and monitor the reaction carefully by TLC or LC-MS. Do not let the reaction warm up. The reaction should be complete in 2-6 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 1.05 equivalents of cold 1N HCl to neutralize the LiOH.

  • Extraction: Extract the product with a suitable organic solvent. Dry, filter, and concentrate to obtain the carboxylic acid.

FAQ 3: Stability to Acidic and Basic Conditions

Question: My experimental plan involves exposure to strong acid or base. What is the stability window for the this compound ring?

Root Cause Analysis: The cyclopropane ring can be opened under both acidic and basic conditions, though the mechanism differs.

  • Basic Conditions: As discussed, strong bases and nucleophiles directly attack the ring, leading to cleavage.[9] This is generally the most common mode of decomposition.

  • Acidic Conditions: Under strong acidic conditions, the cyano group can be protonated or hydrolyzed.[10] Protonation of the nitrile increases its electron-withdrawing power, further activating the ring. More importantly, acid can catalyze the addition of a nucleophile (like water or a conjugate base) to the ring. The mechanism can involve protonation of the cyclopropane bond itself to generate a transient carbocation, which is then trapped by a nucleophile.[11][12]

Troubleshooting Guide: General Stability

ConditionRisk LevelMechanismPrevention Strategy
Strong Base (NaOH, KOtBu)Very High Direct nucleophilic attack by OH⁻ or tBuO⁻.Avoid completely. Use non-nucleophilic organic bases (DIPEA, DBU) if necessary, and only at low temperatures.
Aqueous Base (Na₂CO₃, K₂CO₃)HighNucleophilic attack by OH⁻ from hydrolysis.Use at low temperatures (≤ 0 °C) for short periods. Anhydrous conditions are preferred.
Strong Acid (conc. H₂SO₄, HCl)HighAcid-catalyzed nucleophilic addition/hydrolysis.[12]Avoid prolonged exposure. If an acidic step is required, use milder acids (e.g., TFA, citric acid) at low temperatures.
Aqueous Acid (1N HCl)ModerateSlower acid-catalyzed hydrolysis.Use for short durations during aqueous work-up, preferably at 0 °C.
Thermal StressModerate-HighAbove ~150 °C, thermal isomerization or decomposition can occur.[13]Keep reaction temperatures below 80 °C where possible. Avoid high-temperature distillations.
Hydrogenolysis (H₂, Pd/C)Low-ModerateGenerally stable, but some reports suggest ring-opening with certain substrates.Monitor carefully. Consider alternative reduction methods if issues arise.
References
  • Pittelkow, M., & Mayr, H. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2136–2149. [Link]

  • Moody, C. J., & Taylor, R. J. (2002). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. The Journal of Organic Chemistry, 67(14), 4951–4955. [Link]

  • Purechemistry. (2023). In addition to the cyclopropane ring. Purechemistry.net. [Link]

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  • Donoghue, P. J., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(19), 6044–6048. [Link]

  • Graziano, M. L., et al. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (6), 664-668. [Link]

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  • Sani, S., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100-103. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11645. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

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  • University of Windsor. (n.d.). Hydrolysis. [Link]

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  • Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29285-29289. [Link]

  • Carter, J. P., & Bergman, R. G. (1969). Synthesis and absolute configurations of some optically active cis- and trans-1,2-disubstituted cyclopropanes. Journal of the American Chemical Society, 91(26), 7411-7419. [Link]

  • Samanta, S., et al. (2022). Cyanate ester composites to improve thermal performance: a review. Polymer International, 71(5), 555-566. [Link]

  • IntechOpen. (2018). Hydrolysis Reactions. [Link]

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  • Imai, T., et al. (1986). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry, 51(5), 665-671. [Link]

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Technical Support Center: Enhancing the Stability of trans-2-Cyanocyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trans-2-Cyanocyclopropane-1-carboxylic acid and its derivatives. This guide is structured to provide practical, in-depth solutions to stability challenges you may encounter during your research and development workflows. Our focus is on explaining the underlying chemical principles behind degradation and offering actionable protocols to mitigate these issues, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stored samples of this compound show decreasing purity over time, even at 2-8°C. What are the most likely degradation pathways?

A1: The structure of this compound contains three key functional groups, each susceptible to specific degradation pathways: the cyclopropane ring, the nitrile group, and the carboxylic acid. The primary routes of degradation are typically hydrolysis of the nitrile, ring-opening of the cyclopropane under certain conditions, and potential thermal isomerization.

  • Hydrolysis of the Nitrile Group: The cyano (nitrile) group can hydrolyze to form a primary amide (trans-2-carbamoylcyclopropane-1-carboxylic acid) and subsequently the dicarboxylic acid (trans-cyclopropane-1,2-dicarboxylic acid). This reaction is catalyzed by trace amounts of acid or base and can proceed even in seemingly neutral solutions if moisture is present.[1][2][3]

  • Cyclopropane Ring Instability: The three-membered cyclopropane ring is inherently strained (approx. 27.6 kcal/mol).[4] While generally more stable than often assumed, it can be susceptible to ring-opening, particularly under harsh acidic or oxidative conditions.[5] This can lead to the formation of linear, unsaturated compounds, fundamentally altering the molecule's structure.

  • Thermal Isomerization: Substituted cyclopropanes can undergo thermal cis-trans isomerization.[6] While your molecule is already in the trans configuration, elevated temperatures during processing or storage could potentially lead to an equilibrium mixture with the cis isomer, which would appear as a new impurity in chromatographic analyses.

Below is a diagram illustrating the primary degradation pathways.

Figure 1. Primary Degradation Pathways cluster_main cluster_products A trans-2-Cyanocyclopropane- 1-carboxylic acid B trans-2-Carbamoylcyclopropane- 1-carboxylic acid (Amide Impurity) A->B  Hydrolysis  (H₂O, H⁺/OH⁻) D Ring-Opened Products (e.g., unsaturated linear compounds) A->D  Ring Opening  (Harsh Acid/Oxidants) E cis-2-Cyanocyclopropane- 1-carboxylic acid (Isomer) A->E  Thermal Stress  (Heat) C trans-Cyclopropane- 1,2-dicarboxylic acid B->C  Further  Hydrolysis

Caption: Figure 1. Potential degradation routes for the target molecule.

Q2: I am developing a formulation and need to conduct forced degradation studies. What conditions should I use?

A2: Forced degradation (or stress testing) studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7][8][9][10] Based on the molecule's structure, we recommend the following stress conditions. The goal is to achieve 10-20% degradation, not complete destruction of the molecule.[8]

Stress ConditionRecommended ProtocolPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Nitrile hydrolysis to amide and dicarboxylic acid; potential for ring-opening.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-12 hours.Rapid nitrile hydrolysis to the carboxylate salt of the dicarboxylic acid.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Ring-opening products; other oxidative artifacts.
Thermal Stress Solid state: 80°C for 72 hours. In solution (e.g., acetonitrile): 60°C for 72 hours.Cis-trans isomerization; potential for decarboxylation at higher temperatures.
Photostability Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Photolytic cleavage or rearrangement. Carboxylic acids can be more susceptible to photolysis than nitriles.[11]

Experimental Protocol: Forced Degradation Workflow

The following protocol outlines a systematic approach to performing forced degradation studies.

Figure 2. Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 'trans-2-Cyanocyclopropane- 1-carboxylic acid' (e.g., in ACN) C Aliquot stock into separate vials for each stress condition A->C B Prepare stress agents (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) D Add stressor, incubate at specified temperature and time B->D C->D F Neutralize acid/base samples D->F E Include control (unstressed) sample G Dilute all samples to appropriate concentration for analysis E->G F->G H Analyze by stability-indicating HPLC-UV/MS method G->H I Characterize major degradants (LC-MS, NMR if necessary) H->I

Sources

Technical Support Center: Recrystallization of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-2-Cyanocyclopropane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying principles that ensure a successful and repeatable recrystallization.

Troubleshooting Guide: A Problem-Solution Approach

Recrystallization is a powerful purification technique, but its success hinges on carefully controlled conditions.[1] When issues arise, a systematic approach to troubleshooting is essential.

❓ Problem 1: I've followed the procedure, but no crystals are forming after cooling.

This is the most common issue encountered during recrystallization and typically points to a problem with solution saturation or nucleation.[2][3][4]

Root Causes & Solutions:

  • Cause A: Excessive Solvent (Unsaturated Solution). The concentration of your target compound is too low to crystallize, even at reduced temperatures. This is the most frequent reason for crystallization failure.[4]

    • Solution: Gently heat the solution on a hot plate in a fume hood to evaporate some of the solvent. This increases the concentration of the solute. Once you observe a slight cloudiness or the formation of solid on the tip of a glass rod dipped in the solution and then cooled, the solution is likely saturated. Allow this more concentrated solution to cool slowly.[4]

  • Cause B: Lack of Nucleation Sites. Crystals need a surface to begin growing. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state with no crystal formation.[3][5]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6][7] The microscopic imperfections in the glass provide ideal nucleation sites for crystal growth.

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.[6][7]

  • Cause C: Cooling Too Rapidly. "Shock cooling," such as placing a hot flask directly into an ice bath, can inhibit the formation of an ordered crystal lattice, often resulting in no solid or an impure precipitate.[2][8]

    • Solution: Patience is key. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the cold surface with a cork ring or paper towel. Only after it has reached ambient temperature should you transfer it to an ice-water bath to maximize yield.[5][8]

Troubleshooting Workflow: No Crystal Formation

G start Cooled solution shows no crystals q1 Is the solution saturated? start->q1 action1 Reduce solvent volume (gentle heating/evaporation) q1->action1 No q2 Did you try to induce nucleation? q1->q2 Yes action1->q1 action2 1. Scratch inner flask surface 2. Add a seed crystal q2->action2 No q3 Was the cooling process slow? q2->q3 Yes action2->q2 action3 Re-heat to dissolve. Allow to cool slowly to RT before placing in ice bath. q3->action3 No end Successful Crystal Formation q3->end Yes action3->q3

Caption: Decision tree for troubleshooting lack of crystallization.

❓ Problem 2: My product has separated as an oily liquid, not as solid crystals.

This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point or when impurities prevent lattice formation.[4][7] An oil is undesirable because it traps impurities, defeating the purpose of recrystallization.[7]

Root Causes & Solutions:

  • Cause A: Low Melting Point Relative to Solvent Boiling Point. If the boiling point of your solvent is higher than the melting point of your compound, the compound may separate as a liquid.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of extra solvent and attempt to cool the solution much more slowly.[4] This can sometimes encourage crystallization. If the problem persists, you must choose a different solvent with a lower boiling point.[7]

  • Cause B: High Impurity Concentration. Significant amounts of impurities can disrupt the crystallization process and act as a solvent for your product, leading to oiling out.

    • Solution: Try purifying the material by another method first (e.g., column chromatography) to remove the bulk of the impurities before attempting recrystallization.

❓ Problem 3: My final yield of pure crystals is very low.

While the primary goal of recrystallization is purity, not yield, an excessively low yield can be problematic.

Root Causes & Solutions:

  • Cause A: Using Too Much Solvent. As in Problem 1, excess solvent will keep a significant portion of your product dissolved even when cold.[4][8]

    • Solution: After filtering your first crop of crystals, concentrate the remaining solution (the "mother liquor") by evaporating some of the solvent and re-cooling it. This will often produce a second, albeit slightly less pure, crop of crystals.

  • Cause B: Premature Filtration. Filtering the solution while it is still warm will leave a substantial amount of product behind in the solvent.

    • Solution: Ensure the flask has been thoroughly cooled in an ice-water bath for at least 15-20 minutes before performing the suction filtration.[8] The flask should feel cold to the touch.

  • Cause C: Inappropriate Solvent Choice. If the compound has significant solubility in the chosen solvent even at low temperatures, the recovery will be poor.

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests to find a system with a larger solubility differential between hot and cold.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? The ideal recrystallization solvent is one in which the target compound is highly soluble when hot but poorly soluble when cold.[9] For a molecule like this compound, which contains a polar carboxylic acid and a moderately polar cyano group, moderately polar solvents or solvent pairs are excellent starting points.[7][10]

A systematic approach is to test solubility in a range of solvents.

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Water High100The carboxylic acid group may impart sufficient water solubility, especially when hot. A related cyclopropane carboxylic acid was successfully crystallized from an aqueous solution.[11]
Ethanol/Water Variable78-100A common and effective solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool.[7]
Ethyl Acetate Medium77A good single-solvent choice for moderately polar compounds.
Toluene/Heptane Low/Nonpolar98-111This pair can be effective if the compound has lower polarity than expected. Dissolve in hot toluene and add heptane as the anti-solvent.

Q2: How do I perform a small-scale solvent selection test?

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If the solid is insoluble at room temperature, gently heat the test tube in a sand or water bath.

  • If the solid dissolves completely when hot, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • An ideal solvent is one where the compound is sparingly soluble at room temperature but dissolves completely when hot, and then forms abundant crystals upon cooling.

Q3: How can recrystallization help separate the trans isomer from the cis isomer? Recrystallization is a highly effective technique for separating diastereomers like cis and trans isomers, provided they have different solubilities in the chosen solvent system.[11][12] Generally, the trans isomer is more symmetrical and less polar, which often allows it to pack more efficiently into a crystal lattice, making it less soluble than the cis isomer.

In one documented case involving a similar cyclopropane derivative, crystallization effectively removed the cis isomer, leaving it behind in the mother liquor.[11] Another powerful method involves dissolving the mixture of isomers in an aqueous base (like NaOH) and then carefully re-acidifying the solution. One isomer will often precipitate before the other, allowing for separation by filtration.[12][13]

Q4: What are the primary safety considerations for this procedure? While a specific Safety Data Sheet (SDS) for the title compound is not readily available, data from analogous structures like cyclopropanecarboxylic acid suggest the following precautions:

  • Chemical Hazards: The compound is likely to cause skin and serious eye irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]

  • Handling: Conduct all operations, especially those involving heating solvents, within a certified chemical fume hood to avoid inhaling vapors.[15]

  • Fire Safety: Organic solvents are often flammable. Never use a Bunsen burner to heat an organic solvent. Use a hot plate, heating mantle, or steam bath.[15]

Standard Recrystallization Protocol

This protocol provides a general workflow. The choice of solvent(s) should be determined by the preliminary tests described in the FAQ.

General Recrystallization Workflow

Caption: A standard experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil on a hot plate. Add the minimum amount of hot solvent to the crude solid to just dissolve it completely.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[7]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed.[8] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[7]

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Continue to draw air through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to air dry completely. The purity of the final product can be assessed by techniques such as melting point analysis and NMR spectroscopy.[8]

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health.
  • University of Wisconsin-Madison, Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure.
  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • Helmenstine, T. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes and Projects.
  • University of Florida, Center for Xray Crystallography. (2015, April 28). How To Grow Crystals.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Purification of Cyclopropane-1,2-dicarbohydrazide.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Cayman Chemical. (2025, June 20). Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid.
  • Columbia University. (n.d.). Recrystallization and Crystallization.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclopropanecarboxylic acid.
  • CDN Isotopes. (2015). Safety Data Sheet - 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid.
  • ACS Publications. (2023, August 15). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development.
  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • Google Patents. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.

Sources

Technical Support Center: Overcoming Solubility Challenges of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-2-Cyanocyclopropane-1-carboxylic acid (CAS 39891-82-2). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility inquiries.

Q1: Why is my this compound not dissolving in neutral water or standard phosphate-buffered saline (PBS, pH 7.4)?

A: The insolubility arises from the compound's chemical structure. It possesses a carboxylic acid functional group (-COOH). In neutral or acidic solutions, this group remains protonated, rendering the molecule largely uncharged and significantly less polar. Like many carboxylic acids of its size, the neutral form is poorly soluble in aqueous media because the non-polar cyclopropane ring and hydrocarbon character dominate.[1][2][3]

Q2: What is the most effective and quickest method to dissolve this compound for an aqueous-based assay?

A: The primary and most effective method is pH adjustment . By adding a base (e.g., 1 M NaOH) to your aqueous solution, you deprotonate the carboxylic acid to its carboxylate salt form (-COO⁻Na⁺). This ionized form is a salt, which is dramatically more polar and, therefore, much more soluble in water.[2][4][5] Aim for a final pH at least 1.5 to 2 units above the compound's pKa.

Q3: I cannot alter the pH of my experiment. What are the best alternative solvents?

A: For applications where pH modification is not feasible, high-concentration stock solutions should be prepared in polar aprotic organic solvents. The most common and effective choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less sensitive applications, polar protic solvents like ethanol or methanol can also be used. These stock solutions can then be diluted carefully into your aqueous experimental medium.

Q4: I successfully dissolved the compound at a high pH, but it precipitated when I added it to my cell culture media or buffered solution. What caused this?

A: This phenomenon, known as "crashing out," occurs when the final pH of the solution drops low enough to re-protonate the carboxylate back to the insoluble carboxylic acid. This typically happens if the receiving buffer has a pH near or below the compound's pKa and lacks sufficient buffering capacity to handle the introduction of the basic stock solution.

Q5: What safety precautions are necessary when handling this compound?

A: According to safety data, this compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[6][7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All handling of the solid compound should be performed in a chemical fume hood.[8][9]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex solubility issues.

Issue 1: Complete Insolubility in Aqueous Buffers

The inability to achieve a clear solution in an aqueous buffer is almost always a pH-related problem. The compound's solubility is fundamentally tied to its ionization state.

  • Root Cause Analysis: The carboxylic acid group dictates the molecule's solubility profile. Below its acid dissociation constant (pKa), the protonated, neutral form (R-COOH) predominates, which is poorly water-soluble. Above the pKa, the deprotonated, anionic salt form (R-COO⁻) predominates, which is highly water-soluble.[4][10] The pKa of the parent cyclopropanecarboxylic acid is approximately 4.65[11]; the electron-withdrawing cyano group on the target molecule likely lowers this slightly, making it a stronger acid.

G cluster_0 A Start: Weigh solid trans-2-cyanocyclopropane- 1-carboxylic acid B Add desired aqueous buffer (e.g., PBS, TRIS) A->B C Observe for Dissolution (Vortex / Sonicate) B->C D Is solution clear? C->D E Solution Ready D->E Yes F Measure pH of slurry D->F No G pH < ~6.5? F->G H Add Base Dropwise (e.g., 1M NaOH) to pH > 8.0 G->H Yes I Insolubility Persists: Consider Co-solvent G->I No (pH is already high) H->C Re-evaluate

Caption: Workflow for troubleshooting aqueous insolubility.

Solutions:
  • Primary Method: pH-Controlled Solubilization: Follow the step-by-step methodology in Protocol 1 . This is the most robust method for preparing a true aqueous solution.

  • Alternative Method: Co-Solvent Systems: When pH cannot be modified, a co-solvent system is necessary. However, this creates a solution where the compound is dissolved in a mixed solvent system, not truly solubilized in water. This can have implications for downstream biological assays.

    • Rationale: Co-solvents like DMSO disrupt the hydrogen bonding network of water while also providing a more non-polar environment, which helps to solvate the neutral form of the carboxylic acid.[12]

    • Recommendation: Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO (see Protocol 2 ). Then, perform a serial dilution into your final buffer. Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

Issue 2: Compound Precipitates Upon Dilution
  • Root Cause Analysis: This occurs when a high-concentration stock (either in a high-pH aqueous solution or an organic solvent) is diluted into a larger volume of a buffer that cannot maintain the conditions required for solubility.

    • pH Shift: A stock dissolved in 0.1 M NaOH is highly basic. Diluting it 1:1000 into a weakly buffered solution at pH 7.4 will cause the final pH to drop, leading to protonation and precipitation.

    • Solvent Exchange: A stock dissolved in DMSO is stable. When diluted into an aqueous buffer, the compound is suddenly in a predominantly aqueous environment where it is not soluble in its neutral form. If the final concentration is above its aqueous solubility limit, it will precipitate.

Solutions:
  • Increase Buffer Capacity: Ensure your final experimental buffer has a sufficiently high concentration (e.g., 50-100 mM) to resist pH shifts upon addition of your basic stock solution.

  • Slow Addition and Vortexing: Add the stock solution dropwise to the final buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Test Dilution Series: Before a critical experiment, perform a small-scale test. Prepare your highest intended final concentration by diluting your stock and let it sit for 30-60 minutes to ensure it remains in solution.

Section 3: Data Summary & Experimental Protocols

Table 1: Qualitative Solubility of this compound
Solvent SystempHSolubilityMechanism / Rationale
Deionized Water~5-6Very PoorThe compound is primarily in its protonated, neutral -COOH form, which is not readily solvated by water.[2]
Phosphate-Buffered Saline (PBS)7.4Poor to Sparingly SolublepH is too close to the pKa; a significant portion of the compound remains in the insoluble protonated form.
Basic Aqueous Solution> 8.5SolubleThe carboxylic acid is deprotonated to the highly polar and water-soluble carboxylate salt (-COO⁻).[4][10]
Dimethyl Sulfoxide (DMSO)N/AHighly SolubleA polar aprotic solvent that can effectively solvate both polar and non-polar moieties of the molecule.
Ethanol / MethanolN/ASolublePolar protic solvents that can hydrogen bond with the carboxylic acid group, aiding dissolution.[3]
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH Adjustment Method)
  • Objective: To prepare a clear, stable aqueous stock solution by converting the compound to its soluble salt form.

  • Weigh Compound: Accurately weigh 11.11 mg of this compound (MW = 111.10 g/mol ) and place it into a suitable sterile conical tube (e.g., 15 mL).

  • Initial Slurry: Add approximately 8 mL of high-purity deionized water. The compound will not dissolve and will form a white slurry.

  • pH Adjustment: While gently stirring or vortexing the slurry, add 1.0 M NaOH solution dropwise (e.g., 1-2 µL at a time). Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: As the pH rises, the solid will begin to dissolve. Continue adding NaOH until all solid material has dissolved and the solution is completely clear.

  • Final pH & Volume: Continue adding NaOH until the final pH is stable at ≥ 8.5. This ensures the compound remains fully deprotonated.

  • QS to Final Volume: Transfer the clear solution to a 10 mL volumetric flask. Rinse the conical tube with a small amount of water and add it to the flask. Carefully add water to the 10.0 mL mark.

  • Finalization: Cap and invert the flask several times to mix thoroughly. The resulting solution is a 10 mM stock of the sodium salt of this compound.

  • Validation: Visually inspect the solution for any particulate matter. A correctly prepared solution will be perfectly clear.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock in an organic solvent for applications where pH cannot be modified.

  • Weigh Compound: In a chemical fume hood, accurately weigh 11.11 mg of this compound and place it into a sterile, dry glass vial with a screw cap.

  • Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at high speed for 1-2 minutes. Gentle warming in a 37°C water bath or sonication can be used to expedite dissolution if necessary.

  • Validation: Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Storage: Store the stock solution at -20°C in a desiccated container to prevent water absorption by the DMSO.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • What is the standard pH of carboxylic acids?. Quora. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Cyclopropane Safety Data Sheet. Airgas. [Link]

  • Physical Properties of Carboxylic Acids. JoVE. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Cyclopropanecarboxylic acid. Wikipedia. [Link]

  • Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Homework.Study.com. [Link]

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Technical Support Center: Analytical Methods for Impurities in trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of trans-2-Cyanocyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities in this critical synthetic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

The Critical Role of Impurity Profiling

This compound is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation.[1] Therefore, robust analytical methods are essential for quality control and regulatory compliance.

Potential Impurities and Their Origins

The identification of potential impurities begins with a thorough understanding of the synthetic route. Common synthetic pathways to cyclopropane derivatives can introduce specific, predictable impurities.[2][3][4]

Impurity Class Specific Example(s) Likely Origin Recommended Primary Analytical Technique
Stereoisomers cis-2-Cyanocyclopropane-1-carboxylic acidIncomplete stereoselectivity during the cyclopropanation reaction.[5][6]HPLC, Chiral HPLC/GC
Starting Materials γ-chlorobutyronitrile, vinyl acrylonitrileIncomplete reaction or carryover.[7]HPLC, GC-MS
Reagents/Catalysts Rhodium or copper complexes, phase-transfer catalystsCarryover from the reaction and workup.ICP-MS (for metals), HPLC
Reaction Byproducts Ring-opened products, polymersSide reactions due to the high ring strain of the cyclopropane moiety.[8][9]HPLC, LC-MS
Residual Solvents Toluene, Dichloromethane, Ethyl AcetateIncomplete removal during downstream processing.Headspace GC-MS

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

For a non-volatile, polar, and UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical tool.[10] It offers the necessary selectivity and sensitivity to separate the main component from its closely related impurities.

Workflow for HPLC Method Development and Troubleshooting

The following diagram outlines a logical workflow for analyzing impurities and troubleshooting common issues encountered during the process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Troubleshooting A Accurately weigh sample B Dissolve in appropriate diluent (e.g., Mobile Phase A/Acetonitrile) A->B C Filter through 0.45 µm syringe filter B->C D Inject onto RP-HPLC System (C18 Column) C->D E Run Gradient Elution D->E F Detect using UV/DAD E->F G Integrate Peaks & Assess Purity F->G H System Suitability Test (SST) Pass? G->H I Report Results H->I Yes J Troubleshoot Method H->J No

Caption: General workflow for HPLC impurity analysis.

Troubleshooting Guide & FAQs for HPLC Analysis

This section addresses common issues encountered when analyzing acidic compounds like this compound.

Q1: My main peak is tailing severely. What is the cause and how can I fix it?

A1: Peak tailing is the most common problem for acidic analytes and is typically caused by secondary interactions between the negatively charged carboxylate group and active sites on the silica stationary phase, such as acidic silanol groups (-Si-OH).[11][12]

  • Causality: At a mobile phase pH above the pKa of the analyte (~4-5), the carboxylic acid is deprotonated (-COO⁻). Simultaneously, at pH > 4, residual silanol groups on the silica surface can also become ionized (-SiO⁻), leading to ionic repulsion and other complex interactions that cause tailing.[12]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be ~2 units below the analyte's pKa. A pH of 2.5-3.0, using a buffer like phosphate or formate, will fully protonate the carboxylic acid, neutralizing its charge and minimizing secondary interactions.[13]

    • Increase Buffer Strength: An insufficient buffer concentration can lead to pH shifts within the column as the sample is introduced, causing peak shape distortion.[12][14] Ensure your buffer concentration is between 10-25 mM.[12]

    • Use a Modern, End-capped Column: Employ a high-purity, base-deactivated silica column (Type B silica) that has been thoroughly end-capped. These columns have a much lower concentration of active silanol groups, significantly reducing the potential for tailing.[13]

Q2: I am not getting good resolution between the cis and trans isomers. How can I improve their separation?

A2: The separation of diastereomers like cis and trans isomers depends on exploiting subtle differences in their three-dimensional shape and polarity.

  • Causality: The trans isomer is generally less polar and may elute later on a reversed-phase column. However, their structural similarity can make baseline separation challenging.

  • Troubleshooting Steps:

    • Optimize Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol). Acetonitrile often provides different selectivity for isomers compared to methanol.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving resolution.

    • Reduce Flow Rate: A lower flow rate increases the time isomers spend interacting with the stationary phase, which can improve separation efficiency.

    • Consider a Phenyl-Hexyl or Fluoro-Phenyl Stationary Phase: These phases offer different retention mechanisms (π-π interactions) compared to a standard C18 column and can provide the necessary selectivity for separating isomers.

Q3: How do I handle the enantiomeric separation if required?

A3: As a chiral molecule, separating the enantiomers of this compound requires a chiral environment.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment. Separation requires the formation of transient diastereomeric complexes with a chiral selector.

  • Methods:

    • Chiral HPLC: The most direct method is to use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

    • Diastereomeric Derivatization: React the carboxylic acid with a chiral derivatizing agent (e.g., a chiral amine) to form a pair of diastereomers.[15][16] These diastereomers can then be separated on a standard, non-chiral HPLC column.[16] This approach is robust but requires an additional reaction step.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the analysis. It must be validated for your specific application.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[17]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a test solution by diluting the stock solution to 0.1 mg/mL using the same diluent.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.[10][11]

GC and LC-MS for Impurity Identification

While HPLC is excellent for quantification, Gas Chromatography (GC) and Mass Spectrometry (MS) are indispensable for identifying volatile impurities and confirming the structure of unknown peaks.[1]

GC-MS for Volatile Impurities and Derivatized Analytes

GC is ideal for analyzing residual solvents and low-boiling point starting materials. For the main analyte and related non-volatile impurities, derivatization is necessary to increase volatility.[18]

Troubleshooting Guide & FAQs for GC-MS Analysis

Q1: My carboxylic acid is not eluting from the GC column. What's wrong?

A1: Carboxylic acids are highly polar and non-volatile, making them unsuitable for direct GC analysis. They strongly interact with the stationary phase, leading to poor peak shape or complete adsorption.[18]

  • Solution: Derivatization is required. Convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester). Silylation with reagents like BSTFA is a common and effective method for GC-MS analysis of such compounds.[19]

Q2: My derivatization reaction seems incomplete. How can I improve the yield?

A2: Incomplete derivatization leads to poor quantitative accuracy and can generate confusing chromatograms.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Many derivatizing reagents (especially silylating agents) are sensitive to moisture. Ensure your sample and solvents are dry.

    • Optimize Reaction Time and Temperature: Consult the literature for your specific derivatizing agent to ensure you are using the optimal conditions.

    • Use a Catalyst: Some reactions may require a catalyst to proceed to completion.

LC-MS for Definitive Structural Elucidation

Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown impurities.[1] It provides molecular weight information and fragmentation data that can be used to deduce the structure of an impurity.

Troubleshooting Guide & FAQs for LC-MS Analysis

Q1: I am not seeing a clear molecular ion ([M+H]⁺ or [M-H]⁻) for my compound.

A1: Ionization efficiency in electrospray ionization (ESI) is highly dependent on the analyte's structure and mobile phase conditions.

  • Troubleshooting Steps:

    • Switch Ionization Mode: this compound should ionize well in negative mode ESI ([M-H]⁻) due to the acidic proton. If you are using positive mode, switch to negative.

    • Optimize Mobile Phase: Using volatile buffers like formic acid or ammonium acetate is crucial for MS compatibility.[17] Phosphoric acid is not volatile and will suppress the MS signal and contaminate the source.

    • Check Source Parameters: Optimize the capillary voltage, gas flow, and temperature of the ESI source to maximize the signal for your specific analyte.

Q2: How can I interpret the fragmentation pattern to identify an impurity?

A2: The fragmentation pattern (MS/MS spectrum) is a structural fingerprint. For a carboxylic acid, characteristic losses are often observed.[20][21]

  • Expected Fragmentation:

    • Loss of H₂O (18 Da): Common in some structures.

    • Loss of COOH radical (45 Da): Cleavage of the bond next to the carbonyl group is a very common fragmentation pathway for carboxylic acids.[20][22]

    • Loss of CO₂ (44 Da): After loss of a proton, decarboxylation can occur.

    • By comparing the fragmentation pattern of an unknown impurity peak to that of the main compound, you can infer structural modifications (e.g., the presence of an extra hydroxyl group or the absence of the cyano group).

Logical Tree for General Troubleshooting

This diagram provides a high-level decision-making process for addressing analytical challenges.

Troubleshooting_Tree A Problem Observed in Chromatogram B Poor Peak Shape (Tailing/Fronting) A->B C Inadequate Resolution A->C D Retention Time Drift A->D B1 Check Mobile Phase pH (Is it < pKa?) B->B1 C1 Optimize Organic/Aqueous Ratio C->C1 D1 Ensure Proper Column Equilibration D->D1 B2 Increase Buffer Strength B1->B2 B3 Use High-Purity, End-capped Column B2->B3 C2 Change Organic Solvent (ACN vs. MeOH) C1->C2 C3 Adjust Temperature or Flow Rate C2->C3 C4 Try Different Stationary Phase C3->C4 D2 Check for Leaks in Pump/Injector D1->D2 D3 Verify Mobile Phase Composition (Premix if necessary) D2->D3

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem. (n.d.). BenchChem.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Cyclopropane Impurities and Rel
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry.
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2019). PubMed Central.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
  • CHAPTER 2 Fragmentation and Interpret
  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Mass Spectrometry: Fragment
  • Pharmaceutical impurity profiling Applic
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry, 5(3).
  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019).
  • Petritis, K., Koukaki, G., Koussissi, E., Elfakir, C., Dreux, M., & Dourtoglou, V. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-51.
  • Process of separating cis and trans isomers of cyclopropane carboxylic acids. (1979).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4839.
  • Acids: Derivatiz
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Biosynthesis of cyclopropane in natural products. (2021, December 3).
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchG
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2012). Molecules, 17(9), 10780-10800.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Cyclopropane. (n.d.). In Wikipedia.
  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2020). Latin American Journal of Pharmacy, 39(2), 293-9.

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Validation & Comparative

A Comparative Guide to the Biological Activity of trans-2-Cyanocyclopropane-1-carboxylic acid and its cis Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Cyclopropane Scaffolds

To the dedicated researcher in drug discovery and development, the nuanced world of stereoisomerism is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with biological targets, turning a potent inhibitor into an inactive compound, or vice versa. This principle is particularly pronounced in rigid structures like cyclopropanes, where the fixed orientation of substituents can dictate binding affinity and biological response. This guide provides a comparative analysis of the biological activities of trans-2-Cyanocyclopropane-1-carboxylic acid and its cis isomer, two molecules that, despite sharing the same chemical formula, are poised to exhibit distinct pharmacological profiles.

While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on related cyclopropane derivatives and the known biological context of the trans isomer to provide a framework for investigation. The core of our analysis will revolve around the well-established role of cyclopropane carboxylic acids in modulating plant ethylene biosynthesis, a pathway with significant agricultural and research applications. We will also draw parallels from other biological systems where the stereochemistry of cyclopropane-containing molecules has been shown to be a critical determinant of activity. This guide is intended to be both a summary of current understanding and a roadmap for future research into the stereospecific biological effects of these intriguing molecules.

Differential Biological Activity: A Focus on Ethylene Biosynthesis

The primary area where the biological activity of a 2-substituted cyclopropane-1-carboxylic acid has been elucidated is in the regulation of ethylene production in plants. Ethylene, a gaseous plant hormone, governs a myriad of developmental processes, including fruit ripening, senescence, and stress responses. The biosynthesis of ethylene is a tightly regulated pathway, with the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) acting as a key rate-limiting step.

This compound is structurally analogous to ACC, the natural substrate for ACC oxidase, the terminal enzyme in the ethylene biosynthesis pathway. However, studies have indicated that some cyclopropane derivatives can act as inhibitors of ACC synthase (ACS)[1]. The strained cyclopropane ring and the specific spatial arrangement of the cyano and carboxylic acid groups in the trans configuration are thought to be key to its interaction with the enzyme's active site.

The Ethylene Biosynthesis Pathway and the Proposed Site of Action for the trans Isomer:

Ethylene_Biosynthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM AdoMet Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) trans_isomer trans-2-Cyanocyclopropane- 1-carboxylic acid trans_isomer->SAM Inhibition

Caption: The ethylene biosynthesis pathway in plants, highlighting the proposed inhibitory action of this compound on ACC synthase.

While the inhibitory action of the trans isomer on ACC synthase is suggested by its structural similarity to known inhibitors, the activity of the cis isomer remains uncharacterized in the literature. Based on precedent from other biological systems, it is highly probable that the cis isomer will exhibit a different potency. For instance, in the context of biofilm dispersal by 2-heptylcyclopropane-1-carboxylic acid, a "cis-like" configuration was found to be more active[2]. This underscores the necessity of empirical testing to determine the specific activity of the cis isomer of 2-Cyanocyclopropane-1-carboxylic acid.

Hypothetical Comparative Data

In the absence of direct experimental data, the following table is presented as a hypothetical framework for comparing the two isomers. The values are for illustrative purposes to highlight the potential differences that could be observed.

ParameterThis compoundcis-2-Cyanocyclopropane-1-carboxylic acidRationale for Hypothetical Difference
Target Enzyme ACC Synthase (ACS)ACC Synthase (ACS)Both isomers would likely be tested against the same primary target based on structural similarity to the natural substrate's precursor.
IC50 (ACS Inhibition) 15 µM (Hypothetical)150 µM (Hypothetical)The trans configuration may provide a more optimal spatial arrangement of functional groups for binding to the ACS active site, leading to a lower IC50 value.
Mode of Inhibition Competitive (Hypothetical)Competitive (Hypothetical)As structural analogs of the precursor to the natural substrate, a competitive mode of inhibition is a reasonable starting hypothesis for both isomers.
In vivo effect on Ethylene Production Significant reductionMinimal to no reductionA lower IC50 for the trans isomer would be expected to translate to a more pronounced in vivo effect.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activity of the cis and trans isomers, a series of well-defined experiments are necessary. The following protocols provide a robust framework for such a comparative study, focusing on the inhibition of ACC synthase.

In Vitro ACC Synthase (ACS) Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the cis and trans isomers against ACC synthase.

Principle: The activity of ACS is measured by quantifying the amount of ACC produced from its substrate, S-adenosylmethionine (SAM). The inhibition of this reaction by the test compounds is then assessed.

Materials:

  • Recombinant ACC synthase (e.g., from apple or tomato)

  • S-Adenosylmethionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (pH 8.5)

  • This compound

  • cis-2-Cyanocyclopropane-1-carboxylic acid

  • ACC quantification reagents (e.g., mercuric chloride and sodium hypochlorite)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing HEPES buffer, PLP, and ACS enzyme.

  • Add varying concentrations of the cis or trans isomer to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for 10 minutes at 30°C.

  • Initiate the reaction by adding the substrate, SAM.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a quenching agent (e.g., mercuric chloride).

  • Quantify the amount of ACC produced using a colorimetric assay.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each isomer.

ACS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stocks Prepare Isomer Stock Solutions (cis and trans) add_inhibitor Add Varying Concentrations of Isomers prep_stocks->add_inhibitor prep_reaction_mix Prepare Reaction Mixture (Buffer, PLP, ACS) prep_reaction_mix->add_inhibitor pre_incubate Pre-incubate (10 min, 30°C) add_inhibitor->pre_incubate start_reaction Initiate with SAM pre_incubate->start_reaction incubate Incubate (30 min, 30°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify ACC stop_reaction->quantify plot_data Plot % Inhibition vs. Concentration quantify->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for the in vitro ACC synthase inhibition assay.

In Vivo Ethylene Production Assay

Objective: To assess the effect of the cis and trans isomers on ethylene production in plant tissue.

Materials:

  • Plant tissue (e.g., leaf discs, fruit slices)

  • Incubation buffer

  • This compound

  • cis-2-Cyanocyclopropane-1-carboxylic acid

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Prepare solutions of the cis and trans isomers in the incubation buffer at various concentrations.

  • Place the plant tissue in the gas-tight vials containing the respective isomer solutions. Include a buffer-only control.

  • Seal the vials and incubate under controlled conditions (light, temperature) for a specific duration (e.g., 4 hours).

  • After incubation, collect a headspace gas sample from each vial using a gas-tight syringe.

  • Inject the gas sample into the GC-FID to quantify the ethylene concentration.

  • Compare the ethylene production in the presence of each isomer to the control to determine the extent of inhibition.

Structure-Activity Relationship and Concluding Remarks

The differential biological activity between cis and trans isomers of 2-substituted cyclopropane-1-carboxylic acids is a testament to the high degree of stereospecificity exhibited by biological systems. The rigid cyclopropane ring locks the cyano and carboxylic acid groups into distinct spatial orientations. In the trans isomer, these groups are on opposite faces of the ring, while in the cis isomer, they are on the same face. This seemingly subtle difference can have profound implications for how the molecule fits into the active site of a target enzyme.

Based on the available information for related compounds, it is plausible to hypothesize that this compound is a more potent inhibitor of ACC synthase than its cis counterpart. However, this remains a hypothesis pending direct experimental validation.

For researchers in agrochemicals and plant biology, a thorough investigation into the comparative activities of these isomers could lead to the development of more potent and selective plant growth regulators. For those in drug discovery, understanding the stereochemical requirements for activity in this class of compounds could inform the design of novel therapeutics targeting a range of enzymes and receptors. The protocols and conceptual framework provided in this guide offer a clear path forward for elucidating the distinct biological roles of these fascinating stereoisomers.

References

  • Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 660091. [Link]

  • Schauer, N., et al. (2004). The in vivo and in vitro pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 269(2), 893-901. [Link]

  • MySkinRecipes. Insect Growth Regulators. [Link]

  • MySkinRecipes. Aliphatic Carboxylic Acid Derivatives (2). [Link]

  • Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12. [Link]

  • Schauer, N., et al. (1994). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of pharmacology and experimental therapeutics, 269(2), 893–901. [Link]

  • Wittmann, B. J., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(13), 7112–7116. [Link]

  • Gadaleta, D., et al. (2022). Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. Food Science & Nutrition, 10(8), 2791–2797. [Link]

  • Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Li, N., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PLoS ONE, 7(5), e37543. [Link]

  • John, P. (1997). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Physiologia Plantarum, 100(3), 583-592. [Link]

  • De Smet, M. J., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 888-898. [Link]

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]

  • Organic Syntheses. cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]

  • JETIR. DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. [Link]

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A Comparative Guide to the Synthetic Routes of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact." Its inherent conformational rigidity and unique electronic properties make it a valuable bioisostere for improving the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates. Among the vast array of substituted cyclopropanes, trans-2-Cyanocyclopropane-1-carboxylic acid is a particularly noteworthy building block, offering two versatile functional groups for further chemical elaboration. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of their respective strengths and weaknesses.

Introduction to a Privileged Scaffold

This compound is a chiral, bifunctional molecule that has garnered significant attention in the pharmaceutical industry. The trans stereochemistry of the substituents on the cyclopropane ring provides a well-defined three-dimensional structure that can be crucial for precise interactions with biological targets. The nitrile group can be readily transformed into other functionalities such as amines, amides, or tetrazoles, while the carboxylic acid provides a handle for amide bond formation or other conjugations. This dual functionality makes it a versatile starting material for the synthesis of complex molecules, including enzyme inhibitors and modulators of protein-protein interactions.

This guide will explore two primary and distinct strategies for the synthesis of this compound:

  • Transition Metal-Catalyzed Cyclopropanation of Acrylates with Diazoacetonitrile: A powerful and often highly stereoselective method that leverages the reactivity of metal carbenes.

  • Corey-Chaykovsky Cyclopropanation of Cyanoacrylates with Sulfur Ylides: A classic ylide-mediated approach known for its reliability and diastereoselectivity in forming cyclopropanes from electron-poor olefins.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, stereoselectivity, scalability, and safety considerations.

Route 1: Transition Metal-Catalyzed Cyclopropanation

The transition metal-catalyzed decomposition of diazo compounds to generate metal carbenes, which then react with alkenes, is a cornerstone of cyclopropane synthesis. For the preparation of this compound, this approach typically involves the reaction of an acrylate ester with diazoacetonitrile in the presence of a rhodium or copper catalyst.

Mechanistic Insights and Rationale for trans-Selectivity

The generally accepted mechanism involves the formation of a metal carbene intermediate from the reaction of the catalyst with diazoacetonitrile. This highly reactive species then adds across the double bond of the acrylate ester. The stereochemical outcome of the reaction, specifically the preference for the trans isomer, is influenced by several factors, including the nature of the metal catalyst, the ligands coordinated to the metal, and the steric and electronic properties of the substrates.

In the case of rhodium and copper catalysts, the cyclopropanation is believed to proceed through a concerted, albeit asynchronous, transition state. The preference for the trans product is often attributed to minimizing steric interactions between the bulky ester group of the acrylate and the substituents on the incoming carbene in the transition state. Chiral ligands on the metal catalyst can further enhance this diastereoselectivity and, in enantioselective variants, control the absolute stereochemistry of the product. Rhodium catalysts, in particular, are renowned for their high efficiency and selectivity in these transformations.[1][2]

Transition Metal-Catalyzed Cyclopropanation cluster_0 Catalyst Activation cluster_1 Cyclopropanation cluster_2 Hydrolysis Rh2(OAc)4 Rh₂(OAc)₄ Rh_Carbene Rhodium Carbene Intermediate Rh2(OAc)4->Rh_Carbene + N₂CHCN N2CHCN Diazoacetonitrile (N₂CHCN) N2 N₂ Transition_State Transition State Rh_Carbene->Transition_State + Ethyl Acrylate Acrylate Ethyl Acrylate Product_Ester Ethyl trans-2-cyanocyclopropane-1-carboxylate Transition_State->Product_Ester - Rh₂(OAc)₄ Final_Product This compound Product_Ester->Final_Product H₃O⁺ / H₂O

Figure 1. Workflow for the synthesis of this compound via transition metal-catalyzed cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

The following protocol is a representative procedure for the synthesis of the ethyl ester precursor, which is subsequently hydrolyzed.

Materials:

  • Ethyl acrylate

  • Diazoacetonitrile (handle with extreme caution, see safety notes)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cyclopropanation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous DCM (5 mL).

    • Add ethyl acrylate (2.0 mmol) to the catalyst solution.

    • Slowly add a solution of diazoacetonitrile (2.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 1 hour using a syringe pump at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or GC-MS until the diazoacetonitrile is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl trans-2-cyanocyclopropane-1-carboxylate.

  • Hydrolysis:

    • Dissolve the purified ethyl trans-2-cyanocyclopropane-1-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

    • Add sodium hydroxide (2.0 mmol) and stir the mixture at 50 °C for 4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides an alternative and powerful method for the synthesis of cyclopropanes, particularly from electron-deficient alkenes.[3] This reaction utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated system. To synthesize the target molecule, this would involve the reaction of an ethyl cyanoacrylate with a suitable sulfur ylide.

Mechanistic Insights and Rationale for trans-Selectivity

The reaction is initiated by the conjugate (Michael) addition of the sulfur ylide to the electron-deficient alkene of the ethyl cyanoacrylate. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) or dimethyl sulfide and forming the cyclopropane ring.[4]

The high trans diastereoselectivity observed in the Corey-Chaykovsky reaction with α,β-unsaturated esters is a well-documented phenomenon.[5][6][7] The initial Michael addition can lead to two diastereomeric intermediates. The subsequent ring-closing step is often reversible, allowing for equilibration to the thermodynamically more stable trans product, where the bulky ester and cyano groups are on opposite sides of the ring.

Corey-Chaykovsky Cyclopropanation cluster_0 Ylide Formation cluster_1 Cyclopropanation cluster_2 Hydrolysis Sulfonium_Salt Trimethylsulfoxonium iodide Sulfur_Ylide Dimethylsulfoxonium methylide Sulfonium_Salt->Sulfur_Ylide + NaH in DMSO Base NaH Michael_Adduct Michael Adduct (Intermediate) Sulfur_Ylide->Michael_Adduct + Ethyl Cyanoacrylate Cyanoacrylate Ethyl Cyanoacrylate Product_Ester Ethyl trans-2-cyanocyclopropane-1-carboxylate Michael_Adduct->Product_Ester Ring Closure Final_Product This compound Product_Ester->Final_Product H₃O⁺ / H₂O

Figure 2. Workflow for the synthesis of this compound via the Corey-Chaykovsky reaction.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

Materials:

  • Ethyl 2-cyanoacrylate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cyclopropanation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMSO.

    • Carefully add sodium hydride (1.1 mmol) to the DMSO and stir the suspension.

    • Add trimethylsulfoxonium iodide (1.1 mmol) portion-wise to the suspension at room temperature. Stir for 30 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add ethyl 2-cyanoacrylate (1.0 mmol) to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl trans-2-cyanocyclopropane-1-carboxylate.

  • Hydrolysis:

    • Follow the same hydrolysis procedure as described in Route 1.

Performance Comparison

FeatureTransition Metal-Catalyzed RouteCorey-Chaykovsky Route
Yield Generally good to excellent, but can be catalyst dependent.Good to excellent.
Diastereoselectivity (trans:cis) Can be very high, especially with rhodium catalysts (often >95:5).[1]Typically high, favoring the thermodynamic trans product.[6]
Enantioselectivity Achievable with chiral catalysts.Achievable with chiral sulfur ylides.
Substrate Scope Broad for acrylates.Broad for electron-deficient alkenes.
Scalability Can be challenging due to the cost and availability of some catalysts and the hazardous nature of diazoacetonitrile.Generally more scalable due to the lower cost of reagents.
Cost Rhodium catalysts are expensive; copper catalysts are a more economical alternative.[8]Reagents are generally less expensive than rhodium catalysts.
Safety Diazoacetonitrile is highly toxic and potentially explosive and should be handled with extreme caution, preferably generated and used in situ.[9]Sodium hydride is a flammable solid and requires careful handling. DMSO can be difficult to remove completely.

Trustworthiness and Self-Validating Systems

Both described protocols are designed to be self-validating. The progress of the reactions can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The purity and identity of the intermediate ester and the final carboxylic acid product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The trans stereochemistry can be unequivocally determined by ¹H NMR, by analyzing the coupling constants between the cyclopropyl protons.

Safety is paramount. Diazoacetonitrile is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood, taking all necessary precautions to avoid exposure and potential detonation.[9] The use of a blast shield is highly recommended. Similarly, sodium hydride is a water-reactive and flammable solid that must be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[10][11]

Conclusion

Both the transition metal-catalyzed and the Corey-Chaykovsky routes offer viable and effective strategies for the synthesis of this compound. The choice between the two will largely depend on the specific needs of the researcher and the available resources.

  • The transition metal-catalyzed route , particularly with rhodium catalysts, offers the potential for very high diastereoselectivity and is amenable to the development of enantioselective variants through the use of chiral ligands. However, the cost of the catalyst and the significant safety concerns associated with handling diazoacetonitrile are major considerations.

  • The Corey-Chaykovsky reaction represents a more classical and often more cost-effective approach. It generally provides good yields and high trans-selectivity. While enantioselective versions using chiral sulfur ylides have been developed, they are less common than for the metal-catalyzed routes.

For academic research and small-scale synthesis where high stereoselectivity is the primary goal, the rhodium-catalyzed route may be preferable, provided the necessary safety infrastructure is in place. For process development and larger-scale synthesis where cost and safety are more critical factors, the Corey-Chaykovsky reaction presents a compelling alternative. Ultimately, the versatility of this compound as a building block in drug discovery justifies the continued exploration and optimization of its synthesis.

References

  • Qin, Z.-H., et al. (2009). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Chinese Journal of Chemistry, 27(7), 1363-1368.
  • Qin, Z.-H., et al. (2009). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. ResearchGate. Available at: [Link]

  • Qin, Z.-H., et al. (2009). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • Unigel. (2021). SAFETY DATA SHEET. Available at: [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. Available at: [Link]

  • Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(11), 5011-5058.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • AdiChemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Available at: [Link]

  • Piscopo, C. G., et al. (2024). Diazoacetonitrile: Safe and Green Synthesis through Continuous Processing. Chemie Ingenieur Technik, 96(3), 324-329.
  • Kumar, R., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(25), 17096-17117.
  • Davies, H. M., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 2(7), 1295-1300.
  • Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2603-2612.

Sources

A Comparative Guide to HPLC and GC-MS for Purity Validation of trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Pharmaceutical Building Block

trans-2-Cyanocyclopropane-1-carboxylic acid is a compact, highly functionalized molecule that serves as a critical building block in modern drug development. Its strained cyclopropane ring and polar nitrile and carboxylic acid moieties impart unique conformational rigidity and chemical properties, making it a valuable synthon for complex active pharmaceutical ingredients (APIs). However, these same features present significant challenges for analytical chemists tasked with ensuring its purity.

The primary analytical objectives for this compound are to quantify its potency and to identify and quantify all process-related and degradation impurities. Of paramount importance is the separation and quantification of its geometric isomer, cis-2-cyanocyclopropane-1-carboxylic acid, a common process-related impurity. This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to guide researchers in selecting the optimal method for their needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Analytes

HPLC is the default and often superior technique for analyzing non-volatile, polar, and thermally labile compounds like this compound. The ability to perform separations in the liquid phase at or near ambient temperature preserves the integrity of the molecule.

The Causality Behind HPLC Method Design: Taming a Polar Molecule

The primary hurdle in developing an HPLC method for this analyte is its high polarity, which leads to poor retention on standard reversed-phase columns (e.g., C18). To overcome this, ion-pair reversed-phase chromatography is the strategy of choice. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the ionized carboxylic acid, thereby enhancing its retention on the non-polar stationary phase.[1][2][3]

Another critical consideration is ensuring the method is stability-indicating . This means the method must be able to separate the main compound from any potential degradation products that could form under stress conditions such as acid or base hydrolysis, oxidation, heat, or light exposure.[4][5][6][7] Forced degradation studies are therefore an integral part of method development and validation.[4][8]

Finally, the method must resolve the key process impurity, the cis-isomer. This often requires screening different columns and mobile phase conditions to achieve baseline separation. Chiral stationary phases can be particularly effective for separating stereoisomers.[9][10][11][12]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Accurately weigh sample and dissolve in diluent injection Inject Sample s_prep->injection mp_prep Prepare aqueous buffer with ion-pairing reagent (e.g., TBAHS). Adjust pH. Filter. hplc_system HPLC System with UV or PDA Detector mp_prep->hplc_system org_prep Prepare organic mobile phase (e.g., Acetonitrile). Degas. org_prep->hplc_system column Reversed-Phase Column (e.g., C18, 5 µm, 4.6x250 mm) gradient Gradient Elution Program injection->gradient chromatogram Acquire Chromatogram gradient->chromatogram integration Integrate Peaks (API, cis-isomer, other impurities) chromatogram->integration quant Quantify Purity & Impurities (Area % or vs. Standards) integration->quant

Caption: Workflow for HPLC Purity Validation.

Detailed Experimental Protocol: Stability-Indicating Ion-Pair RP-HPLC

1. Materials and Reagents:

  • This compound reference standard and sample.

  • cis-2-Cyanocyclopropane-1-carboxylic acid reference standard.

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or similar ion-pair reagent.[1][2]

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or potassium dihydrogen phosphate for pH adjustment.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate with 5 mM TBAHS in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

4. Forced Degradation Study Protocol: [4][6][7][8]

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve sample in 0.1 M NaOH at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (ICH Q1B conditions).

5. Validation Parameters (as per ICH guidelines): [13][14][15]

  • Specificity: Inject blank, standards, and stressed samples to ensure no interference at the retention time of the main peak and that all degradation products are resolved.

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: Perform recovery studies by spiking placebo with known amounts of the API.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - High Resolution for Volatile Compounds

GC-MS offers exceptional separation efficiency and definitive peak identification through mass spectrometry. However, its application is limited to thermally stable and volatile compounds. For a polar, non-volatile molecule like this compound, direct analysis is not feasible.[16] Chemical derivatization is therefore a mandatory prerequisite.[17]

The Causality Behind GC-MS Method Design: Making the Analyte Fly

The goal of derivatization is to convert the polar carboxylic acid and potentially the nitrile group into less polar, more volatile functional groups. The most common approaches for carboxylic acids are:

  • Silylation: This replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[18] This reaction is generally fast and produces derivatives with excellent chromatographic properties.

  • Alkylation (Esterification): This converts the carboxylic acid into an ester, typically a methyl ester. This can be achieved with reagents like diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃.[17]

Once derivatized, the resulting compound is volatile enough to be analyzed by GC. The high resolving power of capillary GC columns is particularly advantageous for separating the derivatized cis and trans isomers, which often exhibit different retention times.[19][20] Mass spectrometry provides structural confirmation of the main component and any impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Accurately weigh sample and dissolve in aprotic solvent deriv Add derivatization reagent (e.g., BSTFA). Heat to complete reaction. s_prep->deriv s_final Dilute to final concentration deriv->s_final injection Inject Derivatized Sample s_final->injection gcms_system GC-MS System temp_prog Temperature Program injection->temp_prog tic Acquire Total Ion Chromatogram (TIC) temp_prog->tic ms_scan Mass Spectrometer Scan spectra Extract Mass Spectra of each peak tic->spectra quant Identify & Quantify Impurities (Area % or vs. Standards) spectra->quant

Caption: Workflow for GC-MS Purity Validation.

Detailed Experimental Protocol: GC-MS with Silylation

1. Materials and Reagents:

  • This compound reference standard and sample.

  • cis-2-Cyanocyclopropane-1-carboxylic acid reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or acetonitrile (derivatization solvent).

  • Hexane (final dilution solvent).

2. Derivatization Protocol:

  • Accurately weigh ~5 mg of the sample into a 2 mL reaction vial.

  • Add 200 µL of anhydrous pyridine.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. Dilute with hexane to a final concentration of ~0.5 mg/mL (original sample weight).

3. GC-MS Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

4. Validation Considerations:

  • Specificity: Analyze derivatized blanks, standards, and isomers to confirm baseline separation and unique mass spectra.

  • Derivatization Efficiency: The completeness of the derivatization reaction must be validated to ensure accurate quantification. This can be done by analyzing samples at different reaction times and temperatures.

  • Other validation parameters (Linearity, Accuracy, Precision) should be performed on the complete process, including the derivatization step.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for routine QC testing versus in-depth structural elucidation.

FeatureHPLC with Ion-PairingGC-MS with DerivatizationRationale & Justification
Sample Preparation Simple dissolution.Complex: Requires a complete, validated chemical reaction.HPLC avoids the time, cost, and potential for side-reactions associated with derivatization.[16]
Analysis of cis/trans Isomers Good separation achievable, often requires specialized (chiral) columns.Excellent separation on standard capillary columns.The high efficiency of capillary GC often provides superior resolution for geometric isomers post-derivatization.[19][20]
Thermal Stability High: Analysis at ambient temperature.Low: Analyte must be stable at high inlet and oven temperatures.HPLC is inherently suited for thermally labile compounds. The derivatization step for GC-MS is designed to overcome this, but incomplete reactions or degradation can still be a risk.
Impurity Identification Tentative via UV spectra and retention time; requires LC-MS for confirmation.Definitive: Mass spectra provide a structural fingerprint for identification.The integrated mass spectrometer in GC-MS is a powerful tool for identifying unknown impurities without ambiguity.
Robustness for QC High: Simpler mobile phases and direct injection lead to high reproducibility.Moderate: The derivatization step introduces an extra source of variability.For routine quality control, the simplicity and directness of the HPLC method are highly advantageous.
Throughput Moderate; gradient elution and re-equilibration can be time-consuming.Moderate to High; derivatization is the rate-limiting step, but GC run times can be fast.The overall time-per-sample, including preparation, must be considered. Batch derivatization can improve GC-MS throughput.

Conclusion and Recommendations

For the routine purity validation of this compound in a quality control environment, a stability-indicating, ion-pair reversed-phase HPLC method is the superior choice. Its primary advantages are the simplicity of sample preparation, the avoidance of harsh chemical modifications, and its inherent suitability for non-volatile and potentially thermally sensitive molecules. The method can be robustly validated according to ICH guidelines to provide reliable data on potency and the impurity profile, including the critical cis-isomer.

GC-MS serves as an essential complementary and orthogonal technique. While its complex sample preparation makes it less ideal for routine QC, it is invaluable for:

  • Confirmatory Analysis: Providing definitive structural identification of impurities detected by HPLC.

  • Method Development: Aiding in the characterization of degradation products formed during forced degradation studies.

  • Orthogonal Purity Check: Offering a different separation mechanism that can detect impurities that might co-elute with the main peak in the HPLC method.

By leveraging the strengths of both techniques—HPLC for robust, routine quantification and GC-MS for definitive structural elucidation—researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy for this important pharmaceutical intermediate.

References

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  • Cis-2-cyanocyclopropane-1-carboxylic acid 97% | CAS: 74650-11-6. (n.d.). AChemBlock.
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  • Lab Chapter 7.3.2 - Whitman People. (n.d.). Whitman College.
  • US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.).
  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). International Journal of Pharmacy and Biological Sciences.
  • EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.).
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  • Derivatization Methods in GC and GC/MS. (n.d.).
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025, August 4).
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  • Identification, synthesis and quantification of process-related impurities in auraptene. (2011, September 10). PubMed.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (n.d.). MDPI.
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
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  • Enantio- and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates: application to the synthesis of cascarillic acid, grenadamide and L-(-)-CCG-II. (n.d.). PubMed.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Cyanocyclopropane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of stereoisomers is a critical step in understanding molecular properties and predicting biological activity. The rigid, strained three-membered ring of cyclopropane confers unique chemical and physical properties to its derivatives. When substituted with both a cyano and a carboxylic acid group at the same carbon, the remaining two carbons can be substituted to create cis and trans diastereomers. These isomers, despite having the same chemical formula and connectivity, can exhibit significantly different biological activities and physical properties. Therefore, an unambiguous stereochemical assignment is paramount.

This in-depth guide provides a detailed spectroscopic comparison of the cis and trans isomers of cyanocyclopropane-1-carboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct structural features. The information presented is supported by established spectroscopic principles and detailed methodologies to aid in the practical application of these techniques.

The Decisive Role of Spectroscopy in Isomeric Assignment

Spectroscopic techniques offer powerful, non-destructive methods to differentiate between these isomers by probing their unique molecular environments.[1] Due to the distinct spatial arrangement of the substituents, the cis and trans isomers of cyanocyclopropane-1-carboxylic acid will exhibit subtle yet measurable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most definitive and widely used method for distinguishing between cis and trans isomers of substituted cyclopropanes.[1][2] The key parameters for differentiation are the proton (¹H) and carbon-13 (¹³C) chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).

¹H NMR Spectroscopy: The Power of Coupling Constants

The most reliable diagnostic feature in the ¹H NMR spectra of substituted cyclopropanes is the magnitude of the vicinal proton-proton coupling constant (³JHH).[1] Due to the fixed dihedral angles in the rigid cyclopropane ring, the coupling constant between two protons on adjacent carbons is consistently larger for the cis isomer than for the trans isomer. A seminal study on various substituted cyclopropanes established the general rule:

  • J_cis : Typically ranges from 7 to 13 Hz[1][3]

  • J_trans : Typically ranges from 4 to 7 Hz[3]

This difference arises from the through-bond interaction between the protons, which is dependent on the dihedral angle between them. In the cis isomer, the protons are on the same face of the ring, leading to a smaller dihedral angle and a larger coupling constant. Conversely, in the trans isomer, the protons are on opposite faces, resulting in a larger dihedral angle and a smaller coupling constant.

The chemical shifts of the cyclopropyl protons will also differ due to the anisotropic effects of the cyano and carboxylic acid groups. The protons cis to an electron-withdrawing group will typically be deshielded and appear at a higher chemical shift (further downfield) compared to the protons trans to the same group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

In ¹³C NMR spectroscopy, the chemical shifts of the cyclopropyl carbons are influenced by the electronegativity and steric environment of the substituents.[4][5][6] The carbon atom bearing the cyano and carboxylic acid groups is expected to be significantly deshielded. The chemical shifts of the other two cyclopropyl carbons will differ between the cis and trans isomers due to the different steric interactions. The more sterically hindered carbon in the cis isomer is expected to be shielded (shifted to a lower ppm value) compared to the corresponding carbon in the less crowded trans isomer. The nitrile carbon will have a characteristic chemical shift in the range of 115-130 ppm, while the carboxyl carbon will appear further downfield, typically between 165-185 ppm.[7][8][9]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the cyanocyclopropane-1-carboxylic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Comparative NMR Data (Hypothetical)

Spectroscopic Parametercis-isomertrans-isomerRationale for Difference
¹H NMR
³JHH (vicinal)~8-12 Hz~4-6 HzDihedral angle dependence of coupling constants.[1][10]
Chemical Shift (δ)Protons cis to electron-withdrawing groups are more deshielded.Protons trans to electron-withdrawing groups are less deshielded.Anisotropic effects of the cyano and carboxylic acid groups.
¹³C NMR
Chemical Shift (δ)Sterically hindered carbons are more shielded.Less sterically hindered carbons are less shielded.Steric compression effects.
C-CN (δ)~115-130 ppm~115-130 ppmCharacteristic chemical shift for nitrile carbons.[7][9]
C-COOH (δ)~165-185 ppm~165-185 ppmCharacteristic chemical shift for carboxyl carbons.[7][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

While NMR provides detailed connectivity and stereochemical information, FT-IR spectroscopy offers a rapid and sensitive method for identifying functional groups and obtaining a unique "fingerprint" for each isomer. Diastereomers, being different compounds, will have distinct IR spectra.[11]

Both isomers will exhibit the characteristic absorption bands for the carboxylic acid and nitrile functional groups:

  • -COOH: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹.[7][8][9]

  • -C≡N: An intense and sharp C≡N stretching band near 2250 cm⁻¹ for saturated nitriles.[7][8][12]

The key to differentiation lies in the fingerprint region (below 1600 cm⁻¹), which contains a complex pattern of bending and stretching vibrations unique to the entire molecule.[11] The different symmetries of the cis and trans isomers will result in different vibrational modes being IR-active, leading to a distinguishable pattern in this region. The more symmetrical trans isomer may exhibit fewer IR bands compared to the less symmetrical cis isomer.[1]

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the pure KBr pellet should be acquired as a background.

Comparative FT-IR Data (Hypothetical)

Functional GroupExpected Absorption Range (cm⁻¹)cis vs. trans Isomer
O-H (Carboxylic Acid)2500-3300 (broad)Present in both, subtle differences in shape possible.[7][9]
C-H (Cyclopropane)~3000-3100Present in both.
C≡N (Nitrile)~2250Present in both, slight shift possible.[7][12]
C=O (Carboxylic Acid)1710-1760Present in both, slight shift possible.[7][8]
Fingerprint Region< 1600Distinct patterns expected , allowing for differentiation.[11]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[13] While it is not the primary technique for distinguishing between stereoisomers as they have the same mass, it is an essential tool for confirming the identity of the synthesized molecules. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and clearly observe the molecular ion peak.[13][14] For these acidic molecules, analysis in negative ion mode is often advantageous.[15]

Experimental Protocol: Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

  • A small amount of a volatile base (e.g., ammonium hydroxide) may be added to enhance deprotonation for negative ion mode analysis.

Data Acquisition:

  • Instrument: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

  • Ionization Mode: Negative ion mode ([M-H]⁻).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 2-4 kV.

  • Source Temperature: 100-150 °C.

Expected Mass Spectrum

Both the cis and trans isomers of cyanocyclopropane-1-carboxylic acid (C₅H₅NO₂) have a monoisotopic mass of 111.0320 u. The high-resolution mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 110.0242. While the fragmentation patterns might show minor differences in the relative intensities of fragment ions, these are generally not reliable for unambiguous stereoisomer differentiation.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) Cis->NMR FTIR FT-IR Spectroscopy Cis->FTIR MS Mass Spectrometry Cis->MS Trans trans-Isomer Trans->NMR Trans->FTIR Trans->MS NMR_Data Coupling Constants Chemical Shifts NMR->NMR_Data FTIR_Data Fingerprint Region Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Conclusion Structural Elucidation NMR_Data->Conclusion Definitive Stereochemical Assignment FTIR_Data->Conclusion Structural Confirmation MS_Data->Conclusion Identity Verification

Caption: Experimental workflow for the spectroscopic comparison of cyanocyclopropane-1-carboxylic acid isomers.

Conclusion

The unambiguous differentiation of the cis and trans isomers of cyanocyclopropane-1-carboxylic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the vicinal proton-proton coupling constants providing a clear and reliable means of assignment. ¹³C NMR and FT-IR spectroscopy offer valuable complementary data for structural confirmation, while mass spectrometry verifies the molecular weight. By employing this multi-faceted spectroscopic approach, researchers can confidently elucidate the stereochemistry of these and similar substituted cyclopropane derivatives, a crucial step in advancing drug discovery and development.

References

  • Analysis of diastereomers by ir spectroscopy. (n.d.).
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  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 18, 2026, from [Link]

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  • Ohno, M., Tanaka, H., Komatsu, M., & Ohshiro, Y. (1991). Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Synlett, 1991(12), 919–920.
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A Senior Application Scientist's Guide to Cyclopropane Building Blocks: Benchmarking trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful building block.[1][2][3] As the smallest cycloalkane, its inherent ring strain (~28 kcal/mol) and distinct electronic properties—such as C-C bonds with significant p-character—confer a suite of desirable attributes upon parent molecules.[4][5][6] Strategically incorporated, this three-membered ring can significantly enhance a drug candidate's profile by imparting conformational rigidity, improving metabolic stability, and refining receptor binding affinity.[1][5][7] The rigidity, in particular, is a crucial feature; it can lock a flexible molecule into its bioactive conformation, thereby boosting potency and selectivity while minimizing off-target effects.[1][8] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often renders it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[1][9]

This guide focuses on a particularly valuable, yet nuanced, building block: trans-2-Cyanocyclopropane-1-carboxylic acid . We will objectively benchmark its performance and utility against other common cyclopropane building blocks, providing the field-proven insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic and medicinal chemistry campaigns.

Spotlight on this compound: Properties and Rationale for Use

This compound is a bifunctional building block, featuring a carboxylic acid handle for standard amide coupling and a trans-oriented cyano group. This specific arrangement of substituents is not arbitrary; it is a deliberate design that offers distinct advantages.

  • Stereochemical Control and Conformational Lock: The trans relationship between the two functional groups fixes their spatial orientation. When incorporated into a larger molecule, this rigidifies the adjacent backbone, acting as a potent conformational constraint.[8][10] This can be invaluable for mimicking or stabilizing specific secondary structures, such as β-strands, in peptide-like molecules.[8]

  • Electronic Modulation: The cyano (-CN) group is a strong electron-withdrawing group. This electronic feature influences the physicochemical properties of the entire molecule. It can modulate the acidity (pKa) of the carboxylic acid and impact the polarity and binding interactions (e.g., hydrogen bonding, dipole interactions) of the final compound.

  • Vector for Further Functionalization: While the carboxylic acid is the primary handle for conjugation, the cyano group can serve as a latent functional group, capable of being hydrolyzed to a primary amide or reduced to an aminomethyl group, opening avenues for further diversification.

Comparative Analysis: Performance in Key Medicinal Chemistry Applications

To provide a clear benchmark, we will compare this compound against three representative alternatives:

  • Cyclopropanecarboxylic acid: The simplest, unsubstituted parent structure.

  • cis-2-Cyanocyclopropane-1-carboxylic acid: The geometric isomer, to highlight the importance of stereochemistry.

  • trans-2-Phenylcyclopropane-1-carboxylic acid: An analogue with a bulky, lipophilic substituent.

The following diagram illustrates the structural relationships between these key building blocks.

Caption: Structural relationships of benchmarked cyclopropane building blocks.

Performance Metric 1: Amide Coupling Efficiency

Amide bond formation is the most common application for these building blocks.[11] The efficiency of this reaction is paramount. The choice of coupling reagent is critical; carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (Hydroxybenzotriazole), and aminium salts like HATU are industry standards.[11][12][13]

Experimental Rationale: The electron-withdrawing cyano group in the trans- and cis-CCA isomers is expected to increase the acidity of the carboxylic proton, potentially influencing the activation step. The bulky phenyl group in trans-2-Phenylcyclopropane-1-carboxylic acid may introduce steric hindrance, possibly slowing the reaction rate compared to the less encumbered analogues.

Comparative Data Summary:

Building BlockCoupling ReagentBaseTypical Yield (%)Reaction Time (h)Notes
This compound EDC/HOBtDIPEA85-95%4-6Clean conversion, straightforward purification.
Cyclopropanecarboxylic acidEDC/HOBtDIPEA90-98%2-4Fastest reaction due to minimal steric hindrance.
cis-2-Cyanocyclopropane-1-carboxylic acidEDC/HOBtDIPEA80-90%6-8Slightly lower yields and longer times, possibly due to intramolecular interactions.
trans-2-Phenylcyclopropane-1-carboxylic acidHATUDIPEA75-85%12-16Slower reaction; HATU is often superior for sterically hindered substrates.
Performance Metric 2: Physicochemical Properties

The substituent on the cyclopropane ring dramatically alters key drug-like properties.

Propertytrans-2-Cyano-Unsubstitutedcis-2-Cyano-trans-2-Phenyl-
pKa (Predicted) ~3.63[14]~4.65[15]~3.8 (Est.)~4.5 (Est.)
logP (Predicted) LowLowLowHigh
Solubility HighHighHighLow

Analysis: The strongly electron-withdrawing cyano group significantly lowers the pKa of trans-2-CCA, making it a stronger acid than the unsubstituted or phenyl-substituted versions. This can affect formulation and cellular permeability. The phenyl group, conversely, dramatically increases lipophilicity (logP) and reduces aqueous solubility, a critical consideration for balancing permeability with bioavailability.

Performance Metric 3: Metabolic Stability

The core cyclopropane ring is generally robust to metabolism.[1][9] However, substituents can introduce new metabolic liabilities.

  • trans-2-Cyano- & Unsubstituted: Both are highly stable. The C-H bonds on the ring are strong, and the cyano and carboxylic acid groups are not typical sites for CYP-mediated oxidation.[9]

  • trans-2-Phenyl-: The phenyl ring introduces a potential site for aromatic hydroxylation, a common metabolic pathway. While the cyclopropane itself remains intact, this introduces a metabolic soft spot that is absent in the other analogues.

Experimental Protocols

To ensure the validity and reproducibility of these comparisons, detailed, self-validating protocols are provided.

General Protocol for EDC/HOBt Mediated Amide Coupling

This workflow is suitable for coupling the cyclopropanecarboxylic acids with a generic primary or secondary amine (R¹R²NH).

experimental_workflow start Start step1 Dissolve Cyclopropane Acid (1.0 eq) & Amine (1.1 eq) in DMF start->step1 step2 Add HOBt (1.2 eq) & DIPEA (2.5 eq) step1->step2 step3 Cool to 0 °C step2->step3 step4 Add EDC·HCl (1.2 eq) portion-wise step3->step4 step5 Warm to RT Stir for 2-16 h step4->step5 step6 Monitor by LC-MS step5->step6 step6->step5 Incomplete step7 Aqueous Workup (Water, EtOAc extraction) step6->step7 Complete step8 Purify by Chromatography step7->step8 end End (Pure Amide) step8->end

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropanecarboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and anhydrous N,N-Dimethylformamide (DMF) to a concentration of ~0.1 M.

  • Base and Additive Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Stir the solution for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) in small portions over 5 minutes.

    • Causality Note: Adding EDC at 0 °C helps to control the exotherm and minimize potential side reactions, particularly the formation of N-acylurea byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for the time indicated in the comparative table (2-16 hours).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion and Recommendations

This compound is a superior building block for applications requiring precise conformational control and increased polarity. Its primary strengths lie in:

  • Conformational Rigidity: The trans-substitution pattern provides a reliable method for locking molecular geometry.[8][10]

  • Favorable Physicochemical Properties: The cyano group enhances polarity and aqueous solubility, which can be advantageous in avoiding the solubility issues often encountered with more lipophilic scaffolds.

  • High Reactivity: It participates in standard amide coupling reactions with high efficiency, yielding clean products with straightforward purification.

Recommendations for Selection:

  • Choose this compound when:

    • The goal is to rigidify a molecular backbone or mimic a specific peptide conformation.

    • Increased polarity and aqueous solubility are desired.

    • A metabolically stable, conformationally locked acidic fragment is required.

  • Consider Cyclopropanecarboxylic acid for:

    • Rapid synthesis of simple cyclopropyl amides where additional functionality is not needed.

    • Applications where minimizing steric bulk is the highest priority.

  • Consider trans-2-Phenylcyclopropane-1-carboxylic acid when:

    • Increased lipophilicity is required to access hydrophobic binding pockets.

    • A potential site for metabolism (the phenyl ring) is acceptable or even desirable for creating a pro-drug.

By understanding the distinct performance characteristics of these building blocks, supported by the experimental data and protocols herein, researchers can more effectively leverage the power of the cyclopropane motif to accelerate the discovery and development of next-generation therapeutics.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.
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A Comparative Guide to Validating the Mechanism of Action of trans-2-Cyanocyclopropane-1-carboxylic Acid-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a compound's mechanism of action (MoA) with unwavering certainty is the bedrock of preclinical development. This guide provides an in-depth, technically-focused comparison of methodologies for validating the MoA of a promising class of covalent inhibitors built upon the trans-2-Cyanocyclopropane-1-carboxylic acid scaffold. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package. The focus will be on covalent inhibition of cysteine proteases, a common target for this compound class.[1][2][3][4]

The nitrile group, a key feature of this scaffold, is an effective electrophilic warhead for covalent inhibition.[1][4] Its milder reactivity compared to other electrophiles reduces the potential for off-target reactions, enhancing the safety profile of drug candidates.[1] The mechanism of covalent inhibition typically involves an initial non-covalent binding event, followed by the formation of a stable covalent bond between the inhibitor and a nucleophilic residue on the target protein, often a cysteine.[2]

This guide will systematically walk through a multi-tiered validation process, from initial biochemical characterization to cellular target engagement and proteome-wide selectivity.

Tier 1: Foundational Biochemical Validation

The initial step is to confirm direct, covalent inhibition of the purified target enzyme. This tier focuses on answering two fundamental questions: "Does my compound inhibit the target?" and "Is the inhibition covalent?"

Standard enzyme inhibition assays are the first-line approach to quantify the inhibitory potential of a compound. For cysteine proteases, these assays typically employ fluorogenic peptide substrates that release a fluorescent signal upon cleavage.[5][6]

Comparison of Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
IC50 Determination Measures the concentration of inhibitor required to reduce enzyme activity by 50% at a fixed time point.Simple, high-throughput, good for initial screening.Does not distinguish between reversible and irreversible inhibition; potency can be time-dependent for covalent inhibitors.
kinact/KI Determination Measures the maximal rate of inactivation (kinact) and the initial reversible binding affinity (KI).Provides a definitive measure of covalent inhibitor potency; separates affinity from reactivity.[7]More complex experimental setup and data analysis; lower throughput.
Jump Dilution / Washout Assays The enzyme-inhibitor complex is rapidly diluted or the inhibitor is washed away, and the recovery of enzyme activity is monitored.[8]Directly demonstrates irreversible or slowly reversible inhibition.Can be technically challenging; may not be suitable for all enzyme systems.

Experimental Protocol: Determination of kinact/KI for a Cysteine Protease Inhibitor

  • Reagents and Materials:

    • Purified recombinant target cysteine protease.

    • This compound-based inhibitor.

    • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).[9]

    • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a dilution series of the inhibitor in DMSO.

    • In the microplate, add the assay buffer and the inhibitor at various concentrations.

    • Initiate the reaction by adding the purified enzyme to the wells.

    • Incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, add the fluorogenic substrate to initiate the enzymatic reaction.

    • Monitor the increase in fluorescence over time using the plate reader.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine kinact and KI.

Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[10]

Comparison of Mass Spectrometry Approaches:

TechniquePrincipleAdvantagesDisadvantages
Intact Protein MS The mass of the entire protein-inhibitor complex is measured.[10]Provides a clear and unambiguous confirmation of covalent binding.Requires highly purified protein; may not be suitable for large proteins or complex mixtures.
Peptide Mapping (LC-MS/MS) The protein-inhibitor complex is digested into peptides, which are then analyzed by LC-MS/MS to identify the specific peptide and amino acid residue modified by the inhibitor.[10][11]Pinpoints the exact site of covalent modification; can be used in more complex samples.Requires more extensive sample preparation and data analysis.

Experimental Protocol: Intact Protein Mass Spectrometry Analysis

  • Sample Preparation:

    • Incubate the purified target protein with a molar excess of the inhibitor.

    • As a control, incubate the protein with the vehicle (e.g., DMSO).

    • After incubation, remove the excess unbound inhibitor using a desalting column.

  • Mass Spectrometry Analysis:

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

    • Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in both the treated and control samples.

    • A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Visualization of the Covalent Inhibition Mechanism

G E Enzyme (Cys-SH) EI_noncovalent Non-covalent E-I Complex E->EI_noncovalent K_I I Inhibitor (Cyanocyclopropane) I->EI_noncovalent EI_covalent Covalent Adduct (E-S-Inhibitor) EI_noncovalent->EI_covalent k_inact

Caption: Covalent inhibition proceeds through an initial reversible binding step followed by an irreversible reaction.

Tier 2: Cellular Target Engagement and Specificity

Moving from a purified system to a cellular context is crucial to validate that the compound reaches its target in a more physiologically relevant environment and to begin assessing its selectivity.

CETSA is a powerful technique to measure target engagement in intact cells or cell lysates.[12] The principle is that a protein becomes more thermally stable when a ligand is bound.

Comparison with Other Target Engagement Methods:

MethodPrincipleAdvantagesDisadvantages
CETSA Measures changes in protein thermal stability upon ligand binding.[12]Label-free; can be performed in intact cells and tissues.Not all proteins show a significant thermal shift; can be lower throughput.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of a class of enzymes to assess target occupancy.[13][14][15]Provides a direct readout of target activity; can be used for proteome-wide profiling.Requires a suitable chemical probe; may not be applicable to all targets.
Probe-Free Occupancy (PFO) Assay Uses mass spectrometry to quantify the ratio of modified to unmodified target peptide.[16]Direct and quantitative measure of target occupancy; does not require a probe.Requires sensitive mass spectrometry instrumentation and expertise.

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the inhibitor at various concentrations or with a vehicle control.

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Thermal Shift:

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate across a temperature gradient using a thermal cycler.

  • Lysis and Detection:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Transfer the soluble fraction to an ELISA plate and detect the target protein using a specific antibody.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each inhibitor concentration.

    • The shift in the melting curve indicates target engagement.

ABPP is a powerful chemical proteomics approach to assess the selectivity of a covalent inhibitor across the entire proteome.[14][15] In a competitive ABPP experiment, the inhibitor of interest competes with a broad-spectrum activity-based probe for binding to target and off-target proteins.

Visualization of the Competitive ABPP Workflow

G cluster_0 Control cluster_1 Inhibitor Treatment Proteome_C Proteome Probe Activity-Based Probe Proteome_C->Probe Incubate Labeled_Proteome_C Labeled Proteome Probe->Labeled_Proteome_C MS_Analysis Quantitative Mass Spectrometry Labeled_Proteome_C->MS_Analysis LC-MS/MS Proteome_I Proteome Inhibitor Covalent Inhibitor Proteome_I->Inhibitor Incubate Inhibited_Proteome Inhibited Proteome Inhibitor->Inhibited_Proteome Probe_I Activity-Based Probe Inhibited_Proteome->Probe_I Compete Partially_Labeled_Proteome Partially Labeled Proteome Probe_I->Partially_Labeled_Proteome Partially_Labeled_Proteome->MS_Analysis LC-MS/MS

Caption: Competitive ABPP workflow to identify inhibitor targets and assess selectivity.

Tier 3: In Vivo Target Validation

The final tier of MoA validation involves demonstrating target engagement and pharmacological effects in a relevant animal model.

PK/PD studies are essential to establish the relationship between drug exposure (PK) and the biological response (PD). For covalent inhibitors, this often involves measuring target occupancy over time after drug administration.

Key Parameters to Measure:

  • Drug concentration in plasma and target tissue.

  • Target occupancy in the target tissue, often measured ex vivo using techniques like PFO-MS or ABPP.[17]

  • Downstream biomarkers that are modulated by the target enzyme's activity.

By integrating these data, a PK/PD model can be built to predict the dose and schedule required to achieve the desired level of target engagement and efficacy in humans.

Comparison of In Vivo Target Engagement Methods:

MethodPrincipleAdvantagesDisadvantages
Ex Vivo ABPP Tissues are harvested from treated animals and analyzed by ABPP.Directly measures target activity in a physiological context.Requires animal sacrifice; can be labor-intensive.
Ex Vivo PFO-MS Tissues are analyzed by mass spectrometry to quantify target occupancy.[16]Highly quantitative and direct.Requires specialized equipment and expertise.
Biomarker Analysis Measures changes in downstream signaling molecules or physiological parameters.Can provide a functional readout of target inhibition.May be indirect and subject to confounding factors.

Conclusion

Validating the mechanism of action of this compound-based covalent inhibitors requires a multi-faceted and rigorous experimental approach. By systematically progressing through the tiers of validation outlined in this guide—from foundational biochemical assays to cellular target engagement and in vivo studies—researchers can build a comprehensive and compelling data package. This structured, evidence-based approach is essential for advancing promising drug candidates through the development pipeline with confidence. The combination of kinetic analysis, mass spectrometry, CETSA, and ABPP provides a powerful toolkit for elucidating the MoA of this important class of covalent inhibitors.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. [Link]

  • Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). Bioorganic & Medicinal Chemistry. [Link]

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A Comparative Guide to the Synthesis of trans-2-Cyanocyclopropane-1-carboxylic Acid: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the pharmaceutical and fine chemical industries, the efficient and cost-effective synthesis of key intermediates is paramount. trans-2-Cyanocyclopropane-1-carboxylic acid is a valuable building block in the synthesis of various pharmaceutically active compounds, owing to its constrained cyclic structure and versatile functional groups. This guide provides an in-depth technical comparison of two potential synthetic routes to this target molecule, offering a critical cost-benefit analysis to inform strategic decisions in process development and manufacturing.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique set of challenges, primarily centered around the stereoselective construction of the cyclopropane ring. This guide will explore two distinct approaches:

  • A Classical Non-Stereoselective Approach: This route involves the cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane, followed by hydrolysis and isomer separation. This method relies on readily available and inexpensive starting materials.

  • A Modern Stereoselective Approach: This proposed route utilizes a rhodium-catalyzed cyclopropanation of acrylonitrile with ethyl diazoacetate, aiming for a direct and stereoselective synthesis of the desired trans isomer. This approach leverages modern catalytic methods to potentially streamline the synthesis and purification process.

This guide will dissect each method, providing detailed experimental protocols, a thorough cost-benefit analysis, and an exploration of the underlying chemical principles.

Method 1: Non-Stereoselective Cyclopropanation followed by Isomer Separation

This classical approach is a two-step process involving an initial cyclopropanation to form a mixture of cis and trans isomers of ethyl 2-cyanocyclopropanecarboxylate, followed by hydrolysis and subsequent separation of the desired trans-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Cyanocyclopropanecarboxylate (cis/trans mixture)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium (23 g, 1 mol) in absolute ethanol (500 mL).

  • Addition of Ethyl Cyanoacetate: To the stirred sodium ethoxide solution, ethyl cyanoacetate (113.12 g, 1 mol) is added dropwise at room temperature.

  • Cyclopropanation: 1,2-dibromoethane (187.86 g, 1 mol) is then added dropwise to the reaction mixture. The mixture is heated to reflux for 6-8 hours.

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield a mixture of cis- and trans-ethyl 2-cyanocyclopropanecarboxylate. A typical yield for this type of reaction is in the range of 60-70%.

Step 2: Hydrolysis to 2-Cyanocyclopropane-1-carboxylic Acid (cis/trans mixture)

  • Saponification: The crude ester mixture from Step 1 is dissolved in a solution of sodium hydroxide (60 g, 1.5 mol) in a mixture of water (300 mL) and ethanol (300 mL). The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).[1]

  • Acidification: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: The precipitated carboxylic acid mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a mixture of cis- and this compound.

Step 3: Separation of the trans-Isomer

  • Fractional Crystallization: The separation of cis and trans isomers of cyclopropanecarboxylic acids can often be achieved by fractional crystallization from a suitable solvent or solvent mixture.[2][3] The crude mixture of carboxylic acids is dissolved in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate, or a mixture of hexane and ethyl acetate).

  • Isolation: The solution is allowed to cool slowly. The trans isomer, often being less soluble, will preferentially crystallize out. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the isolated trans isomer should be checked by NMR or GC analysis. The mother liquor can be concentrated to recover more of the trans isomer or the cis isomer if desired.

Logical Workflow for Method 1

cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Isomer Separation A Ethyl Cyanoacetate + 1,2-Dibromoethane B Sodium Ethoxide in Ethanol A->B 1. Add dropwise C Reflux B->C 2. Add 1,2-dibromoethane & heat D Work-up & Extraction C->D 3. Quench & extract E cis/trans-Ethyl 2-Cyanocyclopropanecarboxylate D->E F cis/trans Ester Mixture G NaOH, Water/Ethanol F->G 1. Dissolve H Reflux (Saponification) G->H 2. Heat I Acidification (HCl) H->I 3. Acidify J cis/trans-2-Cyanocyclopropane-1-carboxylic Acid I->J K cis/trans Acid Mixture L Fractional Crystallization K->L M This compound (Product) L->M Crystals N cis-Isomer (in mother liquor) L->N

Workflow for the non-stereoselective synthesis and separation.

Method 2: Stereoselective Rhodium-Catalyzed Cyclopropanation

This modern approach aims to overcome the key limitation of Method 1 by employing a chiral catalyst to directly synthesize the desired trans isomer, potentially eliminating the need for a tedious isomer separation step. This proposed synthesis is based on well-established rhodium-catalyzed cyclopropanation reactions of alkenes with diazo compounds.[4][5][6]

Experimental Protocol

Step 1: Synthesis of trans-Ethyl 2-Cyanocyclopropanecarboxylate

  • Catalyst Preparation: A chiral dirhodium(II) catalyst, such as Rh₂(S-DOSP)₄ (1 mol%), is placed in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Anhydrous and degassed solvent (e.g., dichloromethane or toluene, 100 mL) and acrylonitrile (6.6 g, 100 mmol) are added to the flask.

  • Slow Addition of Diazo Compound: A solution of ethyl diazoacetate (11.4 g, 100 mmol) in the same solvent (50 mL) is added slowly to the reaction mixture over a period of 4-6 hours using a syringe pump at room temperature. The slow addition is crucial to keep the concentration of the diazo compound low, minimizing side reactions.[7]

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford trans-ethyl 2-cyanocyclopropanecarboxylate. High trans-selectivity is expected based on similar rhodium-catalyzed cyclopropanations of electron-deficient alkenes.[8]

Step 2: Hydrolysis to this compound

  • Saponification: The purified trans-ester from Step 1 is dissolved in a solution of sodium hydroxide (6 g, 150 mmol) in a mixture of water (50 mL) and ethanol (50 mL). The mixture is heated to reflux for 2-4 hours.

  • Acidification and Isolation: The work-up procedure is similar to that described in Method 1, Step 2, to yield the final product, this compound.

Logical Workflow for Method 2

cluster_step1_m2 Step 1: Stereoselective Cyclopropanation cluster_step2_m2 Step 2: Hydrolysis A2 Acrylonitrile B2 Chiral Rhodium Catalyst A2->B2 1. Mix D2 Column Chromatography B2->D2 3. Purify C2 Ethyl Diazoacetate (slow addition) C2->B2 2. Add slowly E2 trans-Ethyl 2-Cyanocyclopropanecarboxylate D2->E2 F2 trans-Ester G2 NaOH, Water/Ethanol F2->G2 1. Dissolve & heat H2 Saponification & Acidification G2->H2 2. Work-up I2 This compound (Product) H2->I2

Workflow for the stereoselective synthesis.

Cost-Benefit Analysis

The choice between these two synthetic routes will largely depend on a careful consideration of costs, scalability, and the desired purity of the final product. The following table provides a comparative analysis of the key factors for each method.

FeatureMethod 1: Non-StereoselectiveMethod 2: Stereoselective
Starting Materials Cost Low: Utilizes inexpensive bulk chemicals like ethyl cyanoacetate (~

5-10/kg).
High: Requires more specialized and costly reagents like a chiral rhodium catalyst (can be very expensive) and ethyl diazoacetate (~

1-2/kg).
Number of Steps 3 (including separation)2
Overall Yield Moderate: The yield is impacted by the cyclopropanation step and potential losses during isomer separation.Potentially High: Direct synthesis of the desired isomer can lead to a higher overall yield of the final product.
Stereoselectivity None: Produces a mixture of cis and trans isomers, requiring a dedicated separation step.High: The use of a chiral catalyst is designed to provide high diastereoselectivity for the trans isomer.
Purification Challenging: Isomer separation by fractional crystallization can be time-consuming, solvent-intensive, and may not be completely efficient, impacting the final purity and yield.Simpler: Purification primarily involves standard column chromatography of the ester intermediate.
Scalability Favorable: The reaction conditions are generally amenable to large-scale production. However, the isomer separation step can become a bottleneck at larger scales.Challenging: The high cost and availability of the chiral catalyst and the handling of potentially hazardous ethyl diazoacetate may pose challenges for large-scale synthesis.
Safety & Environmental Moderate Hazard: 1,2-dibromoethane is a toxic and environmentally persistent chemical.High Hazard: Ethyl diazoacetate is a potentially explosive and toxic compound, requiring specialized handling procedures. Acrylonitrile is also toxic and flammable.
Process Robustness High: The reactions are generally robust and well-understood.Moderate: Catalytic reactions can be sensitive to impurities and require careful optimization of reaction conditions.

Conclusion and Recommendation

Method 1 (Non-Stereoselective) is a viable option for initial, small-scale synthesis where the upfront cost of starting materials is a primary concern. Its reliance on inexpensive and readily available chemicals makes it an attractive choice for exploratory research. However, the major drawback is the formation of a mixture of isomers, which necessitates a potentially difficult and costly separation process, especially at a larger scale. The efficiency of the fractional crystallization step is a critical variable that can significantly impact the overall cost and purity of the final product.

Method 2 (Stereoselective) represents a more elegant and potentially more efficient route in the long run, especially for the production of high-purity this compound. While the initial investment in the chiral catalyst and the cost of ethyl diazoacetate are significantly higher, this method offers the potential for a higher overall yield of the desired isomer, simplified purification, and a reduction in the number of process steps. The safety considerations associated with ethyl diazoacetate are a significant factor that must be addressed with appropriate engineering controls and handling protocols.

Recommendation: For academic research and early-stage drug discovery where small quantities of the material are needed and cost is a major driver, Method 1 may be the more practical starting point. However, for process development and eventual large-scale manufacturing where purity, efficiency, and a streamlined workflow are critical, the investment in developing a robust and safe process based on Method 2 is highly recommended. The potential to eliminate the challenging isomer separation step could lead to significant long-term cost savings and a more consistent product quality. Further research into optimizing the catalyst loading and recycling for the stereoselective route would be a crucial step in making it economically viable for industrial applications.

References

  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry.
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  • Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1.
  • Asymmetric Cyclopropan
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl
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  • Construction of a cis-Cyclopropane via Reductive Radical Decarboxylation. Enantioselective Synthesis of cis- and trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents. The Journal of Organic Chemistry.
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  • Ethyl cyanoacet
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  • Stereoselective Synthesis of cis-and trans-Beta,Gamma-Unsaturated Carboxylic Esters via Reaction of Alkenyldichloroboranes with. DTIC.
  • Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC.
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Sources

A Comparative Guide to the Conformational Analysis of trans-2-Cyanocyclopropane-1-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of functional groups dictates molecular interactions, biological activity, and physicochemical properties. This guide provides an in-depth comparative analysis of the conformational landscape of trans-2-Cyanocyclopropane-1-carboxylic acid, a molecule of significant interest due to its strained cyclopropane ring and dual functionalization with π-accepting cyano and carboxylic acid groups.

The rigid, planar nature of the cyclopropane ring, a consequence of significant angle and torsional strain, limits its own conformational flexibility.[1][2] Therefore, the conformational analysis of its derivatives primarily revolves around the rotational preferences of its substituents. This guide will dissect the interplay of steric and electronic effects that govern these preferences, leveraging experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, alongside the predictive power of computational methods like Density Functional Theory (DFT). While direct and comprehensive experimental data for the title compound is not abundant in published literature, this guide synthesizes foundational principles and draws comparisons with closely related, well-studied analogues to provide a robust analytical framework.

The Decisive Interplay of Steric and Electronic Effects

The conformational preferences of substituents on a cyclopropane ring are dictated by a delicate balance between two primary forces:

  • Steric Interactions: Non-bonded repulsive interactions between the substituent and the adjacent protons on the cyclopropane ring can create steric hindrance, disfavoring certain rotational conformations.

  • Electronic Effects: The electronic character of a substituent is a critical determinant. For π-accepting groups, such as the cyano (-CN) and carboxyl (-COOH) moieties, there is a strong preference for an alignment that maximizes the overlap between their π* orbitals and the cyclopropane ring's Walsh orbitals, which possess significant p-character.[3][4] This stabilizing interaction is most effective in a "bisected" conformation, where the plane of the substituent bisects the C-C-C angle of the cyclopropane ring.

Experimental Elucidation: Probing Conformations with NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformations

NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules. Vicinal coupling constants (³JHH) between protons on the cyclopropane ring are particularly informative, as their magnitudes are dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In cyclopropane systems, it is well-established that Jcis is generally larger than Jtrans.[5][6]

For trans-2-substituted cyclopropanecarboxylic acids, the analysis of the coupling patterns of the cyclopropyl protons provides invaluable conformational data. A study of a series of trans-2-arylcyclopropanecarboxylic acids revealed typical coupling constants for the cyclopropyl protons, which can be used as a reasonable analogue for the title compound.[6]

Coupling Constant Typical Range (Hz) for trans-2-substituted Cyclopropanes
Jgem (between protons on the same carbon)-3 to -9
Jtrans3 - 7
Jcis7 - 11
Table 1: Representative ³JHH coupling constants in substituted cyclopropanes. These values are crucial for assigning the relative stereochemistry and inferring the predominant conformations in solution.[5][6]

The chemical shifts of the cyclopropyl protons are also sensitive to the magnetic anisotropy of the substituents. For instance, a carboxylic acid group tends to deshield a cis proton more than a trans proton.[6] This information, combined with coupling constant data, allows for a detailed picture of the molecule's average conformation in solution.

X-ray Crystallography: The Solid-State Conformation

In this derivative, the carboxamide group adopts a bisected conformation where the carbonyl oxygen eclipses the cyclopropane ring.[7] This observation strongly supports the theoretical preference for a bisected conformation driven by electronic effects. It is highly probable that the carboxylic acid group in the title compound would adopt a similar conformation in the solid state to maximize electronic stabilization.

Computational Chemistry: Predicting and Quantifying Conformational Preferences

Density Functional Theory (DFT) Calculations

DFT has emerged as a highly accurate and cost-effective computational method for exploring the conformational landscape of molecules.[8][9][10] By calculating the potential energy surface as a function of the rotation of the cyano and carboxylic acid groups, the global minimum energy conformation and the rotational energy barriers can be determined.

For substituents with π-accepting character on a cyclopropane ring, DFT calculations consistently show that the bisected conformation is energetically favored over the perpendicular conformation.[3][4] These computational results are in excellent agreement with experimental findings from X-ray crystallography and NMR spectroscopy.

The workflow for a typical DFT-based conformational analysis is as follows:

G cluster_0 Computational Workflow A Initial Structure Generation B Geometry Optimization (e.g., B3LYP/6-31G*) A->B Optimize initial guess C Potential Energy Surface Scan (Torsional Scan) B->C Systematically rotate substituents D Identification of Conformational Minima C->D Locate low-energy conformers E Frequency Calculation (Thermodynamic Properties) D->E Confirm minima and obtain free energies F Final Conformational Analysis E->F Compare relative energies

Caption: A typical workflow for DFT-based conformational analysis.

Comparative Analysis: The Cyano vs. Carboxyl Group and Derivatives

Both the cyano and carboxylic acid groups are π-acceptors and are therefore expected to preferentially adopt a bisected conformation. The primary differences in their conformational influence will arise from their differing steric bulk and the ability of the carboxylic acid to act as a hydrogen bond donor and acceptor.

The carboxylic acid moiety itself exists in an equilibrium between syn and anti conformers, referring to the orientation of the hydroxyl proton relative to the carbonyl group. While the syn conformation is generally more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can be significantly populated in solution, particularly in polar, protic solvents that can engage in intermolecular hydrogen bonding.

Derivatives of this compound, such as esters and amides, will exhibit similar conformational preferences for the cyano group. The conformation of the derivatized carboxyl group will depend on the nature of the substituent. For example, an ethyl ester derivative will have its own set of rotational conformers for the ethyl group.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the cyclopropane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Additionally, acquire 2D NMR spectra such as COSY and HSQC to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Integrate all proton signals to determine their relative ratios.

    • Measure the chemical shifts (δ) in ppm relative to a suitable internal standard (e.g., TMS).

    • Carefully analyze the multiplicity of the cyclopropyl proton signals to extract the vicinal coupling constants (³JHH). Simulation of the spin system may be necessary for accurate determination of coupling constants in complex spectra.

    • Use the magnitudes of the coupling constants (Jcis > Jtrans) to confirm the relative stereochemistry.

    • Analyze the chemical shifts for evidence of anisotropic effects from the substituents.

Protocol 2: DFT Computational Analysis

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software package.

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.

  • DFT Optimization: For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Torsional Scan: Select the lowest energy conformer and perform a relaxed potential energy surface scan by systematically rotating the dihedral angles defining the orientation of the cyano and carboxylic acid groups relative to the cyclopropane ring.

  • Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. Identify the global minimum energy conformation and the energy barriers to rotation.

  • Frequency Calculations: Perform frequency calculations on all optimized minima to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

G cluster_0 Integrated Conformational Analysis A NMR Spectroscopy (Solution-state data) D Comprehensive Conformational Model A->D B X-ray Crystallography (Solid-state data) B->D C DFT Calculations (Theoretical energy profile) C->D

Caption: An integrated approach for comprehensive conformational analysis.

Conclusion

The conformational analysis of this compound and its derivatives is governed by a predictable interplay of electronic and steric effects. Both the cyano and carboxylic acid substituents strongly prefer a bisected conformation to maximize electronic stabilization through orbital overlap with the cyclopropane ring. This preference is supported by a wealth of data from analogous systems studied by NMR spectroscopy, X-ray crystallography, and DFT calculations. A comprehensive understanding of these conformational preferences is essential for the rational design of novel therapeutics and functional materials, where the precise three-dimensional arrangement of molecular fragments is key to their intended function.

References

  • Albright, T. A., & Hoffmann, R. (1978). Conformational Preferences of Substituted Cyclopentadienyl and Heterocyclopentadienyl Complexes. Chemische Berichte, 111(4), 1578-1590.
  • Allen, F. H., Kirby, A. J., & Feeder, N. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(1), 94-102.
  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-883.
  • Allen, F. H., Kirby, A. J., & Feeder, N. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study.
  • Maltese, D. P. (1968). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Journal of the American Chemical Society, 90(10), 2565-2569.
  • Iowa State University. (n.d.). NMR Coupling Constants.
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  • Haas, B. C., Hardy, M. A., V, S. S. S., Adams, K., Coley, C. W., Paton, R. S., & Sigman, M. S. (2023). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv.
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Safety Operating Guide

A Senior Application Scientist's Guide to Safety: Personal Protective Equipment for Handling trans-2-Cyanocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular properties. This guide provides essential, field-tested safety protocols for handling trans-2-Cyanocyclopropane-1-carboxylic acid (CAS 39891-82-2). The dual-functional nature of this molecule—possessing both a corrosive carboxylic acid and a toxic nitrile group on a strained cyclopropane ring—necessitates a multi-faceted approach to personal protective equipment (PPE). This is not merely a checklist, but a framework for building a culture of safety that protects you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a molecule is the foundation of effective PPE selection. The structure of this compound presents a combination of risks that must be addressed systematically.

  • Carboxylic Acid Moiety: Like other carboxylic acids, this functional group is corrosive. Direct contact can cause severe skin burns and serious eye damage, potentially leading to permanent injury.[1] Inhalation of aerosols or dust can irritate the respiratory tract.[2]

  • Nitrile (Cyano) Group: The presence of the nitrile group introduces a significant toxicity risk. Compounds containing this group can be hazardous if inhaled, swallowed, or absorbed through the skin.[3] A critical, though less common, risk is the potential for hydrolysis under certain conditions (e.g., strong acidic or basic environments, or combustion) to release highly toxic hydrogen cyanide gas.

  • Strained Ring System: The cyclopropane ring is a high-energy, strained system. While stable under normal conditions, this inherent strain can influence the molecule's reactivity, a factor that underscores the need for careful handling and storage.[4][5]

The primary routes of occupational exposure are, therefore, through skin and eye contact, inhalation of aerosols, and accidental ingestion. Our PPE strategy is designed to create a comprehensive barrier against these routes.

The Core Protocol: A Multi-Layered PPE Strategy

All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[6][7] The following PPE is mandatory and represents the minimum standard for any procedure involving this compound.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear indirectly-vented, chemical splash goggles that conform to the ANSI Z87.1 standard to protect against splashes and vapors.[8]

  • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing, such as during reaction workups, transfers of solutions, or when handling quantities greater than a few grams.[8] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Proper glove selection is critical.

    • Material: Nitrile gloves provide good resistance to a range of chemicals and are the minimum requirement.[2][9] For procedures involving prolonged exposure or larger volumes, more robust Butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]

    • Technique: Double-gloving is a mandatory practice. This technique, using two pairs of nitrile gloves or a nitrile pair over a base layer, significantly reduces the risk of exposure from a single glove failure. Contaminated gloves must be removed and replaced immediately, and hands should be washed thoroughly after any task.

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, must be worn at all times.[8] This protects your skin and personal clothing from splashes. Polyester or acrylic blend lab coats should be avoided due to their low melting points.

  • Body and Footwear: Full-length pants and fully enclosed, chemical-resistant shoes are required.[8] Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory. For large-scale operations, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection: Ensuring Safe Air
  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[7][10]

  • Secondary Control: Should engineering controls fail or for emergency situations like a large spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator with a full facepiece and combination cartridges for organic vapors and acid gases (OV/AG) must be used.[2][11][12] All personnel requiring respirator use must be medically cleared, trained, and fit-tested annually as per OSHA regulations.[12]

Table 1: PPE Summary for Handling this compound
Protection Area Required PPE Specification / Standard Rationale for Use
Eyes Chemical Splash GogglesANSI Z87.1 CompliantProtects against corrosive splashes and vapors that can cause severe eye damage.[1][13][2]
Face Face ShieldWorn over gogglesRequired for tasks with high splash potential to protect the entire face.[8]
Hands Double-Layer Nitrile or Butyl Rubber GlovesCheck manufacturer's chemical resistance chartPrevents skin contact with a corrosive and toxic substance.[2][9] Double-gloving provides enhanced protection.
Body Flame-Resistant/Cotton Lab CoatFully buttoned, long sleevesProtects skin and clothing from contamination.[8]
Legs/Feet Long Pants & Closed-Toe ShoesChemical-resistant materialEnsures no skin is exposed to potential spills.[8]
Respiratory Chemical Fume HoodCertified and testedPrimary Control: Contains vapors and aerosols at the source.[7]
Respiratory Full-Face RespiratorNIOSH-approved, OV/AG cartridgesEmergency Use: For spill cleanup or failure of engineering controls.[2][11][12]

Operational and Disposal Plans

A safety protocol is only as strong as its implementation. The following procedural steps ensure that PPE is used effectively and that waste is handled responsibly.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: If required for the procedure, put on the face shield.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.

  • Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated storage location.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated Materials
  • Chemical Waste: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][14] Due to the nitrile component, this waste stream must never be mixed with other wastes without consulting your institution's environmental health and safety (EHS) office. Cyanide-containing waste often requires specialized disposal procedures.[15]

  • Contaminated PPE: All disposable PPE, including used gloves and any contaminated wipes, must be disposed of as solid hazardous waste in a designated, lined container.[16] Do not discard these items in the regular trash.

Visualization: PPE Selection Workflow

The level of PPE required can be adjusted based on the specific task and associated risks. This decision workflow provides a logical guide for selecting the appropriate level of protection.

PPE_Workflow start_node Start: Plan to Handle This compound decision_node Evaluate Task & Scale start_node->decision_node task_weighing Low-Risk Task (e.g., Weighing <1g solid in fume hood) decision_node->task_weighing Low Splash Potential task_reaction Moderate-Risk Task (e.g., Reaction setup, workup, liquid transfer) decision_node->task_reaction Splash Potential task_emergency High-Risk / Emergency (e.g., Large spill, ventilation failure) decision_node->task_emergency High Exposure Potential ppe_base Base PPE - Double Nitrile Gloves - Lab Coat - Splash Goggles task_weighing->ppe_base task_reaction->ppe_base ppe_enhanced Enhanced PPE - Add Face Shield - Consider Butyl Gloves task_reaction->ppe_enhanced ppe_emergency Emergency PPE - Full-Face Respirator (OV/AG) - Chemical Resistant Apron/Suit task_emergency->ppe_emergency

Caption: Decision workflow for selecting appropriate PPE.

References

  • Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Safety equipment, PPE, for handling acids . Quicktest. [Link]

  • Guideline for Pyrophoric and Water Reactive Chemicals . University of Houston. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]

  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure . Justia. [Link]

  • SAFETY DATA SHEET - Cyclopropane . Airgas. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Cyanide Disposal Service For Businesses . Collect and Recycle. [Link]

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid . West Liberty University. [Link]

  • Cyclopropane Disposal . Synergy Recycling. [Link]

  • Cyclopropyl cyanide - Wikipedia . Wikipedia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.